molecular formula C14H9F3O3 B1597979 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 408366-18-7

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1597979
CAS No.: 408366-18-7
M. Wt: 282.21 g/mol
InChI Key: JPLHXHHURMRLGR-UHFFFAOYSA-N
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Description

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is a useful research compound. Its molecular formula is C14H9F3O3 and its molecular weight is 282.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLHXHHURMRLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375319
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
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Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408366-18-7
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 408366-18-7
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Foundational & Exploratory

An In-Depth Technical Guide to 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid. This biphenyl derivative, characterized by the presence of a trifluoromethoxy group, is a compound of significant interest in medicinal chemistry and materials science. The unique electronic properties and metabolic stability conferred by the trifluoromethoxy substituent make it a valuable scaffold for the design of novel therapeutic agents and functional materials. This guide will delve into its physicochemical characteristics, spectroscopic profile, synthetic methodologies with a focus on the Suzuki-Miyaura cross-coupling reaction, and explore its known and potential biological activities.

Introduction: The Significance of the Trifluoromethoxy Moiety in Biphenyl Scaffolds

Biphenyl derivatives are a cornerstone in the development of pharmaceuticals and advanced materials, owing to their rigid, planar structure that allows for diverse functionalization. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has emerged as a powerful strategy to modulate the physicochemical and biological properties of these molecules.

The trifluoromethoxy group is a lipophilic, electron-withdrawing moiety that offers several advantages in drug design:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation, leading to an increased in vivo half-life of the parent molecule.

  • Increased Lipophilicity: The trifluoromethoxy group significantly enhances the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF₃ substituent can influence the acidity of nearby functional groups and modulate interactions with biological targets.

This guide focuses specifically on this compound, a molecule that combines the biphenyl framework with the unique properties of the trifluoromethoxy group, making it a promising building block for the synthesis of novel compounds with tailored biological activities. Derivatives of trifluoromethoxy-biphenyl carboxylic acids have been investigated for their potential in treating dermatological diseases by modulating the hedgehog signaling pathway[1].

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely available in public literature, we can infer its probable characteristics based on related compounds and the known effects of its constituent functional groups.

Physicochemical Properties

The properties of the closely related compound, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid, are presented below to provide an estimated reference. It is important to note that the trifluoromethoxy group, while also electron-withdrawing, has different steric and electronic effects than the trifluoromethyl group, which will lead to variations in the actual properties of the target compound.

PropertyValue (for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid)Reference
Molecular Formula C₁₄H₉F₃O₃Inferred
Molecular Weight 282.22 g/mol Inferred
Appearance White to off-white solid[2]
Melting Point 169-171 °C[2]
Boiling Point 335.8 ± 37.0 °C at 760 mmHg[2]
Solubility Insoluble in water; Soluble in DMSOInferred from related compounds
pKa Estimated to be in the range of 3-4Inferred from benzoic acid and electronic effects
Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The expected spectral features are outlined below.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings. The carboxylic acid proton will likely appear as a broad singlet far downfield (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon of the carboxylic acid group appearing at a characteristic downfield shift (around 170 ppm). The carbon of the trifluoromethoxy group will show a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and C-O-C and C-F stretching vibrations associated with the trifluoromethoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the biphenyl bond.

Synthesis of this compound

The most versatile and widely employed method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.

Proposed Synthetic Route via Suzuki-Miyaura Coupling

A logical and efficient synthetic route to this compound involves the coupling of 2-bromobenzoic acid with 4-(trifluoromethoxy)phenylboronic acid .

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X-L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar'-L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Sources

An In-depth Technical Guide to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic Acid (CAS Number: 84392-17-6)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This technical guide focuses on the compound 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid, which is accurately associated with the CAS number 84392-17-6. The initial request specified 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid with the same CAS number. However, extensive database searches confirm that CAS 84392-17-6 pertains to the trifluoromethyl (-CF3) substituted compound, not the trifluoromethoxy (-OCF3) analogue. This guide will proceed with a detailed analysis of the correctly identified molecule.

Introduction

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid is a fluorinated biphenyl carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid biphenyl scaffold, coupled with the electron-withdrawing nature of the trifluoromethyl group, imparts unique physicochemical properties that make it a valuable building block in the synthesis of a diverse range of functional molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The molecular structure of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid consists of a biphenyl core, where a carboxylic acid group is attached to the 2-position of one phenyl ring, and a trifluoromethyl group is substituted at the 4'-position of the other phenyl ring.

Figure 1: Chemical Structure of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Physicochemical Properties
PropertyValueReference
CAS Number 84392-17-6[1][2]
Molecular Formula C14H9F3O2[1][2]
Molecular Weight 266.22 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 169-171 °C[2][3]
Boiling Point (Predicted) 335.8 ± 37.0 °C[2]
Density (Predicted) 1.326 ± 0.06 g/cm³[2]
Solubility Soluble in Methanol[2]
pKa (Predicted) 3.70 ± 0.36[2]

Synthesis

The synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid typically involves a Suzuki coupling reaction, a powerful method for the formation of carbon-carbon bonds.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_product Product Reactant1 2-Bromobenzoic acid Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Reactant1->Catalyst Reactant2 4-(Trifluoromethyl)phenylboronic acid Reactant2->Catalyst Product 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid Catalyst->Product Base Base (e.g., Na2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Catalyst

Figure 2: Generalized Suzuki Coupling for Synthesis.

Experimental Protocol: Suzuki Coupling

A representative procedure for the synthesis is as follows:

  • Reaction Setup: To a round-bottom flask, add 2-bromobenzoic acid (1 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as sodium carbonate (2 equivalents).

  • Reaction Execution: The reaction mixture is heated to reflux (typically around 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for a specified period (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the pure 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Applications in Research and Development

The primary utility of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid lies in its role as a key intermediate in the synthesis of more complex molecules with diverse biological activities and material properties.

Pharmaceutical Intermediate

This compound is a crucial precursor in the synthesis of various pharmaceuticals.[1][4] The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.[1]

  • Hypolipidemic Agents: It is a key building block for the synthesis of Xenalipin , an orally active hypolipidemic agent.[2][5] Xenalipin has been shown to reduce serum cholesterol and triglyceride levels in animal models, making it a compound of interest for the potential treatment of hyperlipidemia.[2]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The biphenyl carboxylic acid moiety is a common scaffold in many NSAIDs. This compound serves as a valuable intermediate in the development of novel anti-inflammatory agents.[4]

  • Hedgehog Signaling Pathway Modulators: While the trifluoromethoxy analogue is more directly implicated, the broader class of fluorinated biphenyl carboxylic acids are precursors to modulators of the Hedgehog signaling pathway.[6] This pathway is crucial in embryonic development and its aberrant activation is linked to several cancers.[7][8] Therefore, derivatives of this compound are investigated for their potential as anticancer agents.[9]

Applications cluster_Core 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid cluster_Pharma Pharmaceuticals cluster_Materials Materials Science Core Core Compound Xenalipin Xenalipin (Hypolipidemic) Core->Xenalipin Synthesis of NSAIDs NSAIDs Core->NSAIDs Intermediate for Hedgehog_Modulators Hedgehog Pathway Modulators (Anticancer) Core->Hedgehog_Modulators Precursor for Liquid_Crystals Liquid Crystals Core->Liquid_Crystals Component in Polymers Advanced Polymers Core->Polymers Monomer for

Figure 3: Key Application Areas.

Materials Science

The rigid and aromatic nature of the biphenyl core, combined with the polarity introduced by the trifluoromethyl group, makes this compound a candidate for applications in materials science.

  • Liquid Crystals: Biphenyl derivatives are well-known components of liquid crystal displays. The specific electronic and steric properties of this molecule can be exploited in the design of novel liquid crystalline materials.[4]

  • Advanced Polymers and Coatings: It can be used as a monomer in the synthesis of specialty polymers with enhanced thermal and chemical resistance.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

  • Ventilation: Use only in a well-ventilated area.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

  • Storage: Store in a dry, well-ventilated place with the container tightly sealed.[2]

Conclusion

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 84392-17-6) is a versatile and valuable compound in the realms of drug discovery and materials science. Its unique structural features, particularly the trifluoromethyl group, provide a foundation for the development of novel pharmaceuticals with enhanced properties and advanced materials with specific functionalities. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for researchers and scientists seeking to leverage its potential in their respective fields. Future research into the derivatives of this compound is likely to yield further innovations in medicine and technology.

References

Sources

An In-depth Technical Guide to 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, and potential applications, grounded in established chemical principles.

Introduction: The Significance of Fluorinated Biphenyl Scaffolds

Biphenyl derivatives are a cornerstone in the development of pharmaceuticals and advanced materials, owing to their rigid, tunable framework. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), can profoundly influence a molecule's physicochemical and biological properties. The trifluoromethoxy group is a particularly noteworthy functional group; it is highly lipophilic, metabolically stable, and a strong electron-withdrawing group, which can enhance a compound's binding affinity to biological targets and improve its pharmacokinetic profile. While its close analog, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid, is a known hypolipidemic agent, this compound represents a key synthetic intermediate with considerable potential in the exploration of new chemical entities.[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a biphenyl core with a carboxylic acid group at the 2-position of one phenyl ring and a trifluoromethoxy group at the 4'-position of the other. The steric hindrance between the carboxylic acid group and the adjacent phenyl ring is expected to induce a non-planar conformation, influencing its crystalline structure and interaction with biological macromolecules.

Due to a lack of specific experimental data in the public domain for this compound, the following table presents key physicochemical properties of the closely related and commercially available analog, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS No: 84392-17-6), to provide an estimated profile.

PropertyEstimated Value/InformationSource
Molecular Formula C₁₄H₉F₃O₃N/A
Molecular Weight 282.22 g/mol N/A
Appearance Expected to be a white to off-white solid[2][3]
Melting Point 169-171 °C (for Trifluoromethyl analog)[3]
Boiling Point ~335.8 °C (Predicted for Trifluoromethyl analog)[3]
Solubility Expected to be soluble in organic solvents like DMSO and methanol[4]

Note: These values are based on the trifluoromethyl analog and should be experimentally verified for this compound.

Synthesis of this compound

The synthesis of substituted biphenyl carboxylic acids is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This approach offers high yields and excellent functional group tolerance.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A robust and logical synthetic route to this compound involves the Suzuki-Miyaura coupling of 2-bromobenzoic acid with 4-(trifluoromethoxy)phenylboronic acid.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 2_bromobenzoic_acid 2-Bromobenzoic Acid product This compound 2_bromobenzoic_acid->product Suzuki-Miyaura Coupling boronic_acid 4-(Trifluoromethoxy)phenylboronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃, K₂CO₃) base->product solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->product G cluster_applications Potential Applications target_molecule This compound pharma Pharmaceuticals (e.g., Hedgehog Pathway Modulators) target_molecule->pharma Serves as a Building Block materials Materials Science (e.g., Liquid Crystals, Organic Semiconductors) target_molecule->materials Precursor for Functional Materials

Sources

A Technical Guide to the Spectroscopic Profile of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is a specialized organic molecule of interest in medicinal chemistry and materials science. Its structural complexity, featuring a biphenyl core with a sterically demanding carboxylic acid group and an electron-withdrawing trifluoromethoxy substituent, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The interpretations herein are based on established principles of spectroscopy and data from analogous compounds, offering a robust predictive framework for researchers working with this and structurally related molecules.

The strategic placement of the trifluoromethoxy group at the 4'-position significantly influences the electronic properties of one of the phenyl rings, while the 2-carboxylic acid group on the other ring introduces steric hindrance that affects the dihedral angle between the two rings. These structural nuances are directly reflected in the spectroscopic data, and a thorough understanding of this data is paramount for confirming the molecule's identity, assessing its purity, and predicting its chemical behavior.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic region, along with a characteristic downfield signal for the carboxylic acid proton. The steric hindrance caused by the 2-carboxylic acid group is expected to restrict the rotation around the C1-C1' bond, leading to distinct signals for the protons on both phenyl rings.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparison with Analogues
~10-13br s1HCOOHThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region. For [1,1'-biphenyl]-2-carboxylic acid, this proton is observed at 13.62 ppm[1].
~7.8-8.0d1HH6This proton is ortho to the carboxylic acid group and is expected to be deshielded.
~7.3-7.6m3HH3, H4, H5These protons on the carboxylic acid-bearing ring will likely appear as a complex multiplet.
~7.4-7.6d2HH2', H6'These protons are ortho to the trifluoromethoxy group and are expected to be deshielded.
~7.2-7.4d2HH3', H5'These protons are meta to the trifluoromethoxy group. In trifluoromethoxybenzene, the ortho and meta protons appear at ~7.2 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-16 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the electron-withdrawing trifluoromethoxy group and the carboxylic acid group will significantly influence the chemical shifts of the aromatic carbons.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale and Comparison with Analogues
~168-172C=OThe carbonyl carbon of a carboxylic acid typically resonates in this region. For [1,1'-biphenyl]-2-carboxylic acid, this signal is at 168.51 ppm[1].
~148-152C4'The carbon attached to the trifluoromethoxy group is expected to be significantly deshielded.
~120 (q, J ≈ 257 Hz)-OCF₃The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
~120-145Aromatic CThe remaining aromatic carbons will appear in this region, with those closer to the substituents showing more pronounced shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse sequence: Proton-decoupled

    • Spectral width: 0-220 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will clearly indicate the presence of the carboxylic acid and the trifluoromethoxy group through their characteristic absorption bands.

Predicted IR Data

Wavenumber (cm⁻¹)VibrationRationale and Comparison with Analogues
2500-3300 (broad)O-H stretchThe broad O-H stretching vibration is a hallmark of a hydrogen-bonded carboxylic acid[2].
~1700C=O stretchA strong absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected here[3][4].
1200-1300C-O stretchA strong band associated with the C-O stretching of the carboxylic acid.
1100-1200C-F stretchStrong absorptions due to the C-F stretching vibrations of the trifluoromethoxy group are anticipated in this region.
~1600, ~1475C=C stretchAromatic C=C stretching vibrations.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data

m/zFragmentRationale
282[M]⁺Molecular ion peak corresponding to the exact mass of C₁₄H₉F₃O₃.
265[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
237[M - COOH]⁺Loss of the carboxylic acid group.
152[C₁₂H₈]⁺Biphenylene radical cation, a common fragment in biphenyl compounds.
69[CF₃]⁺Trifluoromethyl cation.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

  • Mass Analyzer: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Acquisition cluster_2 Data Analysis & Interpretation prep Dissolve in Deuterated Solvent nmr ¹H & ¹³C NMR prep->nmr ms Mass Spectrometry prep->ms analysis Spectral Processing & Peak Assignment nmr->analysis ir FTIR ir->analysis ms->analysis structure Structure Verification analysis->structure

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule, grounded in the analysis of structurally related compounds. By following the outlined experimental protocols and interpretative guidelines, researchers can confidently identify and characterize this compound, paving the way for its application in drug discovery and materials science.

References

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.
  • Chemistry LibreTexts. (2021, August 15). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

  • SciEngine. (n.d.). Supporting information. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-2,2'-dicarboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic molecule of interest in medicinal chemistry and materials science. Its structural features, including a carboxylic acid group, a biphenyl core, and a trifluoromethoxy substituent, give rise to a unique infrared (IR) spectrum that serves as a critical tool for its identification and characterization. This in-depth guide provides a comprehensive analysis of the theoretical and practical aspects of the IR spectrum of this compound, offering valuable insights for researchers and professionals in drug development and related fields.

Theoretical Framework: Understanding the Vibrational Modes

The IR spectrum of this compound is a manifestation of the various vibrational modes of its constituent functional groups. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these bonds into higher vibrational states. The key functional groups and their expected vibrational contributions are outlined below.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group is responsible for some of the most prominent and characteristic absorption bands in the IR spectrum. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of the O-H and C=O stretching vibrations.

  • O-H Stretching: Due to strong intermolecular hydrogen bonding, the O-H stretching vibration of the carboxylic acid appears as a very broad and intense absorption band, typically spanning from 2500 to 3300 cm⁻¹[1][2][3][4]. This broadness is a hallmark of carboxylic acid dimers[1].

  • C=O Stretching: The carbonyl (C=O) stretching vibration gives rise to a strong and sharp absorption peak. For aromatic carboxylic acids, this band is typically observed in the range of 1680-1710 cm⁻¹[5]. The conjugation of the carbonyl group with the biphenyl ring system is expected to lower the stretching frequency compared to non-conjugated carboxylic acids[2][3].

  • C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, typically found between 1210 and 1320 cm⁻¹, and O-H in-plane and out-of-plane bending vibrations.

The Trifluoromethoxy Group (-OCF₃)

The trifluoromethoxy group introduces strong absorptions due to the C-F and C-O-C bonds.

  • C-F Stretching: The carbon-fluorine bonds are highly polar, leading to intense IR absorptions. The C-F stretching vibrations are typically found in the 1000-1300 cm⁻¹ region.

  • C-O-C Asymmetric Stretching: The ether linkage in the trifluoromethoxy group will exhibit a characteristic asymmetric C-O-C stretching vibration, which is typically strong and appears in the range of 1000 to 1300 cm⁻¹[6].

The Biphenyl Core

The biphenyl structure contributes to the aromatic C-H and C=C stretching and bending vibrations.

  • Aromatic C-H Stretching: These vibrations typically appear as weak to medium intensity bands just above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ range[7].

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings results in several bands of variable intensity in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H Out-of-Plane Bending: These strong absorptions in the fingerprint region (below 1000 cm⁻¹) are highly diagnostic of the substitution pattern on the aromatic rings.

Experimental Protocol: Acquiring the IR Spectrum

A detailed methodology for obtaining a high-quality IR spectrum of this compound is crucial for accurate analysis.

Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of solid this compound.

Materials:

  • This compound (solid)

  • Potassium bromide (KBr), IR-grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum (O-H bending of water appears around 1630 cm⁻¹ and a broad O-H stretching band above 3200 cm⁻¹). b. Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. c. Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The quality of the pellet is highly dependent on the homogeneity of the mixture. d. Transfer the powder to the pellet-forming die. e. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Record a background spectrum of the empty sample compartment to subtract the contributions from atmospheric water and carbon dioxide. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. d. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: a. Perform a baseline correction if necessary. b. Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

Analysis and Interpretation of the IR Spectrum

The following table summarizes the expected key absorption bands in the IR spectrum of this compound and their assignments based on the functional groups present.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2500-3300Broad, StrongO-H Stretch (H-bonded dimer)Carboxylic Acid
~3050Weak to MediumAromatic C-H StretchBiphenyl
1680-1710Strong, SharpC=O Stretch (conjugated)Carboxylic Acid
1400-1600Medium to WeakAromatic C=C StretchBiphenyl
1210-1320StrongC-O StretchCarboxylic Acid
1000-1300Strong, IntenseC-F Stretch & C-O-C Asymmetric StretchTrifluoromethoxy
Below 1000StrongAromatic C-H Out-of-Plane BendingBiphenyl

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups within this compound and their corresponding characteristic IR vibrational modes.

G cluster_molecule This compound cluster_vibrations Characteristic IR Vibrational Modes Molecule C₁₄H₉F₃O₃ COOH Carboxylic Acid (-COOH) Molecule->COOH OCF3 Trifluoromethoxy (-OCF3) Molecule->OCF3 Biphenyl Biphenyl Core Molecule->Biphenyl OH_stretch O-H Stretch (2500-3300 cm⁻¹) COOH->OH_stretch CO_stretch_acid C=O Stretch (1680-1710 cm⁻¹) COOH->CO_stretch_acid CF_stretch C-F & C-O-C Stretch (1000-1300 cm⁻¹) OCF3->CF_stretch Aromatic_CH Aromatic C-H Stretch (>3000 cm⁻¹) Biphenyl->Aromatic_CH Aromatic_CC Aromatic C=C Stretch (1400-1600 cm⁻¹) Biphenyl->Aromatic_CC

Caption: Key functional groups and their IR vibrational modes.

Conclusion

The infrared spectrum of this compound is a powerful analytical tool that provides a wealth of structural information. The characteristic broad O-H stretch of the carboxylic acid dimer, the strong carbonyl absorption, the intense C-F and C-O-C stretches of the trifluoromethoxy group, and the various absorptions of the biphenyl core create a unique spectral fingerprint. A thorough understanding of these features is essential for the unambiguous identification and quality control of this compound in research and development settings.

References

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Rocky Mountain Laboratories. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

Sources

Mass spectrometry of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Authored by a Senior Application Scientist

Introduction

This compound is a biphenyl derivative of significant interest in pharmaceutical and materials science research. Its structure, featuring a carboxylic acid, a stable biphenyl core, and an electron-withdrawing trifluoromethoxy group, imparts unique chemical properties that are leveraged in medicinal chemistry for structure-activity relationship (SAR) studies.[1] The precise characterization of this molecule is paramount for quality control, metabolic studies, and impurity profiling. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive, field-proven approach to the mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, from ionization techniques to collision-induced dissociation (CID) pathways, empowering researchers to develop robust, self-validating analytical methods.

Physicochemical Profile and Its Implications for Mass Spectrometry

A thorough understanding of the analyte's properties is the foundation of any successful MS method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₉F₃O₃Calculated
Monoisotopic Mass 294.0504 g/mol Calculated
Average Mass 294.226 g/mol Calculated
Structure A biphenyl core substituted with a carboxylic acid at the 2-position and a trifluoromethoxy group at the 4'-position.-
Key Functional Groups Carboxylic Acid (-COOH), Biphenyl Core, Trifluoromethoxy (-OCF₃)-

The presence of the acidic proton on the carboxylic acid group is the most influential feature for its analysis by electrospray ionization (ESI) mass spectrometry. This group readily deprotonates, making the molecule exceptionally well-suited for analysis in negative ion mode.

Strategic Approach to Ionization and Analysis

The choice of ionization method is critical. Electrospray ionization (ESI) is the technique of choice for a molecule like this, as it is a 'soft ionization' method that minimizes in-source fragmentation, ensuring the molecular ion is preserved for subsequent analysis.[2]

Rationale for Negative Ion Mode Electrospray Ionization (ESI)

While positive ion mode can generate adducts like [M+H]⁺ or [M+Na]⁺, negative ion mode ESI is fundamentally more efficient and direct for carboxylic acids. The acidic nature of the -COOH group facilitates the loss of a proton in the ESI plume, generating a strong signal for the deprotonated molecule, [M-H]⁻. This process is generally more favorable and leads to higher sensitivity compared to protonation in positive mode for such analytes.[3]

The overall analytical workflow is designed to ensure reproducibility and comprehensive data acquisition.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Dissolution in Methanol/Water (1:1) prep2 Dilution to ~1-10 µg/mL prep1->prep2 lc1 C18 Reverse-Phase Column prep2->lc1 lc2 Gradient Elution with 0.1% Formic Acid lc1->lc2 ms1 Negative Ion ESI lc2->ms1 ms2 Full Scan MS (m/z 50-500) ms1->ms2 ms3 Data-Dependent MS/MS on [M-H]⁻ ms2->ms3 da Data Analysis & Interpretation ms3->da Data Analysis

Caption: High-level experimental workflow for LC-MS analysis.

Experimental Protocol: A Self-Validating System

This protocol is designed for a standard high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

Sample and Mobile Phase Preparation
  • Stock Solution: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution in a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL. This concentration is a typical starting point for achieving a strong signal without saturating the detector.

  • Mobile Phase A: 0.1% formic acid in water. The acid ensures the carboxylic acid is protonated and retains well on the reverse-phase column.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

LC-MS Instrumentation and Parameters

Table 2: Suggested LC-MS Parameters

ParameterSettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard for retaining moderately nonpolar compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Gradient 30% B to 95% B over 10 minEnsures elution and separation from potential impurities.
Ionization Mode ESI, NegativeOptimal for generating the [M-H]⁻ ion from the carboxylic acid.
Capillary Voltage -3.0 kVTypical voltage to generate a stable electrospray.
Drying Gas Temp 325 °CFacilitates desolvation of the ESI droplets.
Drying Gas Flow 8 L/minStandard flow to aid in desolvation.
MS1 Scan Range m/z 50 - 500Covers the expected precursor ion and potential low-mass fragments.
MS/MS Activation Collision-Induced Dissociation (CID)Standard method for fragmenting precursor ions.
Collision Energy Ramped (e.g., 15-40 eV)A ramp ensures a wide range of fragments (both low and high energy) are produced.

Data Interpretation: From Molecular Ion to Structural Fragments

Full Scan (MS1) Analysis

In the full scan spectrum, the primary ion observed will be the deprotonated molecule, [M-H]⁻.

  • Expected m/z: 293.0426

This high-resolution mass measurement is the first point of confirmation. The stability of the biphenyl aromatic system means that little to no in-source fragmentation should be observed when using a soft ionization technique like ESI.[2][4]

Tandem Mass Spectrometry (MS/MS) Analysis: Unveiling the Structure

Tandem MS provides definitive structural confirmation by fragmenting the isolated precursor ion ([M-H]⁻ at m/z 293.04) and analyzing the resulting product ions. The fragmentation process is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments.[5] The most labile point in the deprotonated molecule is the carboxylate group.

Primary Fragmentation Pathway:

The most favorable and diagnostically significant fragmentation is the neutral loss of carbon dioxide (CO₂), a hallmark of carboxylic acid fragmentation in negative ion mode.[6]

  • [M-H]⁻ → [M-H-CO₂]⁻ + CO₂

  • m/z 293.04 → m/z 249.05

This fragmentation results in a highly stable biphenyl anion. Subsequent fragmentation of this primary product ion can provide further structural detail, though these will typically require higher collision energy.

Table 3: Predicted Major Fragment Ions in Negative Ion Mode MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
293.04 ([M-H]⁻)249.05CO₂ (44.00 Da)Deprotonated 4'-(Trifluoromethoxy)-[1,1'-biphenyl]
249.05166.04OCF₃ (83.00 Da)Biphenyl anion
249.05230.04F (19.00 Da)[M-H-CO₂-F]⁻

The proposed fragmentation cascade provides a clear and verifiable fingerprint for the molecule.

G parent [M-H]⁻ m/z 293.04 frag1 [M-H-CO₂]⁻ m/z 249.05 parent->frag1 - CO₂ frag2 Biphenyl Anion m/z 166.04 frag1->frag2 - •OCF₃ frag3 [M-H-CO₂-F]⁻ m/z 230.04 frag1->frag3 - •F

Caption: Proposed MS/MS fragmentation pathway in negative ion mode.

Expert Insights and Troubleshooting

  • Sodium Adducts in Positive Mode: If running in positive ion mode, expect to see a prominent sodium adduct [M+Na]⁺ at m/z 317.0323, especially if glassware or solvents are not scrupulously clean. Carboxylic acids are known to readily form these adducts.[7]

  • Collision Energy Optimization: The collision energy values provided are a starting point. For different instrument types (e.g., ion trap vs. TOF), the optimal energy will vary. A systematic ramping of collision energy is recommended to build a complete picture of the fragmentation landscape.

  • Solvent Choice: While methanol and acetonitrile are standard, ensure they are of high purity (LC-MS grade). Non-volatile buffers should be avoided as they will contaminate the ion source.

Conclusion

The mass spectrometric analysis of this compound is straightforward yet requires a methodologically sound approach. By leveraging the inherent acidity of the molecule, negative ion mode ESI-MS/MS provides a highly sensitive and specific method for its characterization. The predictable fragmentation pattern, dominated by the loss of CO₂, serves as a reliable diagnostic tool for structural confirmation in complex matrices. The protocols and insights detailed in this guide form a robust framework for researchers in drug development and chemical analysis to achieve accurate and reproducible results.

References

  • HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. Retrieved from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011009852A2 - Pharmaceutical compositions.
  • Kenttämaa, H. I., et al. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Retrieved from [Link]

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

  • Hoffmann, R., & Hofmann, J. (2015). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • Wang, Y., et al. (2015). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2019). Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2026). Ambient mass spectrometric analysis of perfluorosulfonic acids with a covalently immobilized irreversible trifluoromethyl-functionalized COF solid-phase microextraction probe. Retrieved from [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid, a compound of significant interest in pharmaceutical and agrochemical research. The document outlines the critical physicochemical properties of the molecule that govern its solubility, presents a detailed, field-proven protocol for the accurate determination of its thermodynamic solubility in various organic solvents, and discusses the underlying chemical principles that dictate its behavior in different solvent classes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical methodology for working with this compound.

Introduction: The Critical Role of Solubility in a Promising Molecule

This compound is a notable compound, recognized for its potential as an orally active hypolipidemic agent.[1] Its utility extends as a key intermediate in the synthesis of a variety of biologically active molecules, where the trifluoromethoxy group is strategically employed to enhance chemical stability and lipophilicity.[2] In the realm of drug discovery and development, solubility is a paramount physicochemical property. It directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. A thorough understanding of the solubility of this compound in different organic solvents is therefore not merely an academic exercise, but a fundamental prerequisite for its successful formulation, process development, and preclinical evaluation.

This guide provides a robust framework for approaching the solubility assessment of this molecule, combining theoretical insights with a practical, step-by-step experimental protocol.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, the interplay of its three key structural features—the biphenyl backbone, the carboxylic acid group, and the trifluoromethoxy substituent—dictates its interaction with various solvents.

PropertyValueSource
Molecular Formula C₁₄H₉F₃O₂[3][4]
Molecular Weight 266.22 g/mol [3][4]
Appearance White to off-white crystalline powder[2]
Melting Point 167-173 °C[2][3]
Predicted pKa 3.70 ± 0.36[3]

Key Structural Features and Their Impact:

  • Biphenyl Core: This large, nonpolar biphenyl structure provides a significant hydrophobic character to the molecule, suggesting a preference for nonpolar or moderately polar solvents.[4]

  • Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature, indicated by a predicted pKa of approximately 3.70, means its ionization state is highly pH-dependent.[3][5] In its protonated form, it contributes to polarity and hydrogen bonding capacity. In its deprotonated (carboxylate) form, it becomes ionic, drastically increasing its affinity for highly polar, protic solvents like water, although the overall molecule remains poorly water-soluble due to the large hydrophobic backbone.[1][5]

  • Trifluoromethoxy Group (-OCF₃): This substituent is highly lipophilic and electron-withdrawing.[6] It significantly increases the overall hydrophobicity of the molecule, further favoring solubility in less polar organic solvents.[2]

The combination of a large hydrophobic core with a polar, ionizable functional group makes this compound a classic example of a compound whose solubility is highly sensitive to the specific characteristics of the solvent.

Qualitative Solubility Profile

While comprehensive quantitative data is often generated on a per-project basis, existing information provides a qualitative understanding of the compound's solubility.

  • High Solubility: The compound is known to be soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of 100 mg/mL (requiring sonication), and is also described as soluble in methanol.[1][3]

  • Moderate Solubility: A recrystallization procedure from a mixture of ethyl ether and pentane suggests at least moderate solubility in ethyl ether.[3]

  • Poor Solubility: The compound is practically insoluble in water, with a reported solubility of less than 0.1 mg/mL.[1]

This profile aligns with the molecular structure: the high polarity and hydrogen bonding capabilities of DMSO and methanol can effectively solvate both the carboxylic acid group and, to some extent, the polarizable biphenyl system. The insolubility in water highlights the dominance of the large hydrophobic portion of the molecule.

Experimental Protocol: Determination of Thermodynamic Solubility

To obtain precise and reliable quantitative solubility data, a thermodynamic (or equilibrium) solubility assay is the gold standard.[7] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[1] The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle

An excess of the solid compound is suspended in the test solvent and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the compound in the resulting saturated solution is determined, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Materials and Equipment
  • This compound (solid, crystalline)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane) of appropriate purity (e.g., HPLC grade)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermomixer or temperature-controlled shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or methanol) in a 10 mL volumetric flask. This will serve as the primary stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to be used in the HPLC analysis. A typical concentration range would be from 1 µg/mL to 200 µg/mL.

  • Sample Preparation for Solubility Measurement:

    • Into a series of labeled glass vials, add an excess amount of solid this compound (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermomixer or shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 hours.[8] This extended incubation time is crucial for ensuring that the system reaches thermodynamic equilibrium.[1]

  • Sample Clarification:

    • After the incubation period, visually inspect the vials to confirm the presence of excess solid.

    • Allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to allow the bulk of the solid to settle.

    • Carefully draw the supernatant into a syringe and pass it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to avoid artificially high results. The filtrate is the saturated solution.

  • Quantification by HPLC:

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded accurately.

    • Analyze the calibration standards and the diluted samples by HPLC-UV. A suitable starting point for the HPLC method would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).[9][10] Detection could be set at a wavelength of approximately 275 nm.[10]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the organic solvent by multiplying the measured concentration by the dilution factor.

Logical Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing & Analysis cluster_result Result A Weigh excess solid compound into vial B Add precise volume of organic solvent A->B C Agitate at constant temperature for 24h B->C D Filter supernatant to get saturated solution C->D E Dilute saturated solution accurately D->E F Quantify concentration using HPLC-UV E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Discussion: Factors Influencing Solubility in Different Solvent Classes

The solubility of this compound can be predicted and explained by considering the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of both the solute and the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H bonds and can act as both hydrogen bond donors and acceptors.[11] They are expected to be effective at solvating the polar carboxylic acid group through hydrogen bonding. The qualitative report of solubility in methanol supports this.[3] However, the large, nonpolar biphenyl and trifluoromethoxy groups will limit the overall solubility compared to smaller, more polar carboxylic acids.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have significant dipole moments but lack O-H bonds, making them hydrogen bond acceptors but not donors.[12][13] DMSO is an excellent solvent for this compound, likely due to its high polarity, which can solvate the dipole of the carboxylic acid, and its ability to accept a hydrogen bond. Acetone and acetonitrile are expected to be less effective than DMSO but should still provide a reasonable degree of solubility.

  • Nonpolar Solvents (e.g., Toluene, Heptane): These solvents lack a significant dipole moment and cannot participate in hydrogen bonding. Their primary interactions with the solute will be through weaker van der Waals forces. The large, nonpolar biphenyl backbone and lipophilic trifluoromethoxy group suggest that the compound will have some affinity for these solvents. However, the highly polar carboxylic acid group will be poorly solvated, likely leading to low overall solubility.

Conclusion

This technical guide has detailed the key physicochemical properties of this compound and their influence on its solubility in organic solvents. By providing a detailed, step-by-step protocol for the experimental determination of thermodynamic solubility, this document equips researchers with a practical and reliable methodology for generating crucial data for drug development and chemical synthesis projects. The discussion of the underlying principles of solute-solvent interactions further empowers scientists to make informed decisions regarding solvent selection for formulation, purification, and analytical method development. A comprehensive understanding of solubility, as outlined herein, is an indispensable component of advancing promising compounds like this compound from the laboratory to potential therapeutic applications.

References

  • 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid Chemical Properties. Chongqing Chemdad Co., Ltd.

  • In-vitro Thermodynamic Solubility. protocols.io.

  • 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol. PubChem.

  • Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409–417.

  • Thermodynamic Solubility Assay. Evotec.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

  • Shim, Y. B., & Kim, Y. S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4843.

  • Solubility of Organic Compounds. LibreTexts Chemistry.

  • 4'-Trifluoromethyl-2-biphenyl carboxylic acid-SDS-MedChemExpress. MedChemExpress.

  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

  • HPLC Methods for analysis of Biphenyl. HELIX Chromatography.

  • 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid. Chem-Impex.

  • Polar aprotic solvents – Knowledge and References. Taylor & Francis.

  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. MySkinRecipes.

  • Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Master Organic Chemistry.

  • What is the difference between polar aprotic solvent and polar protic solvents? Quora.

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of Xenalipin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This comprehensive technical guide provides a detailed overview of the physical and chemical characteristics of Xenalipin (4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid), a discontinued hypolipidemic agent. This document elucidates the compound's structural and physicochemical properties, provides a detailed synthetic protocol, explores its spectroscopic profile, discusses its mechanism of action, and outlines validated analytical methodologies for its quantification. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who may be investigating related chemical entities or exploring novel therapeutic strategies for metabolic diseases.

Introduction

Xenalipin, chemically identified as 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid, is a biphenyl carboxylic acid derivative that was investigated as a hypolipidemic agent. Developed by GSK Plc for the treatment of endocrinology and metabolic diseases, its development has since been discontinued. Despite its discontinuation, the study of Xenalipin's properties and biological activity can provide valuable insights into the structure-activity relationships of biphenyl carboxylic acids as potential modulators of lipid metabolism. This guide offers a thorough compilation of its known physical, chemical, and pharmacological characteristics.

Physicochemical Properties

Xenalipin is a white to off-white solid with a molecular formula of C₁₄H₉F₃O₂ and a molecular weight of 266.22 g/mol . Its chemical structure features a biphenyl core with a carboxylic acid group at the 2-position and a trifluoromethyl group at the 4'-position.

Table 1: Physicochemical Properties of Xenalipin

PropertyValueReference(s)
IUPAC Name 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
Molecular Formula C₁₄H₉F₃O₂
Molecular Weight 266.22 g/mol
CAS Number 84392-17-6
Appearance White to off-white solid
Melting Point 169-171 °C
Boiling Point 335.8 ± 37.0 °C at 760 mmHg
Solubility Insoluble in water; Soluble in DMSO (≥ 5 mg/mL) and corn oil.

Synthesis of Xenalipin

The synthesis of Xenalipin can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids.

Synthetic Workflow Diagram

Synthesis_Workflow Reactant1 2-bromobenzoic acid Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 4-(Trifluoromethyl)phenylboronic acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product Xenalipin Purification->Product

Caption: General workflow for the synthesis of Xenalipin via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura coupling of similar substrates.

Materials:

  • 2-bromobenzoic acid

  • 4-(Trifluoromethyl)phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add 2-bromobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford pure Xenalipin.

Spectroscopic Characterization

The structural elucidation of Xenalipin is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of a related biphenyl carboxylic acid shows characteristic signals for the aromatic protons in the range of δ 7.4-8.6 ppm and a broad singlet for the carboxylic acid proton around δ 13.6 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum of a similar biphenyl carboxylic acid displays signals for the aromatic carbons between δ 120-141 ppm and a signal for the carboxylic carbon around δ 168 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption around 1710 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of a carboxylic acid typically shows a molecular ion peak, although it may be weak. Common fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Mechanism of Action

Xenalipin was developed as a hypolipidemic agent, demonstrating the ability to reduce serum cholesterol and triglycerides in animal models. Specifically, it was shown to lower Very Low-Density Lipoprotein (VLDL), Intermediate-Density Lipoprotein (IDL), and Low-Density Lipoprotein (LDL) cholesterol.

The precise molecular mechanism of Xenalipin has not been extensively published. However, many hypolipidemic agents with similar structures, particularly those with a carboxylic acid moiety, are known to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).

Proposed Signaling Pathway

Mechanism_of_Action Xenalipin Xenalipin PPAR PPARγ Xenalipin->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (in target gene promoter) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Proteins Proteins involved in Lipid Metabolism Transcription->Proteins Effect ↓ LDL, VLDL, Triglycerides Proteins->Effect

Caption: Proposed mechanism of action of Xenalipin as a PPARγ agonist.

PPARγ agonists are known to modulate the transcription of genes involved in lipid and glucose metabolism, which aligns with the observed hypolipidemic effects of Xenalipin.

Analytical Methodologies

Accurate quantification of Xenalipin in biological matrices and pharmaceutical formulations is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are suitable techniques for this purpose.

HPLC-UV Method for Quantification

A validated stability-indicating HPLC method can be developed for the determination of Xenalipin.

Chromatographic Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.03 M potassium dihydrogen phosphate with 0.1% triethylamine) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm.

  • Injection Volume: 5 µL.

Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

LC-MS/MS Method for Bioanalysis

For sensitive quantification in biological matrices like plasma, a more sensitive LC-MS/MS method is recommended.

Sample Preparation: Protein precipitation with methanol followed by centrifugation is a common and effective method for plasma sample preparation.

LC-MS/MS Conditions (Representative):

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative ion electrospray ionization.

Safety and Handling

Xenalipin is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical characteristics of Xenalipin. While its development was discontinued, the information presented here on its synthesis, spectroscopic properties, proposed mechanism of action, and analytical methods can be a valuable asset for researchers working on related compounds or exploring new avenues in the treatment of metabolic disorders. The compiled data serves as a foundational reference for further investigation into the structure-activity relationships of biphenyl carboxylic acids and their potential as therapeutic agents.

References

  • GSK plc. (n.d.). Xenalipin. Patsnap Synapse. Retrieved from [Link]

  • Harwood, H. J., Jr, & St-Denis, Y. (1992). Evaluation of the hypolipidemic activity of xenalipin in experimental animals. Arzneimittel-Forschung, 42(1), 53–58.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual Review of Medicine, 53, 409-435.
  • El-Gindy, A., Emara, S., & Mostafa, A. (2016). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Current Pharmaceutical Analysis, 12(3), 245-253.
  • Global Substance Registration System. (n.d.). Xenalipin. GSRS. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). PPAR agonist. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Chemistry LibreTexts. (2023, August 29).
  • Google Patents. (n.d.). Uses of ppar-gamma agonists in neutrophil-induced diseases.
  • Selleck Chemicals. (n.d.).
  • Li, W., Zhang, J., & Tse, F. L. (2015). A simple, quick and accurate LC-MS/MS method for the quantification of flurbiprofen in human plasma with indomethacin as internal standard (IS) was developed and validated.
  • Adawiyah, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • PubMed Central. (2018, July 27).
  • Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.
  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway.
  • Springer. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Royal Society of Chemistry. (n.d.).
  • PubMed. (n.d.). Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS.
  • ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products.
  • ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
  • Anderson, R. C., Jarema, M. A., Shapiro, M. J., Stokes, J. P., & Ziliox, M. (1995).

Biological activity of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Investigative Framework for the Biological Activity of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic Acid: A Guide for Preclinical Evaluation

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the systematic investigation of the biological activities of this compound. While direct public data on this specific molecule is sparse, its structural motifs—the biphenyl-2-carboxylic acid scaffold and the trifluoromethoxy group—are well-characterized in medicinal chemistry. This document synthesizes information from close structural analogues to establish a robust, hypothesis-driven approach for its preclinical evaluation. We present detailed protocols for assessing potential anti-inflammatory, analgesic, and hypolipidemic activities, grounded in the established pharmacology of related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds by leveraging comparative structural analysis to inform experimental design.

Introduction and Scientific Rationale

The compound this compound represents an intriguing but currently uncharacterized molecule in the landscape of pharmacologically active agents. Its core structure, a biphenyl-carboxylic acid, is the foundational scaffold for an entire class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a high probability of activity related to inflammation and pain modulation.[1][2] The addition of a trifluoromethoxy (-OCF3) group at the 4'-position further enhances its potential, as fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity.[1][3]

Given the absence of direct biological data, a logical starting point for investigation is the examination of its closest structural analogue, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid , also known as Xenalipin .[4] This compound, differing only by a single oxygen atom (trifluoromethyl vs. trifluoromethoxy), has been identified as an effective hypolipidemic agent, demonstrating significant reductions in serum cholesterol and triglyceride levels in animal models.[4][5]

This guide, therefore, proposes a multi-pronged investigative strategy. We will first explore the established activities of key analogues to form three primary hypotheses for the biological function of this compound:

  • Anti-inflammatory Activity: Based on the biphenyl-carboxylic acid scaffold common to many NSAIDs.

  • Analgesic Activity: A frequent corollary to anti-inflammatory effects.

  • Hypolipidemic Activity: Based on the proven efficacy of its direct structural analogue, Xenalipin.

The following sections will detail the known properties of these analogues and present a comprehensive, step-by-step experimental workflow to systematically test these hypotheses, from initial in vitro screening to subsequent in vivo validation.

Profile of Key Structural Analogues

Primary Analogue: 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (Xenalipin)

The most critical point of comparison is Xenalipin, an orally active hypolipidemic agent.[5] Its established biological activity provides a strong rationale for investigating similar effects in our target compound.

Table 1: Summary of In Vivo Hypolipidemic Activity of Xenalipin

Animal Model Dosing Regimen Administration Key Result Reference

| Diet-induced hypercholesterolemic African green monkeys | 15-60 mg/kg, twice daily | Oral (p.o.) | Reduced serum LDL-cholesterol concentrations |[5] |

The success of Xenalipin in a primate model underscores the therapeutic potential of this chemical scaffold in modulating lipid metabolism.[5] While its precise mechanism of action is not detailed in the available literature, such compounds often target key enzymes or nuclear receptors involved in lipid synthesis and regulation.

The Biphenyl-Carboxylic Acid Scaffold: A Cornerstone of NSAIDs

Derivatives of biphenyl-carboxylic acid are a recognized class of NSAIDs.[2] The carboxylic acid moiety is a critical pharmacophore, often responsible for binding to the active site of cyclooxygenase (COX) enzymes.[6] By inhibiting COX-1 and/or COX-2, these compounds block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The presence of this scaffold in our target molecule makes an investigation into COX inhibition a primary and logical step.

The Trifluoromethoxy Group: A Bioisostere for Enhanced Properties

The trifluoromethoxy (-OCF3) group is often used as a bioisostere for the trifluoromethyl (-CF3) group. It provides similar electron-withdrawing properties but can offer distinct advantages in lipophilicity and metabolic stability, potentially leading to an improved pharmacokinetic profile.[1] Its inclusion suggests that the molecule has been designed with drug-like properties in mind.

Proposed Experimental Workflow for Biological Characterization

A tiered approach, moving from high-throughput in vitro assays to more complex in vivo models, is the most efficient method for characterizing a novel compound. This workflow ensures that resources are directed toward the most promising biological activities identified in initial screens.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation a1 COX-1/COX-2 Enzyme Inhibition Assay a2 Cellular Anti-Inflammatory Assay (LPS-stimulated Macrophages) a1->a2 b1 Carrageenan-Induced Paw Edema (Inflammation) a2->b1 If Positive a3 Hypolipidemic Target Assays (e.g., HMG-CoA Reductase) b3 High-Fat Diet Model (Hyperlipidemia) a3->b3 If Positive b2 Acetic Acid Writhing Test (Analgesia) b1->b2 start Test Compound: This compound start->a1 start->a3

Figure 1: Proposed workflow for biological characterization.

Phase 1: In Vitro Screening Protocols
  • Causality: This assay directly tests the hypothesis that the biphenyl-carboxylic acid scaffold confers NSAID-like activity. Differentiating between COX-1 and COX-2 inhibition is critical, as COX-2 selectivity is a hallmark of modern NSAIDs with reduced gastrointestinal side effects.[7]

  • Methodology:

    • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe, test compound, and reference inhibitors (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective).

    • Preparation: Prepare serial dilutions of the test compound and reference inhibitors in a suitable buffer (e.g., Tris-HCl).

    • Incubation: In a 96-well plate, add the enzyme (COX-1 or COX-2) to wells containing the test compound or vehicle control. Incubate for a pre-determined time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

    • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

    • Detection: After a set reaction time, add the detection probe. The signal generated is proportional to the amount of prostaglandin produced.

    • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for both COX-1 and COX-2 by fitting the data to a dose-response curve.

  • Self-Validation: The protocol's integrity is validated by the inclusion of known selective and non-selective inhibitors, which must produce IC₅₀ values within their expected ranges.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins NSAID Test Compound (Potential Inhibitor) NSAID->COX Inhibition

Figure 2: Mechanism of COX enzyme inhibition by NSAIDs.

  • Causality: This assay moves beyond purified enzymes to a more biologically relevant system. It assesses the compound's ability to suppress the production of inflammatory mediators in immune cells, confirming that enzyme inhibition translates to a functional cellular effect.[8]

  • Methodology:

    • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or use freshly isolated peripheral blood mononuclear cells (PBMCs).[8]

    • Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells (excluding the negative control).

    • Incubation: Incubate the cells for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Quantification:

      • Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess reagent.

      • Pro-inflammatory Cytokines: Quantify levels of TNF-α and IL-6 using commercially available ELISA kits.

    • Data Analysis: Calculate the percentage reduction in NO, TNF-α, and IL-6 production at each compound concentration compared to the LPS-only control. Determine IC₅₀ values. A concurrent cell viability assay (e.g., MTS) must be run to ensure the observed effects are not due to cytotoxicity.[7]

Proposed In Vivo Validation Protocols

Should in vitro results prove promising, validation in living systems is the mandatory next step to evaluate efficacy and pharmacokinetics.

  • Causality: This is a classic, robust model of acute inflammation. A compound's ability to reduce swelling in this model provides strong evidence of in vivo anti-inflammatory activity.[9]

  • Methodology:

    • Animals: Use male Wistar rats or Swiss albino mice.

    • Acclimatization: Allow animals to acclimate for at least one week. Fast them overnight before the experiment.

    • Grouping: Divide animals into groups (e.g., Vehicle Control, Positive Control [Indomethacin, 10 mg/kg], Test Compound [multiple doses]).

    • Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

    • Inflammation Induction: One hour after dosing, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

    • Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

  • Causality: This model assesses peripheral analgesic activity by measuring a chemically induced pain response. It is highly sensitive to NSAIDs and other analgesics.[10][11]

  • Methodology:

    • Animals: Use Swiss albino mice.

    • Acclimatization & Grouping: As described in Protocol 3. Positive control can be Aspirin or Diclofenac.

    • Dosing: Administer the test compound or controls orally (p.o.) 30-60 minutes before the induction of writhing.

    • Pain Induction: Inject a 0.6% solution of acetic acid intraperitoneally (i.p.).

    • Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (a specific stretching and constriction of the abdomen) over a 20-minute period.

    • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic protection for the treated groups compared to the vehicle control group.

Physicochemical Properties and Safety Data

While specific data for the trifluoromethoxy variant is not available, data from the closely related trifluoromethyl analogue provides a reasonable starting point for handling and formulation.

Table 2: Physicochemical and Safety Data for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid

Property Value / Information Reference
CAS Number 84392-17-6 [12]
Molecular Formula C₁₄H₉F₃O₂ [12]
Molecular Weight 266.22 g/mol [12]
Appearance White to almost white solid/powder [4]
Melting Point 169-171 °C [4]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [12]
Storage Recommended: -20°C for long-term powder storage. Store in a well-ventilated place, keep container tightly closed. [12]

| Handling Precautions | Use personal protective equipment (gloves, safety goggles). Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling. |[12][13] |

Conclusion and Future Directions

This compound is a compound of significant interest due to its promising chemical architecture. While its biological profile remains to be elucidated, a rigorous analysis of its structural analogues provides a clear and logical path forward for its characterization. The experimental framework detailed in this guide—prioritizing the investigation of anti-inflammatory, analgesic, and hypolipidemic activities—offers a scientifically sound strategy for unlocking its therapeutic potential.

Positive results from the proposed in vitro and in vivo assays would warrant further, more detailed mechanistic studies, including identifying specific molecular targets (e.g., lipid metabolism enzymes, nuclear receptors) and comprehensive pharmacokinetic and toxicology profiling. This systematic approach will efficiently determine the primary biological role of this novel compound and establish its viability as a candidate for further drug development.

References

  • MedChemExpress. 4'-Trifluoromethyl-2-biphenyl carboxylic acid-SDS.
  • Google Patents. WO2011009852A2 - Pharmaceutical compositions.
  • PeerJ.
  • Chongqing Chemdad Co., Ltd. 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid.
  • MySkinRecipes. 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid.
  • MedChemExpress. 4'-Trifluoromethyl-2-biphenyl carboxylic acid | Hypolipidemic Agent.
  • Google Patents.
  • Asian Journal of Pharmaceutical and Clinical Research.
  • Fisher Scientific. SAFETY DATA SHEET - 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid.
  • PubMed.
  • ResearchGate. The analgesic activity of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepine- 6-amine and its hydrochloride.
  • Scientific Research Publishing. In-Vivo Models for Management of Pain.
  • PubMed. Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)
  • INNOSC Theranostics and Pharmacological Sciences.
  • Frontiers in Pharmacology.
  • Proceedings of the National Academy of Sciences. Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.

Sources

An In-depth Technical Guide to 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic Acid Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these molecules, explore their diverse pharmacological applications, and discuss the critical structure-activity relationships that govern their biological effects.

Introduction: The Significance of the Fluorinated Biphenyl Carboxylic Acid Scaffold

The biphenyl carboxylic acid motif is a well-established pharmacophore, forming the structural basis of numerous therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), can significantly enhance the pharmacological properties of these molecules. The trifluoromethoxy group is known to improve metabolic stability, increase lipophilicity, and enhance membrane permeability, all of which are desirable characteristics for drug candidates.[2][3] This guide will focus on derivatives of this compound, a scaffold with promising therapeutic potential across various disease areas.

I. Synthesis of this compound and Its Derivatives

The construction of the biphenyl core is a critical step in the synthesis of these compounds. The Suzuki-Miyaura cross-coupling reaction is the most widely employed and versatile method for this purpose due to its mild reaction conditions, high yields, and tolerance of a wide range of functional groups.[1][4][5]

A. Suzuki-Miyaura Cross-Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the this compound core, this typically involves the coupling of a 2-halobenzoic acid derivative with 4-(trifluoromethoxy)phenylboronic acid.

Key Reagents and Their Roles:

  • Aryl Halide: A substituted 2-bromobenzoic acid or its ester is a common starting material. The halogen at the 2-position is the site of the cross-coupling reaction.

  • Arylboronic Acid: 4-(Trifluoromethoxy)phenylboronic acid is a crucial reagent that introduces the trifluoromethoxy-substituted phenyl ring.[6][7] This reagent is commercially available or can be synthesized.

  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)2), is the active catalyst. The choice of ligands, such as triphenylphosphine (PPh3), is critical for stabilizing the catalyst and promoting the reaction.[4]

  • Base: A base, such as potassium carbonate (K2CO3) or sodium carbonate, is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.[4]

  • Solvent System: A mixture of an organic solvent (e.g., toluene) and an aqueous solution is often used to dissolve both the organic and inorganic reagents.[4]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-halobenzoic acid derivative, 4-(trifluoromethoxy)phenylboronic acid, palladium catalyst, and ligand.

  • Solvent and Base Addition: Add the solvent system (e.g., toluene/ethanol/water) and the base.

  • Reaction: Heat the mixture to reflux with stirring for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture and perform an aqueous workup to remove the catalyst and inorganic salts. This typically involves extraction with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified by a suitable method, such as silica gel column chromatography, to yield the desired biphenyl carboxylic acid.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)(X)Ln Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(Ar')Ln Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Ullmann Condensation: A Classic Alternative

The Ullmann reaction is an older method for forming biaryl linkages, typically involving the copper-mediated coupling of two aryl halides.[8] While it often requires harsher reaction conditions (higher temperatures) compared to the Suzuki-Miyaura coupling, it can be a useful alternative, especially for large-scale synthesis where the cost of palladium catalysts may be a concern.[9] The Ullmann condensation can be employed for both symmetrical and unsymmetrical biphenyl synthesis.[8]

Generalized Experimental Protocol for Ullmann Condensation:

  • Reaction Setup: In a suitable reaction vessel, combine the aryl halide, a copper catalyst (e.g., copper powder or a copper salt), and a high-boiling point solvent.

  • Reaction: Heat the mixture to a high temperature (often >200°C) for an extended period.

  • Workup and Purification: After cooling, the reaction mixture is worked up to remove the copper species, followed by purification of the biphenyl product.

C. Derivatization of the Carboxylic Acid Moiety

Once the core this compound is synthesized, the carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, to explore structure-activity relationships. Standard organic chemistry transformations are employed for these derivatizations. For instance, amides can be prepared by activating the carboxylic acid (e.g., with a coupling reagent like HATU or by converting it to an acyl chloride) followed by reaction with an appropriate amine.

II. Pharmacological Applications and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their ability to modulate key biological pathways.

A. Hedgehog Signaling Pathway Inhibition

A significant area of investigation for these compounds is in the inhibition of the Hedgehog (Hh) signaling pathway.[10] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development of certain cancers, particularly basal cell carcinoma and medulloblastoma.[10]

One notable example is a derivative of 2-Methyl-4'-trifluoromethoxy-biphenyl-3-carboxylic acid, which has been investigated as a modulator of the Hedgehog signaling pathway for the treatment of dermatological diseases.[10] These compounds are believed to act by binding to the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway, thereby blocking downstream signaling.

Diagram of the Hedgehog Signaling Pathway and Inhibition:

Hedgehog_Pathway PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibition Hh Ligand Hh Ligand Hh Ligand->PTCH1 GLI GLI SUFU->GLI Sequesters GLI-R GLI Repressor GLI->GLI-R Cleavage GLI-A GLI Activator GLI->GLI-A Activation Target Genes Target Genes GLI-A->Target Genes Transcription Inhibitor 4'-(Trifluoromethoxy)- [1,1'-biphenyl]-2-carboxylic acid derivative Inhibitor->SMO Binds and Inhibits

Caption: Simplified Hedgehog signaling pathway and the site of action for inhibitors.

B. Anticancer Activity

Beyond Hedgehog pathway inhibition, various biphenyl carboxylic acid derivatives have demonstrated broader anticancer activity.[1] For example, a series of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives, including a trifluoromethyl-substituted analog, were synthesized and showed in vitro anticancer activity against human breast cancer cell lines.[11] The exact mechanisms of action for these compounds can vary, but they often involve inducing apoptosis, inhibiting cell proliferation, or targeting specific enzymes involved in cancer progression. Another example is a novel 4-quinolinecarboxylic acid derivative with a biphenyl moiety that has shown efficacy against a spectrum of human solid tumors.[12]

C. Anti-inflammatory and Other Activities

The biphenyl carboxylic acid scaffold is a well-known anti-inflammatory pharmacophore.[1] While the primary focus of this guide is on the 4'-(trifluoromethoxy) derivatives, it is important to note that this class of compounds has the potential for development as anti-inflammatory agents, likely through the inhibition of cyclooxygenase (COX) enzymes.[1]

Furthermore, the structural similarities to molecules like Tranilast, an anti-allergic and anti-inflammatory drug, suggest that these compounds could have a range of immunomodulatory effects. Tranilast is known to inhibit the release of mediators from mast cells and modulate cytokine production.[2][13][14]

III. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of these derivatives is crucial for optimizing their potency and selectivity. Key structural features to consider include:

  • Substitution on the Biphenyl Rings: The position and nature of substituents on both phenyl rings can significantly impact biological activity. The trifluoromethoxy group at the 4'-position is a key feature for enhancing drug-like properties.[2]

  • The Carboxylic Acid Group: The carboxylic acid moiety is often essential for activity, potentially acting as a hydrogen bond donor or forming salt bridges with biological targets. Esterification or amidation of this group can lead to a complete loss or a significant change in activity.[15]

  • Conformational Flexibility: The dihedral angle between the two phenyl rings (the biphenyl twist angle) can influence how the molecule fits into a binding pocket.[16] Substituents at the ortho positions can restrict rotation and lock the molecule into a specific conformation, which may be more or less favorable for binding.

IV. Quantitative Data Summary

The following table summarizes representative biological activity data for some biphenyl carboxylic acid derivatives.

Compound ClassTarget/AssayIC50/EC50Reference
1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivativesMCF-7 breast cancer cell line9.92 µM (for a benzyloxy derivative)[11]
2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivativesDGAT-1 enzyme57 nM (for compound 29)[17]
2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivativesCHO-K1 cell triglyceride formation0.5 µM (for compound 29)[17]

V. Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse therapeutic potential. The trifluoromethoxy group imparts favorable pharmacokinetic properties, making this scaffold attractive for drug discovery. The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide range of analogs for SAR studies.

Future research in this area should focus on:

  • Exploring a wider range of biological targets: While Hedgehog signaling and cancer are promising areas, the anti-inflammatory and immunomodulatory potential of these compounds warrants further investigation.

  • Detailed mechanistic studies: Elucidating the precise molecular interactions between these compounds and their biological targets will be crucial for rational drug design.

  • Optimization of pharmacokinetic and safety profiles: Further medicinal chemistry efforts are needed to develop derivatives with optimal absorption, distribution, metabolism, excretion (ADME), and toxicity profiles for clinical development.

References

  • Dexter, D. L., et al. "Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors." Cancer Research, vol. 45, no. 11 Pt 1, 1985, pp. 5563-8. [Link]

  • Li, Wenjie, et al. "Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt." Organic Letters, vol. 25, no. 50, 2023, pp. 8967-8971. [Link]

  • Ishihara, Kazuaki, et al. "(3,4,5-trifluorophenyl)boronic acid." Organic Syntheses, vol. 82, 2005, p. 121. [Link]

  • Suzawa, T., et al. "The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts." Nihon Yakurigaku Zasshi, vol. 100, no. 4, 1992, pp. 327-35. [Link]

  • MySkinRecipes. "4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid." MySkinRecipes. [Link]

  • Dobson, A. J., and R. E. Gerkin. "Biphenyl-2-carboxylic acid: a layered structure." Acta Crystallographica Section C Crystal Structure Communications, vol. 54, no. 6, 1998, pp. 795-8. [Link]

  • Naeimi, Hossein, and Somayeh S. Hejazi. "Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst." Monatshefte für Chemie - Chemical Monthly, vol. 146, no. 8, 2015, pp. 1315-1321. [Link]

  • Wikipedia. "Tranilast." Wikipedia, 2023. [Link]

  • Liang, Yumeng, et al. "Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions." Beilstein Journal of Organic Chemistry, vol. 16, 2020, pp. 3052-8. [Link]

  • Hassan, Sherif, et al. "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst." Catalysts, vol. 12, no. 12, 2022, p. 1563. [Link]

  • Baltus, Christine B. "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." Kingston University, 2010. [Link]

  • Google Patents. "WO2011009852A2 - Pharmaceutical compositions.
  • Google Patents. "US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Grażyna, Karolina, et al. "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity." Molecules, vol. 26, no. 7, 2021, p. 2049. [Link]

  • Monnier, Florian, and Marc Taillefer. "RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW." Angewandte Chemie International Edition, vol. 48, no. 38, 2009, pp. 6954-71. [Link]

  • Ferreira, Leticia T., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, vol. 28, no. 18, 2023, p. 6668. [Link]

  • Qian, Yimin, et al. "Discovery of Orally Active Carboxylic Acid Derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2886-96. [Link]

  • Gemo, Matteo, et al. "Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach." The Journal of Organic Chemistry, vol. 86, no. 15, 2021, pp. 10459-10470. [Link]

  • Wikipedia. "Ullmann reaction." Wikipedia, 2023. [Link]

  • Drug Design Org. "Structure Activity Relationships." Drug Design Org. [Link]

  • El-fakih, Fatimah, et al. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." RSC Advances, vol. 13, no. 26, 2023, pp. 17769-17800. [Link]

  • Li, Wenjie, et al. "Deoxyfluorination of Carboxylic Acids via an In Situ Generated Trifluoromethoxide Salt." Organic Letters, vol. 25, no. 50, 2023, pp. 8967-8971. [Link]

  • ResearchGate. "General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives." ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Interest in Metabolic Disease Research

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid, a compound situated at the intersection of medicinal chemistry and metabolic research, holds a significant place in the historical landscape of drug discovery. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation, with a particular focus on its investigation as a potent hypolipidemic agent. While its journey towards clinical application was ultimately discontinued, the story of this molecule offers valuable insights into the structure-activity relationships of biphenyl carboxylic acids and the broader scientific pursuit of treatments for hyperlipidemia. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this intriguing compound.

The Genesis of a Hypolipidemic Candidate: Discovery and Developmental History

The emergence of this compound, also known by its developmental name Xenalipin, can be traced back to the research and development efforts of the Wellcome Research Laboratories (now part of GlaxoSmithKline). In the broader context of cardiovascular disease research, the scientific community was actively exploring novel chemical scaffolds capable of modulating lipid metabolism. The biphenyl carboxylic acid framework was a promising starting point, with researchers investigating how substitutions on the biphenyl rings could influence biological activity.

The key breakthrough in the story of Xenalipin was its identification as a potent hypolipidemic agent. Seminal studies in animal models demonstrated its efficacy in significantly reducing serum cholesterol and triglyceride levels[1]. These preclinical investigations revealed that Xenalipin was effective in diet-induced hypercholesterolemic models, showcasing its potential to address a critical aspect of metabolic disease[1]. The trifluoromethoxy (-OCF3) group, a bioisostere of other functionalities, was likely incorporated to enhance metabolic stability and improve the compound's pharmacokinetic profile, a common strategy in modern drug design[2].

Despite these promising early findings, the clinical development of Xenalipin was discontinued. The precise reasons for this are not extensively detailed in publicly available literature, a common fate for many investigational compounds. Nevertheless, the research into Xenalipin contributed valuable knowledge to the field, particularly concerning the pharmacological potential of fluorinated biphenyl carboxylic acids.

Chemical Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A well-documented method involves a Suzuki coupling reaction to construct the biphenyl core, followed by functional group manipulations to introduce the carboxylic acid moiety.

Synthetic Workflow Overview

The following diagram illustrates a plausible synthetic pathway, starting from commercially available precursors. This approach leverages the power of palladium-catalyzed cross-coupling to efficiently create the central biphenyl structure.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Reaction Step cluster_2 Product A 2-Bromobenzoic acid C Suzuki Coupling A->C Pd catalyst, Base B 4-(Trifluoromethoxy)phenylboronic acid B->C D This compound C->D

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Suzuki Coupling Approach

This protocol outlines a representative synthesis based on established chemical principles for the formation of biphenyl compounds.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoic acid (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup: add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Step 2: Recrystallization (for further purification)

  • Dissolve the purified product in a minimal amount of a hot solvent system, such as ethyl acetate.

  • Slowly add a non-solvent, like heptane or pentane, until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Formula C₁₄H₉F₃O₂
Molecular Weight 282.22 g/mol
CAS Number 176395-92-3N/A
Appearance White to off-white solid
Melting Point 169-171 °C
Solubility Soluble in methanol
¹H NMR (Expected) Signals in the aromatic region (δ 7.0-8.5 ppm) and a characteristic broad singlet for the carboxylic acid proton (>10 ppm).General Chemical Principles
¹³C NMR (Expected) Signals for aromatic carbons, the trifluoromethoxy carbon (quartet due to C-F coupling), and a downfield signal for the carboxylic acid carbonyl carbon.General Chemical Principles
IR (Expected) Broad O-H stretch (2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), and C-O-C stretches for the trifluoromethoxy group.General Chemical Principles

Pharmacological Profile and Mechanism of Action

The primary therapeutic indication explored for this compound was hyperlipidemia. Preclinical studies demonstrated its ability to lower levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides in animal models[1].

While the precise molecular target of Xenalipin is not definitively established in the available literature, its effects on lipid profiles suggest potential interactions with key regulatory pathways in lipid metabolism. The structural class of biphenyl carboxylic acids has been associated with the modulation of various nuclear receptors and enzymes involved in lipid homeostasis.

Plausible Mechanistic Pathways

Given its chemical structure and observed biological effects, the following diagram illustrates potential signaling pathways that could be modulated by this compound.

Mechanism_of_Action cluster_0 Potential Drug Action cluster_1 Potential Molecular Targets cluster_2 Downstream Effects cluster_3 Physiological Outcome Drug This compound PPARa PPARα Activation Drug->PPARa Hypothesized Interaction OtherTargets Other Nuclear Receptors/ Enzymes Drug->OtherTargets Lipolysis Increased Lipoprotein Lipase Activity (↑ Fatty Acid Oxidation) PPARa->Lipolysis Apo Modulation of Apolipoprotein (ApoC-III, ApoA-I) PPARa->Apo VLDL Decreased Hepatic VLDL Production OtherTargets->VLDL Outcome Reduced Serum Triglycerides and LDL-Cholesterol Lipolysis->Outcome Apo->Outcome VLDL->Outcome

Caption: Hypothesized mechanism of action for hypolipidemic effects.

One of the most plausible mechanisms of action for a compound of this class is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). Fibrates, a well-established class of hypolipidemic drugs, exert their effects through this pathway. Activation of PPARα leads to the increased expression of genes involved in fatty acid oxidation and a decrease in the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase. This cascade of events results in enhanced clearance of triglyceride-rich lipoproteins.

Conclusion and Future Perspectives

This compound represents a noteworthy chapter in the pursuit of novel therapies for hyperlipidemia. Although it did not progress to clinical use, the research surrounding this molecule has provided valuable structure-activity relationship data for the biphenyl carboxylic acid class of compounds. The insights gained from its synthesis and biological evaluation continue to be relevant for medicinal chemists and pharmacologists working on the design of new therapeutics for metabolic disorders. The story of Xenalipin underscores the intricate and often challenging path of drug development, where even promising preclinical candidates may not reach the market, yet still contribute significantly to the advancement of scientific knowledge.

References

  • WO2011009852A2 - Pharmaceutical compositions - Google P
  • 4'-(Trifluoromethyl)-2'-biphenylcarboxylic acid - Chongqing Chemdad Co., Ltd . [Link]

  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - NIH . [Link]

  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid - MySkinRecipes . [Link]

  • 4'-(Trifluoromethyl)(1,1'-biphenyl)-2-carboxylic acid | C14H9F3O2 | CID 55251 - PubChem . [Link]

  • Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl... - ResearchGate . [Link]

  • WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)
  • Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed . [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC - PubMed Central - NIH . [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

Substituted biphenyl carboxylic acids are a critical class of compounds in medicinal chemistry and materials science. The specific target of this application note, 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid, serves as a valuable building block for pharmaceuticals, leveraging the unique electronic properties of the trifluoromethoxy group to enhance metabolic stability and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the requisite C-C bond to form the biphenyl scaffold, celebrated for its mild conditions, functional group tolerance, and high yields.[1]

This guide provides a comprehensive, field-tested protocol for the synthesis of this compound. It delves into the mechanistic reasoning behind the selection of reagents and conditions, ensuring researchers can not only replicate the procedure but also adapt it for analogous transformations.

Reaction Scheme

The overall transformation is depicted below:

2-Carboxyphenylboronic Acid + 1-Bromo-4-(trifluoromethoxy)benzene → this compound

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this cycle is paramount for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-bromo-4-(trifluoromethoxy)benzene. This is often the rate-determining step and results in a Pd(II) complex.[2] The electron-withdrawing nature of the trifluoromethoxy group can facilitate this step.[4]

  • Transmetalation: This step involves the transfer of the aryl group from the organoboron species to the palladium center.[2] For this to occur, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic substituent to the palladium(II) center.[1][5]

  • Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]

Below is a diagram illustrating the key steps of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)3⁻ ArPd(II)Ar'L2 Di-aryl Pd(II) Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar'B(OH)2 Ar'-B(OH)2 Base Base (e.g., OH⁻) Ar'B(OH)2->Base Ar'B(OR)3- Boronate 'ate' Complex [Ar'-B(OH)3]⁻ Base->Ar'B(OR)3-

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis. Researchers should note that optimization of catalyst, ligand, and base may be necessary for different substrate combinations.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
2-Carboxyphenylboronic acidC₇H₇BO₄165.941.0 g6.03Nucleophile
1-Bromo-4-(trifluoromethoxy)benzeneC₇H₄BrF₃O241.011.60 g6.63Electrophile
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56174 mg0.15Catalyst
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.991.92 g18.1Base
TolueneC₇H₈92.1420 mL-Solvent
EthanolC₂H₅OH46.075 mL-Co-solvent
WaterH₂O18.025 mL-Co-solvent
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for workup and purification

Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask, add 2-carboxyphenylboronic acid (1.0 g, 6.03 mmol), 1-bromo-4-(trifluoromethoxy)benzene (1.60 g, 6.63 mmol), and sodium carbonate (1.92 g, 18.1 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (174 mg, 0.15 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Add the degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) via syringe.

Reaction Execution:

  • The reaction mixture is stirred vigorously and heated to reflux (approximately 85-90 °C) under the inert atmosphere.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Work-up and Purification:

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure (rotary evaporation).

  • The residue is redissolved in ethyl acetate (50 mL) and washed with 1M HCl (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.[7]

Workflow Diagram

Suzuki_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvents Add Degassed Solvents inert->solvents reflux Heat to Reflux (85-90°C) solvents->reflux monitor Monitor Reaction (TLC or LC-MS) reflux->monitor workup Aqueous Workup: - Cool to RT - Remove Solvents - Acid/Brine Wash monitor->workup Reaction Complete purify Purification: - Column Chromatography or Recrystallization workup->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki coupling.

Causality and Experimental Choices

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a widely used, reliable catalyst for Suzuki couplings. For more challenging or sterically hindered substrates, other catalyst systems involving bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbenes (NHCs) might offer improved performance.[8]

  • Base Selection: An inorganic base like sodium carbonate is crucial for activating the boronic acid.[1] The choice of base can significantly impact the reaction rate and yield. Potassium carbonate or phosphate are also effective alternatives.[9] The base's role is multifaceted, including the formation of the active boronate species and facilitating the reductive elimination step.[1]

  • Solvent System: A mixture of a non-polar solvent (toluene) and polar protic solvents (ethanol/water) is often employed. Toluene solubilizes the organic reagents, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate complex.[10]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black.[10] Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

Safety and Handling

  • 1-Bromo-4-(trifluoromethoxy)benzene: This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene and ethanol are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Jadhav, G. N., Shaikh, A. C., & Shinde, V. S. (2016). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13578-13579.
  • Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • Li, W., & Nelson, D. P. (2000). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Journal of Organic Chemistry, 65(16), 5324-5327.
  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 31(17), 6339-6351.
  • Singh, R. P., & Nolan, S. P. (2005). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of Organometallic Chemistry, 690(24-25), 5844-5850.
  • Wang, F., Wang, D., Wan, X., & Wu, L. (2022). Visible-Light-Induced Nickel-Catalyzed Radical Cross-Couplings to Access α-Aryl-α-trifluoromethyl Alcohols. Organic Letters, 24(48), 8893-8897.
  • Google Patents. (n.d.). CN103724366A - Preparation method of p-carboxyphenylboronic acid.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16548-16551.
  • PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 4(5), 311-315.
  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Hirai, M., Komine, Y., & Nakazawa, H. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(36), 12613-12619.
  • Li, Y., & Liu, Y. (2022). Theoretical study on the copper-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction: origin of regio- and stereo-selectivity. Catalysis Science & Technology, 12(1), 224-232.
  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research, 41(11), 1566-1575.
  • Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18453-18485.
  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • Kumar, S., & Kumar, S. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Li, W., & Nelson, D. P. (2000). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. The Journal of Organic Chemistry, 65(16), 5324-5327.
  • PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4'-(Trifluoromethyl)biphenyl-2-carboxylic Acid, 5 grams. Retrieved from [Link]

  • Berkowitz, D. B., Chisowa, E., & Shen, Q. (2012). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 77(17), 7559-7570.
  • MySkinRecipes. (n.d.). 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to the Grignard-Based Synthesis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Fluorinated Biphenyls in Modern Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), can significantly enhance the pharmacological properties of a molecule. This group is a strong electron-withdrawing moiety that can improve metabolic stability, membrane permeability, and binding affinity. 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid and its derivatives are of particular interest in drug development, with some analogs investigated as potential hedgehog signaling pathway modulators and hypolipidemic agents.[2][3]

This guide provides a detailed, experience-driven protocol for the synthesis of this compound, leveraging a robust Grignard-based cross-coupling reaction. We will delve into the causality behind the chosen synthetic strategy, offering insights that extend beyond a mere recitation of steps.

Synthetic Strategy: A Two-Step Approach Centered on Kumada Coupling

The synthesis of the target molecule is strategically designed in a two-step sequence:

  • Kumada Cross-Coupling: Formation of the biphenyl backbone via a nickel- or palladium-catalyzed cross-coupling of a 4-(trifluoromethoxy)phenyl Grignard reagent with a protected 2-halobenzoic acid derivative.

  • Saponification: Hydrolysis of the protecting group to yield the final carboxylic acid.

A direct Grignard reaction on a substrate already bearing a carboxylic acid is not feasible due to the acidic proton of the carboxyl group, which would quench the highly basic Grignard reagent.[4] Therefore, a protection strategy is essential. We will utilize the methyl ester of 2-bromobenzoic acid as the protected starting material.

Alternative Synthetic Routes

While this guide focuses on the Grignard-based Kumada coupling, it is worth noting that the Suzuki-Miyaura coupling is another powerful and widely used method for the synthesis of biaryl compounds.[5] The Suzuki coupling typically involves the reaction of an arylboronic acid with an aryl halide and is known for its high functional group tolerance.[5]

Part 1: Kumada Cross-Coupling for the Synthesis of Methyl 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate

The Kumada coupling is a transition metal-catalyzed reaction between a Grignard reagent and an organic halide, enabling the formation of carbon-carbon bonds.[6] Both nickel and palladium catalysts are effective, with palladium often offering broader scope and higher chemoselectivity.[7]

Reaction Mechanism: The Catalytic Cycle of Kumada Coupling

The catalytic cycle of a palladium-catalyzed Kumada coupling involves three key steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (methyl 2-bromobenzoate), forming a Pd(II) complex.

  • Transmetalation: The Grignard reagent (4-(trifluoromethoxy)phenylmagnesium bromide) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.[8]

Diagram of the Kumada Coupling Catalytic Cycle:

Kumada_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative\nAddition->Ar-Pd(II)(L2)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)(L2)-X->Transmetalation Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)(L2)-Ar' Ar'-MgX Reductive\nElimination Reductive Elimination Ar-Pd(II)(L2)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Biphenyl Product Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Experimental Protocol: Kumada Coupling

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationAmountMoles (mmol)
Methyl 2-bromobenzoate606-40-6215.05-4.30 g20.0
4-(Trifluoromethoxy)phenylmagnesium bromide875323-53-4269.310.5 M in THF44 mL22.0
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64-327 mg0.4
Anhydrous Tetrahydrofuran (THF)109-99-972.11-100 mL-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser and a septum under an inert atmosphere. Flame-dry the glassware before use to ensure anhydrous conditions.

  • Reagent Addition: To the flask, add methyl 2-bromobenzoate (4.30 g, 20.0 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (327 mg, 0.4 mmol). Add 100 mL of anhydrous THF via syringe.

  • Grignard Reagent Addition: Slowly add the 4-(trifluoromethoxy)phenylmagnesium bromide solution (44 mL, 22.0 mmol, 0.5 M in THF) to the stirred reaction mixture at room temperature over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate.

Part 2: Saponification to Yield this compound

Saponification is the base-catalyzed hydrolysis of an ester to form a carboxylate salt and an alcohol.[9] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[10]

Reaction Mechanism: Saponification

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[11] This intermediate then collapses, expelling the methoxide as a leaving group. The resulting carboxylic acid is then deprotonated by the methoxide or another hydroxide ion to form the carboxylate salt.[11]

Experimental Protocol: Saponification

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
Crude Methyl 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate-298.24~20.0 (from above)~67.1
Sodium Hydroxide (NaOH)1310-73-240.004.0 g100
Methanol67-56-132.04100 mL-
Water7732-18-518.0250 mL-
Concentrated Hydrochloric Acid (HCl)7647-01-036.46As needed-

Procedure:

  • Reaction Setup: Dissolve the crude ester in 100 mL of methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (4.0 g, 100 mmol) in 50 mL of water. Add this aqueous NaOH solution to the methanolic solution of the ester.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. Monitor the disappearance of the ester spot by TLC.

  • Solvent Removal: After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.[12]

Overall Synthetic Workflow

G_2 cluster_0 Part 1: Kumada Coupling cluster_1 Part 2: Saponification A Methyl 2-bromobenzoate C Pd(dppf)Cl₂·CH₂Cl₂ THF, Reflux A->C B 4-(Trifluoromethoxy)phenylmagnesium bromide B->C D Methyl 4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate C->D E 1. NaOH, MeOH/H₂O, Reflux 2. HCl (aq) D->E F This compound E->F

Caption: Overall workflow for the synthesis of the target molecule.

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield in Kumada coupling 1. Inactive Grignard reagent. 2. Impure or wet solvent/reagents. 3. Deactivated catalyst.1. Titrate the Grignard reagent before use. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Use fresh catalyst and perform the reaction under a strict inert atmosphere.
Formation of homocoupled byproducts Reaction of the Grignard reagent with itself or the aryl halide with itself.Optimize the reaction temperature and the rate of addition of the Grignard reagent. Lower temperatures may favor the cross-coupling.
Incomplete saponification 1. Insufficient reaction time or temperature. 2. Insufficient amount of base.1. Extend the reaction time and ensure the mixture is refluxing. 2. Use a larger excess of sodium hydroxide.
Difficulty in product purification Presence of persistent impurities.Consider column chromatography on silica gel before recrystallization if the product is not pure enough after the initial work-up.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. Handle under a strict inert atmosphere and in anhydrous solvents.[4]

  • Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood.

  • Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Kumada, M. Pure and Applied Chemistry, 1980, 52(4), 669-679.
  • NROChemistry. Kumada Coupling. [Link]

  • Organic Chemistry Portal. Kumada Coupling. [Link]

  • Wikipedia. Kumada coupling. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

  • ResearchGate. Synthesis of Biphenyls. [Link]

  • ACS Publications. Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Organic Chemistry Tutor. Saponification Reaction of Esters. [Link]

  • Organic Chemistry Portal. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. [Link]

  • MDPI. Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. [Link]

  • YouTube. Kumada Cross-Coupling/CSIR 2022| Problem Solved|ChemOrgChem. [Link]

  • PubMed. Investigation of saponification for determination of polychlorinated biphenyls in marine sediments. [Link]

  • National Institutes of Health. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. [Link]

  • MDPI. Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. [Link]

  • Fisher Scientific. PALLADIUM-CATALYSED COUPLING CHEMISTRY. [Link]

  • Dr. May Group. Modern Transition Metal Catalyzed Cross Coupling Reaction. [Link]

  • Google Patents. WO2011009852A2 - Pharmaceutical compositions.
  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • ACS Publications. Additions and Corrections - Kinetics of the Saponification of the Ethyl Esters of Several Phenyl Substituted Aliphatic Acids. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Chongqing Chemdad Co. ,Ltd. 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid. [Link]

  • DSpace@MIT. Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones. [Link]

  • AWS. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. [Link]

Sources

Application Note: A Framework for Investigating the Hypolipidemic Properties of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Hypolipidemic Agents

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a cornerstone of metabolic syndrome and a primary risk factor for atherosclerotic cardiovascular disease. While established therapies like statins have revolutionized patient care, a significant residual risk remains, driving the search for novel therapeutic agents with complementary or alternative mechanisms of action.

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid, also known as Xenalipin, has emerged as a promising, chemically novel hypolipidemic agent.[1] Preclinical studies have demonstrated its efficacy in significantly reducing serum cholesterol and triglycerides in animal models.[1][2] Specifically, Xenalipin was shown to lower cholesterol and protein content in very low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), and low-density lipoprotein (LDL), while also reducing triglycerides in VLDL and IDL in diet-induced hypercholesterolemic rats.[1] Furthermore, its potency was reported to be considerably greater than that of clofibrate, nicotinic acid, and cholestyramine in the same model.[1] In diet-induced hypercholesterolemic African green monkeys, oral administration of Xenalipin effectively reduced serum LDL-cholesterol concentrations.[1][3]

Despite these compelling findings, the precise molecular mechanisms underpinning its activity are not fully elucidated. This application note provides a comprehensive guide for researchers to systematically investigate the hypolipidemic effects of this compound. We present a series of robust in vitro and in vivo protocols designed not only to validate its efficacy but also to dissect its potential biological targets and pathways.

Mechanistic Landscape: Hypothesized Pathways of Action

The observed lipid-lowering profile of Xenalipin—concurrently reducing cholesterol and triglycerides—suggests it may influence one or more central nodes of lipid metabolism. Based on established pharmacology for hypolipidemic drugs, we can postulate several plausible mechanisms of action that warrant experimental investigation.[4][5][6]

  • Modulation of Lipid Synthesis and Clearance: The compound could either inhibit the synthesis of cholesterol and triglycerides or enhance their clearance from circulation. A key enzyme in cholesterol biosynthesis is HMG-CoA reductase, the target of statins.[7] Enhanced clearance of LDL is primarily mediated by the LDL receptor (LDLR).[8]

  • Activation of Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs) are master regulators of lipid and glucose homeostasis.[5][6] PPARα agonists (like fibrates) primarily lower triglycerides by increasing fatty acid oxidation, while PPARγ agonists (like thiazolidinediones) improve insulin sensitivity.[6] Dual PPARα/γ agonists are also in development.[6] Given its biphenyl carboxylic acid structure, a common motif in some nuclear receptor ligands, Xenalipin's activity as a PPAR agonist is a strong possibility.[9]

The following diagram illustrates these potential avenues for investigation.

Hypothesized_Mechanisms cluster_0 Cellular Lipid Homeostasis cluster_1 Physiological Outcomes cluster_2 Net Effect Xenalipin This compound HMGCR HMG-CoA Reductase Xenalipin->HMGCR Inhibition? LDLR LDL Receptor (LDLR) Xenalipin->LDLR Upregulation? PPARs PPARα / PPARγ Xenalipin->PPARs Activation? Chol_Synth Decreased Cholesterol Synthesis HMGCR->Chol_Synth LDL_Clear Increased LDL Clearance LDLR->LDL_Clear Lipid_Metab Modulation of Lipid Metabolism Genes (e.g., FAO, LPL) PPARs->Lipid_Metab Hypolipidemia Reduced Serum Cholesterol & Triglycerides Chol_Synth->Hypolipidemia LDL_Clear->Hypolipidemia Lipid_Metab->Hypolipidemia

Caption: Hypothesized molecular mechanisms of this compound.

In Vitro Evaluation: Cellular and Enzymatic Assays

A tiered in vitro approach is essential to efficiently probe the compound's mechanism. We recommend starting with enzymatic and cell-based assays before proceeding to more complex in vivo models.

Protocol 1: HMG-CoA Reductase Inhibition Assay

Principle: This assay directly measures the enzymatic activity of HMG-CoA reductase, the rate-limiting step in cholesterol biosynthesis. The enzyme catalyzes the conversion of HMG-CoA to mevalonate, a reaction that involves the oxidation of NADPH to NADP+. The rate of NADPH consumption can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[7]

Expert Insight: This is a crucial first step. A positive result (inhibition) would classify the compound as a statin-like agent. A negative result is equally informative, directing research efforts towards other mechanisms like receptor modulation or effects on lipid transport.

Materials:

  • Human recombinant HMG-CoA Reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer with DTT)

  • Pravastatin (as positive control)

  • This compound

  • DMSO (for compound dissolution)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and pravastatin in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay Buffer (blank)

    • Vehicle control (buffer + DMSO)

    • Positive control (pravastatin at various concentrations)

    • Test compound (at various concentrations)

  • Enzyme Addition: Add HMG-CoA reductase to all wells except the blank and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add a solution containing both HMG-CoA and NADPH to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = [1 - (V_compound / V_vehicle)] * 100.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: LDL Uptake Assay in HepG2 Cells

Principle: This assay quantifies the ability of hepatic cells to internalize LDL particles. The human hepatoma cell line HepG2 is an excellent model as it expresses the LDL receptor.[8][10] Cells are treated with the test compound, followed by incubation with fluorescently labeled LDL. The increase in intracellular fluorescence corresponds to an increase in LDL uptake.[10]

Expert Insight: An increase in LDL uptake suggests the compound may upregulate the expression or activity of the LDL receptor, a highly desirable therapeutic effect. It is critical to use lipoprotein-deficient serum during the pre-incubation phase to upregulate basal LDLR expression, thereby creating a sensitive window to detect compound-induced changes.

LDL_Uptake_Workflow A 1. Seed HepG2 Cells (e.g., 96-well plate) B 2. Culture Overnight (Allow attachment) A->B C 3. Pre-incubate with Lipoprotein-Deficient Serum (Upregulate basal LDLR) B->C D 4. Treat with Compound (Vehicle, Positive Control, Xenalipin) C->D E 5. Add Fluorescent LDL (e.g., LDL-DyLight™ 550) D->E F 6. Incubate (3-4 hours) (Allow for LDL uptake) E->F G 7. Wash & Analyze (Microscopy or Plate Reader) F->G H 8. Quantify Fluorescence (Relative to vehicle control) G->H

Caption: Experimental workflow for the HepG2 LDL uptake assay.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium)

  • Fetal Bovine Serum (FBS) and Lipoprotein Deficient Serum (LPDS)

  • Fluorescently labeled LDL (e.g., LDL-DyLight™ 550 or pHrodo™ Red LDL)

  • Simvastatin or another statin (as positive control)

  • Test compound

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microscope or microplate reader

Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer after 48 hours (e.g., 3 x 10⁴ cells/well).

  • Pre-incubation: After 24-48 hours, replace the growth medium with a medium containing 5-10% LPDS and incubate for another 18-24 hours to stimulate LDLR expression.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound, vehicle (DMSO), and a positive control (e.g., simvastatin) for 18-24 hours.

  • LDL Incubation: Remove the treatment medium and add fresh medium containing fluorescently labeled LDL (at a pre-determined optimal concentration). Incubate for 3-4 hours at 37°C.

  • Wash and Read: Aspirate the LDL-containing medium, wash the cells three times with PBS to remove extracellular LDL, and add fresh PBS or culture medium to the wells.

  • Quantification:

    • Microscopy: Capture images using a fluorescence microscope to visualize LDL uptake.

    • Plate Reader: Quantify the total fluorescence per well using a microplate reader (with appropriate excitation/emission settings, e.g., 540/570 nm for DyLight 550).

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. Plot the relative fluorescence units (RFU) against compound concentration to determine the dose-response relationship.

In Vivo Efficacy and Mechanism Validation

Animal models are indispensable for confirming the hypolipidemic activity of a compound in a complex physiological system.

Protocol 3: High-Fat Diet (HFD) Induced Hyperlipidemia Model in Rats

Principle: Feeding rodents a diet rich in fat and cholesterol induces a metabolic state that mimics human hyperlipidemia, including elevated plasma levels of total cholesterol, LDL-C, and triglycerides.[11] This model is well-suited for evaluating the efficacy of potential hypolipidemic agents.[1]

Expert Insight: The choice of animal model is critical. While genetically modified mice (e.g., LDLR-/- or ApoE-/-) are excellent for studying atherosclerosis, the diet-induced rat or rabbit model is often more appropriate for initial hypolipidemic screening as their lipoprotein metabolism can more closely resemble that of humans in certain aspects.[12][13]

Study Design:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-180 g).[7]

  • Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

  • Induction of Hyperlipidemia: Feed all animals a high-fat diet (e.g., containing 20% fat, 1% cholesterol, and 0.5% cholic acid) for 2-4 weeks to establish hyperlipidemia. Monitor body weight and food intake regularly.

  • Grouping (n=8-10 per group):

    • Group 1 (Normal Control): Normal pellet diet + Vehicle.

    • Group 2 (HFD Control): HFD + Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group 3 (Positive Control): HFD + Atorvastatin (e.g., 10 mg/kg/day).

    • Group 4-6 (Test Groups): HFD + Test Compound at low, medium, and high doses (e.g., 10, 30, and 60 mg/kg/day, based on previous studies).[1]

  • Treatment: Administer all treatments orally (p.o.) via gavage once daily for 4-6 weeks.

  • Sample Collection: At the end of the treatment period, collect blood samples after an overnight fast via cardiac puncture under anesthesia. Perfuse and collect the liver and aorta.

  • Biochemical Analysis:

    • Serum Lipid Profile: Measure Total Cholesterol (TC), Triglycerides (TG), HDL-C, and calculate LDL-C using an automated analyzer or enzymatic kits.

    • Liver Function Tests: Measure ALT and AST to assess potential hepatotoxicity.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for H&E staining to evaluate hepatic steatosis.

  • Gene Expression Analysis (Optional but Recommended): Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction. Perform qRT-PCR to analyze the expression of key genes involved in lipid metabolism (e.g., LDLR, HMGCR, SREBP-2, PPARα, CPT1A).

Data Presentation:

Summarize the serum lipid profile data as shown in the table below.

GroupTreatmentTC (mg/dL)TG (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
1Normal Diet + VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
2HFD + VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
3HFD + Atorvastatin (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
4HFD + Xenalipin (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
5HFD + Xenalipin (30 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
6HFD + Xenalipin (60 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Compound Handling and Safety Precautions

  • Chemical Properties: this compound (CAS: 84392-17-6) is a white solid.[2]

  • Storage: Store sealed in a dry, room-temperature environment.

  • Solution Preparation: For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. For in vivo studies, the compound can be suspended in a vehicle such as 0.5% (w/v) carboxymethyl cellulose (CMC) in water for oral gavage. Sonication may be required to achieve a uniform suspension.

  • Safety: Safety Data Sheets (SDS) for this compound report varying hazard levels. Some indicate it may cause skin, eye, and respiratory irritation, while others classify it as non-hazardous.[14][15][16] As a standard practice for any investigational compound, researchers should:

    • Always consult the SDS provided by their specific supplier.

    • Handle the compound in a well-ventilated area or chemical fume hood.[15]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

Conclusion and Future Perspectives

This application note provides a structured, multi-faceted approach to characterizing the hypolipidemic activity of this compound. By systematically progressing from enzymatic assays to cell-based functional screens and finally to a validated in vivo model, researchers can build a comprehensive profile of the compound's efficacy and mechanism of action.

The results from these studies will pave the way for more advanced investigations. For instance, if LDL uptake is confirmed to be a primary mechanism, subsequent studies could focus on the SREBP signaling pathway. If PPAR activation is observed, a full panel of receptor binding and co-activator recruitment assays would be warranted. This logical, step-wise progression is key to efficiently advancing a promising hypolipidemic agent through the drug discovery pipeline.

References

  • In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers. PubMed Central, National Library of Medicine.[Link]

  • 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid. Chongqing Chemdad Co., Ltd.[Link]

  • Probing the Complex Binding Modes of the PPARγ Partial Agonist... PubMed Central, National Library of Medicine.[Link]

  • Reverse cholesterol transport: current assay methods, alterations with disease and response to therapeutic intervention. PubMed Central, National Library of Medicine.[Link]

  • LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring. PubMed Central, National Library of Medicine.[Link]

  • Animal and cellular models for hypolipidemic drugs. PubMed, National Library of Medicine.[Link]

  • Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl... ResearchGate.[Link]

  • Evaluation of the hypolipidemic activity of xenalipin in experimental animals. PubMed, National Library of Medicine.[Link]

  • Measurement of Reverse Cholesterol Transport Pathways in Humans... AHA Journals.[Link]

  • LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring. Journal of Visualized Experiments.[Link]

  • Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. PubMed, National Library of Medicine.[Link]

  • PPAR agonists in the development pipeline at Merck. BioWorld.[Link]

  • (PDF) Cholesterol Efflux and Reverse Cholesterol Transport: Experimental Approaches. ResearchGate.[Link]

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid (S-2) and their biological evaluation as antilipidemic agent. PubMed, National Library of Medicine.[Link]

  • Reverse Cholesterol Transport Pathway in Experimental Chronic Renal Failure. PubMed Central, National Library of Medicine.[Link]

  • In vitro Hypolipidemic and Antioxidant Effects of Leaf and Root Extracts of Taraxacum Officinale. MDPI.[Link]

  • Selecting an Appropriate Animal Model for Dyslipidemia. Semantic Scholar.[Link]

  • Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development. MDPI.[Link]

  • HepG2 cells with knockouts of CYP51A1, DHCR24 or SC5D from cholesterol synthesis accumulate sterols influencing distinct regulatory pathways. bioRxiv.[Link]

  • Synthetic and natural Peroxisome Proliferator-Activated Receptor (PPAR) agonists as candidates for the therapy of the metabolic syndrome. PubMed, National Library of Medicine.[Link]

  • Pharmaceutical compositions.
  • Reverse Cholesterol Transport Revisited. AHA Journals.[Link]

  • Compound as ppar agonist and application thereof.
  • Therapeutic roles of peroxisome proliferator-activated receptor agonists. PubMed, National Library of Medicine.[Link]

  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. PubMed Central, National Library of Medicine.[Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central, National Library of Medicine.[Link]

Sources

Application Notes & Protocols: 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid as a Core Intermediate for High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Architecture of Advanced Displays

The field of liquid crystal (LC) technology is driven by the precise engineering of molecular architecture. Liquid crystals represent a unique state of matter, the mesophase, which possesses the fluidity of a liquid alongside the long-range orientational order of a solid crystal.[1][2] This duality is fundamental to their application in electro-optical devices, most notably liquid crystal displays (LCDs). The performance of an LCD—its contrast, switching speed, viewing angle, and power consumption—is directly governed by the collective physical properties of the LC molecules within it.

A typical thermotropic liquid crystal molecule is calamitic (rod-shaped), comprising a rigid core (the mesogen) and flexible terminal chains.[3] The biphenyl scaffold is a well-established and highly effective mesogen, providing the necessary structural rigidity and anisotropy.[4][5] However, to meet the demands of modern high-performance displays, this core must be functionalized to fine-tune its electronic and physical properties.

This guide focuses on 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid , a pivotal intermediate in the synthesis of next-generation liquid crystals. The strategic incorporation of the trifluoromethoxy (-OCF₃) group imparts a unique and highly desirable set of characteristics, including high dielectric anisotropy and exceptional stability.[4][6] We will provide a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this intermediate, explaining the scientific rationale behind each critical step to ensure reproducibility and success in the research and development laboratory.

The Strategic Role of the Trifluoromethoxy (-OCF₃) Group in Liquid Crystal Design

The choice of a functional group in a liquid crystal mesogen is a deliberate decision aimed at manipulating key macroscopic properties. The trifluoromethoxy (-OCF₃) group is particularly advantageous due to its profound impact on the molecule's electronic and physical behavior.

  • High Dielectric Anisotropy (Δε): The -OCF₃ group possesses a strong dipole moment due to the high electronegativity of the fluorine atoms.[4] When attached to the biphenyl core, it significantly enhances the overall molecular dipole moment. This leads to a large, positive dielectric anisotropy in the resulting liquid crystal, a critical parameter for enabling low-voltage operation in display modes like Twisted Nematic (TN) and In-Plane Switching (IPS).

  • Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength endows the -OCF₃ group, and by extension the entire molecule, with exceptional thermal stability and resistance to metabolic or chemical degradation.[7] This translates to longer device lifetimes and reliable performance under various operating conditions.

  • Optimized Intermolecular Interactions: Unlike a simple fluoro- or cyano-group, the trifluoromethoxy group's unique steric and electronic profile modulates intermolecular forces without drastically increasing viscosity. This balance is crucial for achieving the fast switching speeds required for high-refresh-rate displays.

  • Low Environmental Impact: The -OCF₃ moiety is recognized for its stability and is considered a functional group with a lower environmental impact compared to other persistent fluorinated compounds.[8]

The following diagram illustrates the causal relationship between the molecular features of a liquid crystal incorporating the 4'-(trifluoromethoxy)biphenyl core and the resulting bulk properties essential for display applications.

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Bulk Liquid Crystal Properties A Biphenyl Core D Structural Rigidity & Anisotropy A->D Provides B 4'-(Trifluoromethoxy) Group (-OCF₃) E Strong Dipole Moment B->E Creates F High Thermal & Chemical Stability B->F Imparts C 2-(Carboxylic Acid) Group (-COOH) G Reactive Handle for Further Synthesis C->G Serves as H Nematic/Smectic Phase Formation D->H Promotes K Low Viscosity & Fast Switching D->K Contributes to I High Dielectric Anisotropy (Δε) E->I Leads to J Wide Operating Temperature Range F->J Enables L Low Driving Voltage I->L M Device Reliability J->M N High Refresh Rates K->N

Caption: Molecular Feature to Device Performance Pathway.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for constructing biaryl systems. Its high efficiency, functional group tolerance, and relatively mild conditions make it superior to traditional, harsher synthetic methods.[9] We employ this reaction to couple 2-bromobenzoic acid with 4-(trifluoromethoxy)phenylboronic acid.

Causality of Component Selection:

  • Catalyst (Pd/C): We select palladium on charcoal (Pd/C) as the catalyst. Unlike homogeneous catalysts like Pd(PPh₃)₄, Pd/C is heterogeneous, inexpensive, and easily removed by simple filtration at the end of the reaction.[10] This minimizes palladium contamination in the final product, which is critical for electronic applications, and simplifies purification.[10][11]

  • Base (K₂CO₃): A base is required for the transmetalation step of the catalytic cycle. Potassium carbonate is an effective, inexpensive, and moderately strong base that is well-suited for this transformation.

  • Solvent System (1,4-Dioxane/H₂O): A mixed solvent system is used to ensure that both the organic starting materials and the inorganic base are sufficiently soluble to participate in the reaction.

G pd0 Pd(0)L₂ pd_add Oxidative Addition pd_cycle_1 Ar¹-Pd(II)-X L₂ pd_add->pd_cycle_1 pd_trans Transmetalation pd_cycle_2 Ar¹-Pd(II)-Ar² L₂ pd_trans->pd_cycle_2 pd_reduct Reductive Elimination pd_reduct->pd0 start Ar¹-X start->pd_add boronic Ar²-B(OH)₂ boronic->pd_trans product Ar¹-Ar² product->pd_reduct base Base (OH⁻) base->pd_trans

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

Table 1: Reagents and Reaction Parameters

Reagent/ParameterMolar Eq.MW ( g/mol )AmountNotes
2-Bromobenzoic Acid1.0201.0210.0 g (49.7 mmol)Starting Material
4-(Trifluoromethoxy)phenylboronic acid1.1205.9211.2 g (54.7 mmol)Coupling Partner
Palladium on Carbon (10 wt. %)0.01-0.53 g (0.5 mmol Pd)Catalyst
Potassium Carbonate (K₂CO₃)3.0138.2120.6 g (149.2 mmol)Base
1,4-Dioxane--200 mLSolvent
Deionized Water--50 mLCo-solvent
Reaction Temperature--90 °C-
Reaction Time--12-16 hoursMonitor by TLC
Atmosphere--Nitrogen or ArgonInert conditions are crucial

Procedure:

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-bromobenzoic acid (10.0 g), 4-(trifluoromethoxy)phenylboronic acid (11.2 g), and potassium carbonate (20.6 g).

  • Inerting: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (200 mL) and deionized water (50 mL) to the flask via cannula or syringe.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (0.53 g) to the mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid. The disappearance of the 2-bromobenzoic acid spot indicates completion. The reaction typically takes 12-16 hours.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification Protocol

The purification strategy leverages the acidic nature of the carboxylic acid group. By converting the product into its water-soluble salt with a base, we can effectively separate it from non-polar organic impurities and the heterogeneous catalyst. The pure acid is then recovered by precipitation.[12][13]

G A Crude Reaction Mixture B Filter through Celite® (Removes Pd/C) A->B C Add Ethyl Acetate & 2M NaOH (aq) B->C D Separate Layers C->D E Aqueous Layer (Product as Salt) D->E Collect F Organic Layer (Impurities) D->F Discard G Acidify Aqueous Layer with 6M HCl (aq) to pH ~2 E->G H Precipitation G->H I Filter, Wash with Water, & Dry H->I J Pure Product I->J

Caption: Purification Workflow via Acid-Base Extraction.

Procedure:

  • Catalyst Removal: Filter the cooled reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 200 mL of ethyl acetate and 200 mL of 2 M aqueous sodium hydroxide (NaOH) solution. Shake vigorously and allow the layers to separate.

  • Separation: The product will move into the aqueous layer as its sodium salt. Drain and collect the lower aqueous layer.

  • Washing: Wash the aqueous layer with 100 mL of ethyl acetate to remove any remaining non-polar impurities. Discard the organic wash.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 6 M hydrochloric acid (HCl) with stirring until the pH is approximately 2. A white precipitate of the desired product will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Final Wash and Dry: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60 °C to a constant weight. A typical yield is 85-95%.

Characterization and Quality Control

Rigorous characterization is a self-validating step that ensures the intermediate possesses the correct structure and purity required for subsequent reactions. Deviations in the analytical data can indicate impurities that may compromise the synthesis of the final liquid crystal.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Result
Appearance White to off-white crystalline solid
Melting Point Approx. 165-170 °C (Varies with purity)
¹H NMR (400 MHz, DMSO-d₆)δ ~12.9 (s, 1H, -COOH), 7.9-7.3 (m, 8H, Ar-H)
¹³C NMR (101 MHz, DMSO-d₆)δ ~168 (-COOH), ~148 (C-OCF₃), ~120.5 (q, J=256 Hz, -CF₃), plus aromatic signals
FTIR (KBr, cm⁻¹)~3000 (broad, O-H), ~1685 (C=O), ~1260 & ~1170 (C-F stretch)
MS (ESI-) m/z = 281.05 [M-H]⁻

Application in Final Liquid Crystal Synthesis

With its purity and structure confirmed, this compound is now a validated intermediate. The carboxylic acid group serves as a versatile reactive handle for building the final liquid crystal molecule, typically through esterification with a substituted phenol or alcohol. This subsequent reaction attaches the second flexible tail and any additional functional groups required to achieve the target mesophase behavior and physical properties of the final product.

For example, esterification with 4-pentylphenol using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) would yield a three-ring calamitic liquid crystal, where the properties are dictated by the combination of the trifluoromethoxy group, the biphenyl core, and the pentyl tail.

Conclusion

This application note provides a robust and reliable methodology for the synthesis, purification, and characterization of this compound. By understanding the causal relationships between reagent choice, reaction conditions, and the final product's quality, researchers can confidently produce this high-value intermediate. The strategic use of the -OCF₃ group is a cornerstone of modern liquid crystal design, and mastering the synthesis of its core building blocks is a critical step toward the development of next-generation display technologies.

References

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2015). ResearchGate. [Link]

  • Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl... (n.d.). ResearchGate. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (2001). ACS Publications. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (2007).
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). ResearchGate. [Link]

  • Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry. [Link]

  • Facile Synthesis of Novel Liquid Crystalline Materials Having a Trifluoromethoxy Group and Their Electro-Optical Properties. (1998). Bulletin of the Chemical Society of Japan. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (2001). Organic Process Research & Development. [Link]

  • Liquid crystal. (n.d.). Wikipedia. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Royal College of Surgeons in Ireland. [Link]

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016).
  • Synthesis and Properties of New Liquid Crystals Containing Trifluoromethylamino Group. (1996). Helvetica Chimica Acta. [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2023). Refubium - Freie Universität Berlin. [Link]

  • Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. (2018). Molecules. [Link]

  • Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. (2001). American Chemical Society. [Link]

  • Production of biphenyl carboxylic acid compounds. (2003).

Sources

Application Notes & Protocols: 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is a sophisticated building block in modern pharmaceutical synthesis. Its unique molecular architecture, featuring a biphenyl scaffold, a carboxylic acid functional group, and a trifluoromethoxy moiety, provides a compelling combination of properties for drug design. The trifluoromethoxy group, in particular, is a highly sought-after substituent in medicinal chemistry. It serves as a bioisostere for the more common methoxy group but offers superior metabolic stability and increased lipophilicity, which can significantly enhance the pharmacokinetic profile of a drug candidate. This guide provides an in-depth technical overview of the applications of this versatile compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a key intermediate for a variety of therapeutic agents. The rigid biphenyl core provides an excellent framework for creating molecules that can effectively bind to biological targets, while the carboxylic acid group offers a reliable handle for amide bond formation, a ubiquitous reaction in the synthesis of pharmaceuticals.[1]

Synthesis of Hedgehog Signaling Pathway Modulators

A significant application of this biphenyl carboxylic acid derivative is in the synthesis of modulators of the Hedgehog signaling pathway.[2] These compounds are investigated for the treatment of various diseases, including certain types of cancer and dermatological conditions.[2] The synthesis of these modulators often involves an amide coupling reaction between this compound and a suitable amine-containing heterocyclic fragment.[2] The trifluoromethoxy group in the final active pharmaceutical ingredient (API) is critical for achieving the desired potency and pharmacokinetic properties.

Experimental Protocol: Amide Coupling for Hedgehog Pathway Modulator Synthesis

This protocol details a general procedure for the amide coupling reaction. Optimization of reaction conditions may be necessary depending on the specific substrates and scale.

Materials:

  • This compound

  • Amine-containing heterocyclic partner

  • (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) or a similar coupling reagent

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing heterocyclic partner (1.0-1.2 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted acid and other aqueous-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure amide product.

Workflow for Amide Coupling

AmideCouplingWorkflow Start This compound Activation Carboxylic Acid Activation Start->Activation Amine Amine Heterocycle Coupling Amide Bond Formation Amine->Coupling Reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Reagents->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Product Purification->Product

Caption: Generalized workflow for amide coupling.

Synthesis of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

The biphenyl carboxylic acid scaffold is a common structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5] While direct synthesis of existing NSAIDs using this compound may not be their primary application, this compound serves as a valuable starting material for the discovery and development of novel NSAIDs with potentially improved efficacy and safety profiles. The trifluoromethoxy group can modulate the compound's interaction with the cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[3]

Physicochemical Data

Understanding the physicochemical properties of this compound is crucial for its effective handling, reaction setup, and for predicting the properties of its derivatives.

PropertyValueReference
Molecular Formula C₁₄H₉F₃O₃N/A
Molecular Weight 298.22 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 167-171 °C[6]
Solubility Soluble in methanol and DMSO[6][7]
pKa 3.70 ± 0.36 (Predicted)[6]

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.

  • Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of pharmaceutical synthesis. Its unique combination of a biphenyl scaffold and a trifluoromethoxy group makes it an attractive starting material for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The protocols and information provided herein offer a solid foundation for its application in drug discovery and development programs.

References

  • Chemdad. 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid. [Link]

  • Google Patents. WO2011009852A2 - Pharmaceutical compositions.
  • Royal Society of Chemistry. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • SciSpace. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. [Link]

  • Slideshare. Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Purification of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the trifluoromethoxy group can enhance metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry for structure-activity relationship (SAR) studies. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues.

This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques. The methodologies described herein are designed to be robust and reproducible, ensuring the high purity required for downstream applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₄H₉F₃O₃N/A
Molecular Weight 298.22 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Data not available; expected to be a solid at room temperature.N/A
Solubility Insoluble in water. Soluble in polar organic solvents like DMSO, methanol, and likely soluble in other solvents such as ethyl acetate and dichloromethane. Poorly soluble in nonpolar solvents like hexane.[1]
pKa Estimated to be in the range of 3-4, typical for a carboxylic acid.N/A

Purification Strategies: A Multi-faceted Approach

The purification of this compound from a crude reaction mixture typically involves a combination of techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of method will depend on the nature and quantity of the impurities present. A general workflow is presented below.

PurificationWorkflow Crude_Product Crude Product (in organic solvent) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Chromatography Flash Column Chromatography Acid_Base_Extraction->Chromatography Purity_Analysis Purity Analysis (HPLC, NMR, MS) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Recrystallization If impure Purity_Analysis->Chromatography If impure Purity_Analysis->Pure_Product If pure

Caption: General purification workflow for this compound.

Protocol 1: Purification by Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product mixture with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. This allows for its separation from neutral and basic impurities, which remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which precipitates out of the solution. This method is particularly effective for removing non-acidic impurities.[2]

Materials:

  • Crude this compound dissolved in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Sodium hydroxide (NaOH) solution.

  • 1 M Hydrochloric acid (HCl) solution.

  • Saturated sodium chloride (brine) solution.

  • Separatory funnel.

  • Beakers and flasks.

  • pH paper or pH meter.

  • Büchner funnel and filter paper.

Procedure:

  • Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (as the sodium salt), while neutral and basic impurities will remain in the lower organic layer.

  • Drain the lower organic layer and set it aside.

  • Collect the upper aqueous layer in a clean beaker or flask.

  • To ensure complete extraction, the organic layer can be back-extracted with another portion of 1 M NaOH solution. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add 1 M HCl solution dropwise to the cooled aqueous solution while stirring until the pH is acidic (pH ~2), as indicated by pH paper or a pH meter. The purified carboxylic acid will precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent system is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities are either highly soluble or insoluble at all temperatures.[3][4] For a closely related analog, 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid, a successful recrystallization has been reported using a mixture of ethyl ether and pentane. A similar solvent system, or a polar protic solvent like ethanol or methanol with a nonpolar co-solvent, is a good starting point.[5]

Materials:

  • Crude or partially purified this compound.

  • Recrystallization solvent(s) (e.g., ethanol/water, ethyl acetate/hexane, or diethyl ether/pentane).

  • Erlenmeyer flask.

  • Hot plate with magnetic stirring.

  • Condenser (optional, but recommended for volatile solvents).

  • Ice bath.

  • Büchner funnel and filter paper.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding excess solvent.

  • If a co-solvent system is used (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the primary solvent (ethanol) to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and effective purification.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

Principle: Flash column chromatography is a preparative liquid chromatography technique used to separate compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents).[6] For polar compounds like carboxylic acids, a polar stationary phase (normal-phase chromatography) is commonly used. The mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The addition of a small amount of a polar modifier like acetic acid or formic acid to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid.[7][8]

Materials:

  • Crude or partially purified this compound.

  • Silica gel (230-400 mesh).

  • Chromatography column.

  • Mobile phase solvents (e.g., hexane, ethyl acetate, acetic acid).

  • Collection tubes or flasks.

  • Thin-layer chromatography (TLC) plates and chamber for monitoring the separation.

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase system by TLC analysis. A good solvent system will give the target compound an Rf value of approximately 0.2-0.4. A common starting point for a polar aromatic acid is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5-1% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the target compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Chromatography cluster_0 Column Preparation cluster_1 Sample Loading cluster_2 Elution and Collection cluster_3 Analysis and Isolation Pack_Column Pack column with silica gel slurry Load_Sample Load crude product adsorbed on silica Pack_Column->Load_Sample Elute Elute with mobile phase (e.g., Hexane:EtOAc + AcOH) Load_Sample->Elute Collect_Fractions Collect fractions Elute->Collect_Fractions Analyze_Fractions Analyze fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine pure fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate solvent Combine_Pure->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for purification by flash column chromatography.

Purity Assessment

After purification, it is essential to verify the purity of the this compound. A combination of analytical techniques should be employed.

1. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound and quantifying any remaining impurities. A reversed-phase HPLC method is generally suitable for this type of molecule.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.[9][10]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Purity Determination: The purity is typically determined by the area percentage of the main peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for confirming the structure of the purified compound and detecting any structurally related impurities.

  • ¹H NMR: The spectrum should show the expected aromatic proton signals. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum should display the correct number of carbon signals, including the carbonyl carbon of the carboxylic acid (typically >165 ppm) and the carbons of the aromatic rings.

  • ¹⁹F NMR: This is particularly useful for confirming the presence and purity of the trifluoromethoxy group. The trifluoromethoxy group on an aromatic ring typically gives a singlet in the range of -56 to -60 ppm relative to CFCl₃.[11]

3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities.

  • Electron Ionization (EI-MS): This technique will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Fragmentation of aromatic compounds often involves the loss of small neutral molecules.[12] The trifluoromethoxy group may also lead to specific fragmentation pathways.[1][13]

  • Electrospray Ionization (ESI-MS): This softer ionization technique is useful for confirming the molecular weight, typically observing the [M-H]⁻ ion in negative ion mode or the [M+H]⁺ ion in positive ion mode.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents and reagents with care, as they may be flammable, volatile, and/or toxic.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.

References

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. (2025). ResearchGate. [Link]

  • Reactivity of Individual Organolithium Aggregates: A RINMR Study of n -Butyllithium and 2-Methoxy-6-(methoxymethyl)phenyllithium. (2025). ResearchGate. [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes. [Link]

  • Reactive Functionalized Membranes for Polychlorinated Biphenyl Degradation. (n.d.). PubMed Central. [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (2022). SciELO. [Link]

  • Addition of Organolithiums to Carboxylic Acids. (n.d.). Master Organic Chemistry. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]

  • Removal of polychlorinated biphenyls by solvent extraction. (1988).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (2001). Jones Chromatography. [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent Technologies. [Link]

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (n.d.). International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Column chromatography. (n.d.). Columbia University. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • HPLC Methods for analysis of Biphenyl. (n.d.). HELIX Chromatography. [Link]

  • 19F NMR as a tool in chemical biology. (2021). PubMed Central. [Link]

  • Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. (2020). PubMed. [Link]

  • Recrystallization. (2020). YouTube. [Link]

  • Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. (n.d.). ResearchGate. [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • SOLVENT MISCIBILITY TABLE. (n.d.). Phenomenex. [Link]

Sources

Application Notes and Protocols for the Experimental Use of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic Acid and Its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword: Navigating the Preclinical Landscape of Novel Biphenyl Carboxylic Acids

This document provides a detailed guide for the preclinical evaluation of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid in animal models. It is important to note that while this specific compound is of scientific interest, publicly available in-vivo data is limited. However, extensive research has been conducted on the closely related analog, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid, also known as Xenalipin, particularly for its hypolipidemic effects.[1] Furthermore, the biphenyl-2-carboxylic acid scaffold is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Therefore, this guide will present a dual-pronged approach. Firstly, it will detail the established experimental protocols for evaluating the hypolipidemic activity, drawing directly from the studies on Xenalipin.[1][3] Secondly, it will provide robust, validated protocols for assessing potential anti-inflammatory and analgesic properties, based on the structural characteristics of the target compound and standard methodologies for NSAID preclinical testing.[4][5] This allows for a comprehensive and scientifically rigorous investigation of the therapeutic potential of this compound.

Part 1: Compound Profile and Handling

Chemical and Physical Properties
PropertyValueReference
Molecular FormulaC₁₄H₉F₃O₂[6]
Molecular Weight266.22 g/mol [6]
AppearanceWhite to almost white solid/powder to crystal[1]
Melting Point169-171 °C[1][6]
Boiling Point335.8±37.0 °C at 760 mmHg[6]
SolubilitySoluble in Methanol[1]
StorageRecommended storage at -20°C for long-term stability.[6] Keep container tightly sealed in a dry, cool, and well-ventilated place.[7]
Safety and Handling Precautions

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

Part 2: Preclinical Evaluation of Hypolipidemic Activity

The primary reported activity of the analogous compound, Xenalipin, is its ability to lower lipid levels.[1][3] The following protocols are designed to evaluate this potential in a diet-induced hypercholesterolemia model.

Experimental Workflow for Hypolipidemic Studies

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment and Monitoring cluster_2 Phase 3: Endpoint Analysis A Acclimatization of Animals (e.g., African Green Monkeys or Rabbits) B Baseline Blood Sampling (Total Cholesterol, LDL, HDL, Triglycerides) A->B C Induction of Hypercholesterolemia (High-Fat/High-Cholesterol Diet) B->C D Randomization into Treatment Groups (Vehicle, Test Compound, Positive Control) C->D E Twice Daily Oral Administration (e.g., 15-60 mg/kg via gavage) D->E F Regular Blood Sampling (e.g., weekly) for Lipid Profile Analysis E->F G Final Blood Collection and Euthanasia F->G H Tissue Harvesting (Liver, Aorta) for Histopathology G->H I Data Analysis (Comparison of Lipid Levels, Atherosclerotic Plaque Assessment) H->I

Caption: Workflow for evaluating hypolipidemic agents in vivo.

Protocol 1: Diet-Induced Hypercholesterolemia in Rabbits

This model is a well-established and cost-effective alternative to primate models for screening hypolipidemic agents.

1. Animal Model and Acclimatization:

  • Species: New Zealand White rabbits (male, 2.5-3.0 kg).

  • House individually in stainless steel cages under standard laboratory conditions (12h light/dark cycle, 22±2°C).

  • Provide standard chow and water ad libitum for a 1-week acclimatization period.

2. Induction of Hypercholesterolemia:

  • After acclimatization, collect baseline blood samples from the marginal ear vein.

  • Switch the diet to a high-cholesterol diet (HCD) containing 1-2% cholesterol mixed with standard chow for 4 weeks.

3. Dosing and Administration:

  • After 4 weeks of HCD, randomize animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water).

    • Group 2: Test Compound (low dose, e.g., 15 mg/kg).

    • Group 3: Test Compound (high dose, e.g., 60 mg/kg).

    • Group 4: Positive control (e.g., Atorvastatin, 10 mg/kg).

  • Prepare the test compound as a suspension in the vehicle.

  • Administer the assigned treatment orally (p.o.) via gavage twice daily for 8 weeks. Continue the HCD throughout the treatment period.

4. Sample Collection and Analysis:

  • Collect blood samples every 2 weeks to monitor serum lipid levels.

  • At the end of the 8-week treatment period, perform a final blood collection.

  • Euthanize the animals and collect the aorta for analysis of atherosclerotic plaques and the liver for histopathology.

  • Analyze serum for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic kits.

5. Expected Outcomes and Data Interpretation:

  • A significant reduction in serum total cholesterol, LDL-cholesterol, and triglycerides in the treatment groups compared to the vehicle control group indicates hypolipidemic activity.

  • Histopathological analysis of the aorta can reveal a reduction in atherosclerotic plaque formation.

Part 3: Investigation of Potential Anti-inflammatory and Analgesic Properties

The structural similarity of this compound to NSAIDs suggests that it may inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4] The following protocols are designed to screen for these activities.

Hypothesized Mechanism of Action

G A Cellular Damage / Inflammatory Stimuli B Membrane Phospholipids A->B C Arachidonic Acid B->C D COX-1 / COX-2 Enzymes C->D E Prostaglandins (PGE2, etc.) D->E F Inflammation (Vasodilation, Edema, etc.) E->F G Pain (Nociceptor Sensitization) E->G H 4'-(Trifluoromethoxy)- [1,1'-biphenyl]-2-carboxylic acid H->D Potential Inhibition

Caption: Potential anti-inflammatory mechanism via COX inhibition.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to screen for potential NSAIDs.[8][9]

1. Animal Model and Preparation:

  • Species: Wistar or Sprague-Dawley rats (male, 150-200g).

  • Acclimatize for at least 3 days with free access to food and water.

  • Fast the animals overnight before the experiment but allow water.

2. Dosing and Administration:

  • Randomize animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC).

    • Group 2: Test Compound (e.g., 25 mg/kg).

    • Group 3: Test Compound (e.g., 50 mg/kg).

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Administer treatments orally (p.o.) or intraperitoneally (i.p.).

3. Induction and Measurement of Edema:

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume immediately after the carrageenan injection (time 0) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume at time 0.

4. Data Analysis:

  • Calculate the percentage inhibition of edema for each group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 3: Acetic Acid-Induced Writhing Test in Mice

This model is used to assess peripheral analgesic activity.[10]

1. Animal Model and Preparation:

  • Species: Swiss albino mice (male, 20-25g).

  • Acclimatize for at least 3 days.

2. Dosing and Administration:

  • Randomize animals into groups (n=8-10 per group) and administer treatments as described in Protocol 2 (adjusting doses for mice if necessary). A common positive control is Aspirin (100 mg/kg, p.o.).

3. Induction of Writhing and Observation:

  • 30 minutes (for i.p. administration) or 60 minutes (for p.o. administration) after drug treatment, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 10-15 minutes.

4. Data Analysis:

  • Calculate the percentage of analgesic activity (inhibition of writhing) for each group using the formula:

    • % Inhibition = [(Wc - Wt) / Wc] x 100

    • Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Part 4: Concluding Remarks

The protocols outlined in this guide provide a robust framework for the initial preclinical characterization of this compound. Based on the data available for its close analog, Xenalipin, the investigation of hypolipidemic effects is strongly warranted.[1][3] Concurrently, its structural features merit a thorough evaluation of its potential as an anti-inflammatory and analgesic agent. Successful outcomes in these screening models would justify further, more detailed mechanistic studies, such as in-vitro COX enzyme inhibition assays and pharmacokinetic profiling, to fully elucidate the therapeutic potential of this compound.

References

  • MedChemExpress. (2024). 4'-Trifluoromethyl-2-biphenyl carboxylic acid-SDS.
  • Li, J., Bronk, B. S., Dirlam, J. P., Blize, A. E., Bertinato, P., Jaynes, B. H., Hickman, A., Miskell, C., Pillai, U. A., Tibbitts, J. S., Haven, M. L., Kolosko, N. L., Barry, C. J., & Manion, T. B. (2007). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry Letters, 17(7), 1996–1999. [Link]

  • CP Lab Safety. (n.d.). 4'-(Trifluoromethyl)biphenyl-2-carboxylic Acid, 5 grams. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011009852A2 - Pharmaceutical compositions.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid. Retrieved from [Link]

  • Gautam, M. K., Goel, S., Ghatule, M., Singh, A., Nath, G., & Kumar, R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation Research, 68(9), 747-766. [Link]

  • Butelman, E. R., & Kreek, M. J. (2015). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in molecular biology (Clifton, N.J.), 1278, 223–242. [Link]

  • Uddin, M. J., & Rao, P. N. P. (2021). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Molecules, 26(14), 4367. [Link]

  • International Association for the Study of Pain (IASP). (2022). Animal Models for Translational Pain Research. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2019). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 9(2), 114-118.
  • Gregory, N. S., Harris, A. L., Robinson, C. R., Dougherty, P. M., Fuchs, P. N., & Sluka, K. A. (2013). An overview of animal models of pain: disease models and outcome measures. Journal of pain, 14(11), 1255–1269. [Link]

  • Mahajan, N., & Bhalla, H. L. (2020). In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study. Journal of mid-life health, 11(3), 141–147. [Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2021). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Journal of the American Chemical Society, 143(32), 12495–12500. [Link]

  • Singh, A. K., & Sharma, A. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1435-1442.
  • ResearchGate. (2025). In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Retrieved from [Link]

  • ResearchGate. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Retrieved from [Link]

  • MDPI. (2022). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Retrieved from [Link]

  • Dexter, D. L., Hesson, D. P., Ardecky, R. J., Rao, G. V., Tippett, D. L., Dusak, B. A., Paull, K. D., Plowman, J., DeLarco, B. M., Narayanan, V. L., & Forbes, M. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer research, 45(11 Pt 1), 5563–5568.

Sources

Dosing and administration of Xenalipin in preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive guide to the dosing and administration of Xenalipin, a novel small molecule inhibitor of intracellular cholesterol transport, for use in preclinical research settings. The protocols outlined herein are designed for academic and industry researchers engaged in efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) studies. Adherence to these guidelines is critical for ensuring data reproducibility, accuracy, and the welfare of animal subjects. We detail methodologies for vehicle selection, dose formulation, and administration via oral gavage in common rodent models, grounded in established principles of laboratory animal science and pharmacology.

Introduction to Xenalipin: Mechanism and Preclinical Rationale

Xenalipin is an investigational small molecule designed to modulate lipid metabolism. It functions by selectively inhibiting Niemann-Pick C1-Like 1 (NPC1L1), a transmembrane protein critical for the intestinal absorption of cholesterol. By blocking this pathway, Xenalipin effectively reduces the uptake of dietary and biliary cholesterol, leading to a decrease in circulating low-density lipoprotein cholesterol (LDL-C) levels. Its high specificity and oral bioavailability make it a promising candidate for the treatment of hypercholesterolemia.

Preclinical evaluation in rodent models, such as mice and rats, is a foundational step in characterizing the in vivo efficacy and safety profile of Xenalipin. The selection of an appropriate dosing vehicle, route of administration, and dose volume is paramount to achieving reliable and interpretable results. These factors directly influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a standardized approach to these critical experimental parameters.

Physicochemical Properties & Vehicle Selection

The successful administration of Xenalipin is contingent upon its proper formulation. As a lipophilic compound, Xenalipin exhibits low solubility in aqueous solutions. Therefore, the selection of an appropriate vehicle is the first critical decision point in study design.

2.1. Solubility Profile Summary

Solvent/Vehicle SystemSolubility (mg/mL) at 25°CStability (48h at 4°C)Notes
Water< 0.01N/ANot suitable for aqueous solution.
Saline (0.9% NaCl)< 0.01N/ANot suitable for aqueous solution.
DMSO> 100StableSuitable as a co-solvent, but toxicity must be considered.
10% Tween® 80 in Saline0.5Stable, forms a micro-suspensionMay be suitable for low doses, but can have physiological effects.
0.5% Methylcellulose (MC) / 0.1% Tween® 80 5 (forms a stable suspension) Stable Recommended vehicle for oral gavage.
Corn Oil> 20StableSuitable for oil-based formulation, but can affect lipid metabolism.

2.2. Recommended Vehicle and Rationale

For most preclinical oral efficacy studies, a suspension of Xenalipin in 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween® 80 in sterile water is recommended.

  • Expertise & Experience: This vehicle system is widely accepted in preclinical pharmacology for its ability to create uniform, stable suspensions for water-insoluble compounds. Methylcellulose acts as a suspending agent, preventing the compound from settling, while Tween® 80, a non-ionic surfactant, aids in wetting the particles to facilitate a homogenous mixture. This combination ensures that each animal receives a consistent and accurate dose.

  • Trustworthiness: This vehicle is largely inert and has minimal physiological effects at the recommended concentrations, thereby reducing the risk of confounding experimental results. The use of a standardized, well-characterized vehicle is a cornerstone of a self-validating protocol, enhancing inter-study and inter-laboratory reproducibility.

2.3. Vehicle Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate vehicle for Xenalipin.

VehicleSelection A Start: Xenalipin Powder B Assess Solubility: Aqueous vs. Organic A->B C Is it soluble in water/saline? B->C D Use Saline Solution C->D Yes E Select Suspension or Oil-based Vehicle C->E No I End: Final Formulation D->I F Is the study sensitive to exogenous lipids? E->F G Use Corn Oil Vehicle F->G No H Use Methylcellulose/ Tween® 80 Suspension F->H Yes G->I H->I

Caption: Decision workflow for Xenalipin vehicle selection.

Dose Calculation and Preparation Protocol

Accurate dose preparation is critical for the integrity of any preclinical study. The following protocol outlines the steps for preparing a dosing formulation of Xenalipin.

3.1. Dose Calculation

The amount of Xenalipin required depends on the target dose (in mg/kg), the body weight of the animals, and the dosing volume (in mL/kg).

Formula: Total Xenalipin (mg) = (Dose (mg/kg) * Average Body Weight (kg)) * Number of Animals * (1 + Overage Factor) Total Vehicle Volume (mL) = Dosing Volume (mL/kg) * Average Body Weight (kg) * Number of Animals * (1 + Overage Factor)

  • Overage Factor: It is recommended to prepare a 10-20% overage to account for transfer losses and ensure sufficient volume for dosing all animals.

3.2. Standard Dosing Parameters for Rodent Models

ParameterMouse (e.g., C57BL/6)Rat (e.g., Sprague-Dawley)Justification / Reference
Dosing Volume 5 - 10 mL/kg5 mL/kgStandard practice to minimize animal discomfort and risk of aspiration.
Max Oral Dose Volume 10 mL/kg10 mL/kgGuideline to avoid adverse events.
Needle Gauge (Gavage) 20-22 G, flexible tip18-20 G, flexible tipSize selected based on animal weight and anatomy to prevent injury.

3.3. Step-by-Step Formulation Protocol

This protocol describes the preparation of a 10 mg/mL Xenalipin suspension for dosing at 10 mL/kg to achieve a 100 mg/kg dose.

  • Prepare the Vehicle:

    • For 100 mL of 0.5% Methylcellulose / 0.1% Tween® 80:

    • Heat ~50 mL of sterile water to 60-70°C.

    • Slowly add 0.5 g of Methylcellulose while stirring vigorously to disperse.

    • Add 0.1 mL of Tween® 80.

    • Add the remaining sterile water as cold water or ice to bring the total volume to 100 mL and promote dissolution.

    • Stir in a cold bath until the solution is clear and viscous. Store at 4°C.

  • Weigh Xenalipin:

    • Calculate the required mass of Xenalipin based on the desired final concentration and volume. For 20 mL of a 10 mg/mL suspension, weigh out 200 mg of Xenalipin.

  • Create the Suspension:

    • Place the weighed Xenalipin powder in a sterile glass vial.

    • Add a small amount of the vehicle (~1-2 mL) to wet the powder.

    • Mix with a spatula or vortex to create a uniform paste. This step is crucial to prevent clumping.

    • Gradually add the remaining vehicle in small aliquots while continuously stirring or vortexing.

    • Once all vehicle is added, stir the suspension with a magnetic stir bar for at least 30 minutes at room temperature to ensure homogeneity.

  • Final Quality Control:

    • Visually inspect the suspension for any clumps or settled material. It should appear uniform and opaque.

    • Maintain continuous, gentle stirring during the entire dosing procedure to prevent settling.

Administration via Oral Gavage

Oral gavage is the most common and reliable method for delivering precise oral doses of Xenalipin in preclinical studies.

4.1. Experimental Workflow Diagram

OralGavageWorkflow Start Start: Animal Ready Weigh 1. Record Animal Body Weight Start->Weigh Calculate 2. Calculate Individual Dose Volume (mL) Weigh->Calculate PrepareDose 3. Draw Homogenized Suspension into Syringe Calculate->PrepareDose Restrain 4. Properly Restrain Animal PrepareDose->Restrain Administer 5. Administer Dose via Oral Gavage Restrain->Administer Monitor 6. Monitor Animal Post-Dose (5-10 min) Administer->Monitor Return 7. Return to Cage Monitor->Return End End: Dosing Complete Return->End

Caption: Step-by-step workflow for oral gavage administration.

4.2. Detailed Oral Gavage Protocol

  • Authoritative Grounding: This protocol is based on best practices for humane animal handling and oral gavage techniques as described by regulatory and animal welfare organizations. Proper training and competency are required before performing this procedure.

  • Animal Preparation: Acclimatize animals to handling for several days before the study begins. On the day of dosing, weigh each animal immediately before administration to calculate the precise dose volume.

  • Dose Preparation: Gently stir the Xenalipin suspension to ensure it is homogenous. Withdraw the calculated volume into a syringe fitted with an appropriately sized, flexible-tipped gavage needle.

  • Animal Restraint: Restrain the animal firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the palate until it reaches the esophagus. The animal should swallow as the needle advances. Do not force the needle. If resistance is met, withdraw and reposition.

  • Dose Delivery: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), dispense the dose smoothly and steadily.

  • Post-Administration Monitoring: Withdraw the needle and return the animal to its cage. Observe the animal for 5-10 minutes to ensure there are no signs of distress, such as labored breathing or leakage of the dose from the mouth or nose, which could indicate improper administration.

Preclinical Study Design Considerations

  • Dose-Ranging Studies: Initial single-dose escalating studies are recommended to determine the maximally tolerated dose (MTD) and to inform the dose selection for subsequent efficacy studies.

  • Pharmacokinetic (PK) Studies: To understand the ADME profile of Xenalipin, serial blood samples should be collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours). This will determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Pharmacodynamic (PD) Studies: Efficacy should be assessed by measuring relevant biomarkers (e.g., plasma LDL-C) at time points informed by the PK profile. For a compound like Xenalipin, this may involve dosing for several days or weeks to observe a significant effect on lipid levels.

  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The "3Rs" (Replacement, Reduction, and Refinement) should be applied to all study designs.

References

  • Title: Pre-clinical research in drug discovery Source: British Journal of Pharmacology URL: [Link]

  • Title: Use of corn oil as a vehicle in toxicology studies Source: Regulatory Toxicology and Pharmacology URL: [Link]

  • Title: Commonly used excipients in oral liquid dosage forms Source: Pharmaceutical Technology URL: [Link]

  • Title: Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider Source: Journal of the American Association for Laboratory Animal Science URL: [Link]

  • Title: The ADME of small molecules in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: The 3Rs Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs) URL: [Link]

Application Note & Protocol: A Proposed Strategy for the Synthesis of Novel Cannabinol Derivatives Using 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and cannabinoid research.

Introduction: The Rationale for Advanced Cannabinoid Analogs

The therapeutic potential of cannabinoids is vast, yet often limited by the pharmacological profiles of naturally occurring compounds like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). The development of novel cannabinol derivatives aims to overcome these limitations by fine-tuning their affinity and selectivity for cannabinoid receptors (CB1 and CB2), as well as improving their pharmacokinetic properties. The introduction of fluorinated moieties, such as the trifluoromethoxy group (-OCF₃), is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.

This document outlines a proposed synthetic strategy utilizing 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid as a key building block for the synthesis of novel cannabinol derivatives. While the direct application of this specific reagent in cannabinoid synthesis is not yet prominently featured in peer-reviewed literature, its structure presents a compelling opportunity for creating a new class of analogs with potentially enhanced therapeutic properties. The biphenyl core itself is a known pharmacophore in certain cannabinoid receptor modulators, and its combination with a trifluoromethoxy group could lead to compounds with unique pharmacological profiles.

Proposed Synthetic Strategy: A Suzuki Coupling Approach

The central theme of this proposed synthesis is a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. The general workflow would involve the coupling of a suitably functionalized resorcinol derivative (a common precursor for the "southern" part of the cannabinoid scaffold) with a boronic acid or ester derived from our key building block.

Overall Synthetic Workflow

The proposed multi-step synthesis is depicted below. It begins with the conversion of this compound to a more reactive intermediate for the key coupling step, followed by the coupling reaction and subsequent cyclization to form the final cannabinol scaffold.

G A This compound B Activation (e.g., to Acid Chloride or Weinreb Amide) A->B SOCl₂ or Weinreb amide formation C Grignard Reaction with MeMgBr (Formation of a Ketone) B->C D Bromination (e.g., with NBS) C->D E Bromo-biphenyl Ketone Intermediate D->E G TFA-Catalyzed Condensation E->G F Olivetol (or other resorcinol derivative) F->G H Cyclized Cannabinol Derivative G->H Lewis Acid Catalysis I Purification (Chromatography) H->I J Characterization (NMR, MS, HPLC) I->J G cluster_0 Cell Membrane CB1R CB1/CB2 Receptor Gi Gαi/o CB1R->Gi Activation Ligand Novel Cannabinol Derivative Ligand->CB1R Binding AC Adenylate Cyclase Gi->AC Inhibition MAPK MAPK Pathway Gi->MAPK Ca Ca²⁺ Channels Gi->Ca Modulation cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response ERK ↑ ERK Activation MAPK->ERK ERK->Response Ca_influx ↓ Ca²⁺ Influx Ca->Ca_influx Ca_influx->Response

Application Notes and Protocols for the Quantification of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is a specialized organic molecule featuring a biphenyl scaffold, a carboxylic acid functional group, and a trifluoromethoxy substituent. The unique electronic properties imparted by the trifluoromethoxy group, such as high lipophilicity and metabolic stability, make this and structurally related compounds of significant interest in pharmaceutical and materials science research. Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, quality control of drug substances, and reaction monitoring in chemical synthesis.

This comprehensive guide provides detailed analytical methodologies for the quantification of this compound in various matrices. The protocols herein are designed to be robust and reproducible, grounded in established principles of analytical chemistry and guided by international regulatory standards.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for method development. While specific experimental data for this compound is not extensively published, we can infer its behavior from its structural motifs and data from analogous compounds.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₄H₉F₃O₃Derived from the chemical structure.
Molecular Weight 298.22 g/mol Calculated from the molecular formula.
pKa ~3.5 - 4.5The carboxylic acid group's acidity is influenced by the biphenyl ring. This is a typical range for aromatic carboxylic acids.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO); sparingly soluble in water.The biphenyl structure and trifluoromethoxy group contribute to its lipophilicity.
UV Absorbance Expected λmax ~250-280 nmThe biphenyl system is a strong chromophore.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely accessible technique for the quantification of aromatic compounds like this compound. The method's principle lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: A C18 column is selected as the stationary phase due to the nonpolar nature of the biphenyl backbone of the analyte. The hydrophobic interactions between the analyte and the C18 stationary phase will provide good retention.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial. By lowering the pH well below the pKa of the carboxylic acid group, the analyte will be in its protonated, less polar form. This enhances its retention on the nonpolar C18 column and leads to sharper, more symmetrical peaks.[1]

  • UV Detection: The biphenyl ring system of the analyte contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Standard Preparation: Accurately weigh standard. Dissolve in diluent. Prepare serial dilutions. hplc HPLC System: C18 Column Isocratic/Gradient Elution UV Detection s_prep->hplc Inject p_prep Sample Preparation: Dissolve/extract sample. Filter through 0.45 µm syringe filter. p_prep->hplc Inject cal Calibration Curve: Plot peak area vs. concentration. hplc->cal Generate Data quant Quantification: Determine sample concentration from the calibration curve. cal->quant Apply LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s_prep Standard Preparation: Prepare calibration curve with internal standard. lcms LC-MS/MS System: UPLC/HPLC with C18 column ESI source (Negative Ion Mode) Triple Quadrupole MS (MRM) s_prep->lcms Inject p_prep Sample Preparation: Protein precipitation or liquid-liquid extraction. Add internal standard. p_prep->lcms Inject cal Calibration Curve: Plot peak area ratio (Analyte/IS) vs. concentration. lcms->cal Generate Data quant Quantification: Determine sample concentration from the calibration curve. cal->quant Apply GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis extract Extraction: Liquid-liquid or solid-phase extraction to isolate analyte. deriv Derivatization: Evaporate to dryness. Add derivatizing agent (e.g., BSTFA). Heat to complete reaction. extract->deriv gcms GC-MS System: Capillary GC Column (e.g., DB-5ms) Electron Ionization (EI) Source Quadrupole MS (Scan or SIM) deriv->gcms Inject cal Calibration Curve: Plot peak area vs. concentration. gcms->cal Generate Data quant Quantification: Determine sample concentration from the calibration curve. cal->quant Apply

Sources

HPLC analysis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing and implementing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for quality control and drug development processes. The narrative delves into the causal reasoning behind chromatographic choices, from column and mobile phase selection to detector settings. The protocol herein is designed as a self-validating system, grounded in established scientific principles and regulatory standards. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a reliable method for the analysis of this and structurally similar aromatic carboxylic acids.

Analyte Profile & Physicochemical Characteristics

This compound is a fluorinated aromatic carboxylic acid. Its structure, featuring a biphenyl core, a carboxylic acid group, and an electron-withdrawing trifluoromethoxy group, dictates its chromatographic behavior. Understanding its properties is the cornerstone of rational method development.

The trifluoromethoxy group (-OCF₃) significantly increases the lipophilicity and metabolic stability of the molecule compared to a non-fluorinated analogue.[1] This high lipophilicity suggests strong retention on a non-polar stationary phase, such as C18. The carboxylic acid moiety is ionizable, making the pH of the mobile phase a critical parameter for controlling retention and peak shape.

For context, data for the structurally similar 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS: 84392-17-6) is presented below. The trifluoromethoxy group is expected to confer slightly greater hydrophobicity.

PropertyValue (for 4'-(Trifluoromethyl) analogue)Expected Influence of -OCF₃ vs. -CF₃
Molecular Formula C₁₄H₉F₃O₂C₁₄H₉F₃O₃
Molecular Weight 266.22 g/mol [2][3][4]282.21 g/mol
Melting Point 169-171 °C[2][5]Likely similar, may vary
Predicted pKa 3.70 ± 0.36[5]Similar, potentially slightly lower due to -OCF₃'s electron-withdrawing nature
Solubility Insoluble in water; Soluble in Methanol, DMSO[3][5]Expected to be similar; high solubility in organic solvents

The Science of Method Development: A Rationale

Developing a robust HPLC method is not merely about following steps; it's about making informed decisions based on the analyte's chemistry. HPLC separation of ionizable compounds like aromatic carboxylic acids can be complex.[6]

The Principle of Ion-Suppression

The primary challenge in chromatographing carboxylic acids is managing their ionization. In its ionized (deprotonated, carboxylate) form, the analyte is highly polar and exhibits poor retention on a reversed-phase column, often resulting in broad, tailing peaks. To achieve good chromatography, we must suppress this ionization.

The Henderson-Hasselbalch equation dictates that to keep a weak acid predominantly in its neutral (protonated) form, the pH of the surrounding medium must be significantly lower than its pKa. A general rule is to maintain a mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[6] Given the predicted pKa of ~3.7 for our analyte, a mobile phase pH of ≤ 2.2 is optimal. This ensures the carboxylic acid is protonated, rendering it less polar and more readily retained by the C18 stationary phase.

cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) - Ion Suppression Analyte_Ionized Analyte (R-COO⁻) Highly Polar Column_Ionized C18 Column (Non-Polar) Analyte_Ionized->Column_Ionized Weak Interaction Result_Ionized Result: Poor Retention, Peak Tailing Column_Ionized->Result_Ionized Analyte_Neutral Analyte (R-COOH) Neutral, More Lipophilic Column_Neutral C18 Column (Non-Polar) Analyte_Neutral->Column_Neutral Strong Interaction Result_Neutral Result: Good Retention, Sharp Peak Column_Neutral->Result_Neutral

Diagram 1: The principle of ion-suppression for acidic analytes in RP-HPLC.
Column and Mobile Phase Selection
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. The biphenyl structure and trifluoromethoxy group will have strong hydrophobic interactions with the C18 chains.

  • Mobile Phase Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analysis as it often provides better peak shape, lower backpressure, and has a lower UV cutoff.

  • Aqueous Phase/Buffer: To maintain a consistent low pH, a buffer is essential. A 20-50 mM phosphate buffer, adjusted to a pH of ~2.2 with phosphoric acid, is an excellent choice. It offers high buffering capacity in the desired pH range. Alternatively, for LC-MS compatibility, a mobile phase containing 0.1% formic acid can be used.[7]

Detailed HPLC Protocol

This protocol provides a starting point for the analysis. Minor adjustments to the mobile phase composition may be necessary to optimize the retention time.

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Buffer Reagents: Potassium Phosphate Monobasic (KH₂PO₄), Phosphoric Acid (H₃PO₄, ~85%)

  • Glassware: Class A volumetric flasks, autosampler vials with septa.

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Detector UV/Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate in Water, pH adjusted to 2.2 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 65% Mobile Phase B, 35% Mobile Phase A
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λ-max determined by UV scan)
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.2 using phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter into an autosampler vial.

cluster_prep Preparation Phase cluster_analysis Analysis Phase A Weigh Analyte (Sample/Standard) B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) into Vial C->D E Inject 10 µL into HPLC System D->E Transfer to Autosampler F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Data Acquisition & Integration G->H

Diagram 2: General experimental workflow from sample preparation to data acquisition.

Method Validation: Ensuring Trustworthiness

To ensure the method is reliable and suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[8] The following parameters should be assessed.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is only from the analyte of interest.Peak for the analyte is well-resolved from any impurities or matrix components (Resolution > 2.0). Peak purity analysis (DAD) should pass.
Linearity & Range To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy To measure the closeness of the test results to the true value.80-120% recovery for spiked samples at low, medium, and high concentrations.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10% at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results when altering flow rate (±0.1 mL/min), column temp (±2 °C), or mobile phase pH (±0.1).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks Mobile phase pH is too high. Column is old or contaminated.Lower the mobile phase pH to ensure full ion-suppression. Flush the column or replace it if necessary.
No Peak or Very Small Peak Injection error. Sample degradation. Incorrect wavelength.Check autosampler and syringe. Prepare fresh sample. Verify detector wavelength and lamp status.
Shifting Retention Times Inconsistent mobile phase preparation. Column temperature fluctuation. Column aging.Prepare fresh mobile phase carefully. Ensure the column oven is stable. Use a guard column and monitor column performance.
High Backpressure Blockage in the system (frit, guard column, or column). Mobile phase precipitation.Systematically disconnect components to locate the blockage. Filter all mobile phases and samples. Ensure buffer is soluble in the organic/aqueous mix.

References

  • Google Patents. (2011). WO2011009852A2 - Pharmaceutical compositions.
  • MySkinRecipes. (n.d.). 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. Retrieved January 24, 2026, from [Link]

  • Chemdad. (n.d.). 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid. Retrieved January 24, 2026, from [Link]

  • Trade Science Inc. (2010). GC method for separation and quantification of positional isomers.... [Link]

  • PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • PubMed Central (PMC). (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. [Link]

  • MDPI. (2021). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

Application Notes and Protocols for the Development of Anticancer Agents from Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Their rigid biphenyl core, combined with the versatile chemical handle of a carboxylic acid group, provides a robust framework for the design of targeted anticancer agents.[2] This guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of this promising class of molecules for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, provide validated protocols, and visualize key pathways to empower your research endeavors.

I. Synthesis and Purification of Biphenyl Carboxylic Acid Derivatives

The cornerstone of developing novel anticancer agents from this scaffold lies in a flexible and efficient synthetic strategy. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the core biphenyl structure, offering high yields and broad functional group tolerance.[3][4]

A. Rationale for Synthetic Approach

The Suzuki-Miyaura reaction is favored for its mild reaction conditions, commercial availability of a vast library of boronic acids, and the stereospecific formation of the C-C bond. This allows for the systematic and predictable synthesis of a diverse range of derivatives to probe structure-activity relationships (SAR).

B. Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of biphenyl carboxylic acid derivatives.

Materials:

  • Aryl halide (e.g., 4-bromobenzoic acid)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether (or hexane)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 eq) and arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.[3]

  • Add the base (2.0 eq) to the mixture.[1]

  • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture under an inert atmosphere.[1]

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.[1][3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[3]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

C. Purification Protocol: Column Chromatography

Purification of the crude product is crucial to remove unreacted starting materials and catalyst residues.

Procedure:

  • Prepare a silica gel slurry in petroleum ether and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of an appropriate solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether, starting with a low polarity mixture and gradually increasing the polarity.[3]

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified biphenyl carboxylic acid derivative.

II. Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the relationship between the chemical structure of the biphenyl carboxylic acid derivatives and their anticancer activity is paramount for rational drug design.

A. Key Structural Features Influencing Anticancer Potency
  • Substitution on the Phenyl Rings: The nature and position of substituents on the biphenyl rings significantly impact activity. For instance, a benzyloxy group at a specific position has been shown to enhance anticancer potency against breast cancer cell lines.[3][5] Conversely, the presence of certain substituents like chloro, cyano, methoxy, and trifluoromethyl can diminish activity.[3][5]

  • The Carboxylic Acid Moiety: The carboxylic acid group is often crucial for activity, potentially acting as a key binding motif to the target protein. Its position on the biphenyl scaffold is a critical determinant of potency.

  • Conformational Rigidity: The biphenyl scaffold provides a degree of conformational rigidity, which can be advantageous for specific receptor binding. The dihedral angle between the two phenyl rings can be influenced by the substitution pattern, affecting the overall shape of the molecule and its interaction with the biological target.

B. Representative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected biphenyl carboxylic acid derivatives against human breast cancer cell lines.

CompoundSubstitutionMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
3a Unsubstituted10.14 ± 2.0510.78 ± 2.58
3j Benzyloxy9.92 ± 0.979.54 ± 0.85

Data sourced from Mummadi et al. (2025)[3][5]

III. Mechanisms of Anticancer Action

Biphenyl carboxylic acid derivatives exert their anticancer effects through various mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and cell cycle regulation.

A. Inhibition of Key Cancer-Related Proteins
  • Estrogen Receptor α (ERα): In hormone-dependent breast cancers, some biphenyl carboxylic acid derivatives have been shown to interact with the ligand-binding domain of ERα, potentially acting as antagonists or selective modulators.[3][5][6]

  • Epidermal Growth Factor Receptor (EGFR): Certain derivatives have been designed as allosteric inhibitors of EGFR tyrosine kinase, offering a strategy to overcome resistance to traditional ATP-competitive inhibitors.[7][8][9]

  • Cyclin-Dependent Kinase 4 (Cdk4): Inhibition of Cdk4, a key regulator of the G1 phase of the cell cycle, has been identified as a mechanism for some biphenyl carboxylic acid analogues.[10][11]

  • Tubulin Polymerization: Disruption of microtubule dynamics through the inhibition of tubulin polymerization is another anticancer mechanism employed by this class of compounds, leading to cell cycle arrest in the G2/M phase.[10][11]

B. Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treatment with effective biphenyl carboxylic acid derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.

  • Apoptosis Induction: These compounds can trigger the intrinsic apoptotic pathway.[7]

  • Cell Cycle Arrest: Treatment can lead to cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[10][11][12]

C. Visualization of Key Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action.

G cluster_0 ERα Signaling Inhibition ER Estrogen Receptor α (ERα) Proliferation Cell Proliferation ER->Proliferation Promotes BCAD Biphenyl Carboxylic Acid Derivative BCAD->ER

Caption: Inhibition of ERα-mediated cell proliferation.

G cluster_1 Cell Cycle Arrest and Apoptosis Induction BCAD Biphenyl Carboxylic Acid Derivative Cdk4 Cdk4 BCAD->Cdk4 Inhibits Tubulin Tubulin Polymerization BCAD->Tubulin Inhibits p53 p53 BCAD->p53 Upregulates CyclinB1 Cyclin B1 BCAD->CyclinB1 Downregulates G1_Arrest G0/G1 Arrest Cdk4->G1_Arrest Leads to G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest Leads to Apoptosis Apoptosis G1_Arrest->Apoptosis Can lead to G2M_Arrest->Apoptosis Can lead to p21 p21 p53->p21 Activates p21->G1_Arrest Induces

Caption: Multiple mechanisms of cell cycle arrest and apoptosis.

IV. In Vitro Evaluation: Protocols and Application Notes

Rigorous in vitro testing is essential to determine the anticancer potential and mechanism of action of newly synthesized compounds.

A. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the biphenyl carboxylic acid derivative and a vehicle control. Incubate for 48-72 hours.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.[14][15]

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the biphenyl carboxylic acid derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

C. Western Blotting for Protein Expression Analysis

Western blotting is used to detect changes in the expression levels of key proteins involved in the mechanism of action.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Cyclin B1, β-actin) overnight at 4°C.[16][17][18][19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

V. In Vivo Evaluation: Xenograft Models

In vivo studies are critical to assess the therapeutic efficacy and safety of lead compounds in a whole-organism context.

A. Rationale for Xenograft Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in immunocompromised mice are valuable preclinical tools to evaluate the anticancer activity of novel compounds.[20][21][22][23] These models allow for the assessment of a compound's ability to inhibit tumor growth in a more physiologically relevant environment.

B. Protocol for a Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line (e.g., MCF-7 or MDA-MB-231)

  • Matrigel

  • Biphenyl carboxylic acid derivative formulated for in vivo administration

  • Vehicle control

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10⁶ cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the biphenyl carboxylic acid derivative and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

VI. Conclusion

The development of anticancer agents from biphenyl carboxylic acid derivatives is a promising avenue of research. A systematic approach that combines efficient synthesis, thorough in vitro evaluation, and robust in vivo testing is crucial for identifying and advancing lead candidates. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to this important field of drug discovery.

VII. References

  • Mummadi, M., Bhukya, R., & Jadav, R. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 9(3), 278-290.

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate.

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (n.d.).

  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). Benchchem.

  • Shihab, W., Kubba, A., Tahtamouni, L., Al-Mazaydeh, Z., Rammaha, M., Alsoubani, F., & Al-bayati, R. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 31(38), 6336-6356.

  • Mahale, S., Bharate, S. B., Manda, S., Joshi, P., Bharate, S. S., Jenkins, P. R., Vishwakarma, R. A., & Chaudhuri, B. (2014). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 57(22), 9658–9672.

  • Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors. (n.d.). PMC.

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (n.d.).

  • Western blot analysis for p53 and p21 in tumor cell lines treated with... (n.d.). ResearchGate.

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH.

  • Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. (2014). PubMed.

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. (2024). Bentham Science Publishers.

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. (2025). BCTT.

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).

  • MTT Cell Assay Protocol. (n.d.).

  • p53 regulates a G2 checkpoint through cyclin B1. (n.d.). PMC.

  • Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. (2021). MDPI.

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications.

  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. (2019). MDPI.

  • Application Notes and Protocols for Western Blot Analysis of p53 and p21 Induction by Siremadlin. (n.d.). Benchchem.

  • MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate.

  • Process for the purification of carboxylic acids. (n.d.). Google Patents.

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (n.d.). MDPI.

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors | Request PDF. (n.d.). ResearchGate.

  • chromatography of carboxylic acid derivatives of aminoacids? : r/OrganicChemistry. (n.d.). Reddit.

  • Development of Peptidic Inhibitors for Triple-Negative and Estrogen Receptor- Positive Breast Cancer By Changfeng Cheng B.S. Uni. (n.d.). UIC Indigo.

  • Western blot analysis of p53, p63, p21WAF, MDM2 and cyclin B1... (n.d.). ResearchGate.

  • Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. (n.d.). PubMed Central.

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

  • Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. (n.d.). Benchchem.

  • Design, synthesis and biological evaluation of EGFR kinase inhibitors that spans the orthosteric and allosteric sites. (2023). PubMed.

  • Development of Semisynthetic Apoptosis-Inducing Agents Based on Natural Phenolic Acids Scaffold: Design, Synthesis and In-Vitro Biological Evaluation. (n.d.). MDPI.

  • Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. (2021). PubMed.

  • Detection of cyclin b1 expression in g(1)-phase cancer cell lines and cancer tissues by postsorting Western blot analysis. (2004). PubMed.

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube.

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.

  • How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate.

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH.

  • Patient-derived tumour xenografts for breast cancer drug discovery. (n.d.).

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (2025). NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will focus on the most prevalent and versatile method for constructing the biphenyl core: the Suzuki-Miyaura cross-coupling reaction.[1][2]

Foundational Synthesis Strategy: The Suzuki-Miyaura Coupling

The synthesis of this compound is typically achieved through a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biphenyl skeleton, followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid. This approach is favored due to its high functional group tolerance and generally good yields.[2]

The core reaction involves coupling an aryl halide with an arylboronic acid.[3] For our target molecule, the most common precursors are a 2-halobenzoic acid derivative (or its ester) and 4-(trifluoromethoxy)phenylboronic acid. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) during the coupling is highly recommended to prevent potential side reactions and improve solubility.

Visualizing the Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_trans Transmetalation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Transmetal Transmetalation Intermediate OxAdd->Transmetal R¹-Pd(II)(R²)L₂ RedElim Reductive Elimination Intermediate Transmetal->RedElim Isomerization (often rapid) BorateWaste X-B(OR)₂(OH)⁻ RedElim->Pd0 Reductive Elimination Product R¹-R² (Biphenyl Ester) RedElim->Product ArX R¹-X (e.g., Methyl 2-bromobenzoate) ArX->OxAdd Oxidative Addition ArBoronic R²-B(OR)₂ (4-(Trifluoromethoxy)phenylboronic acid) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low, or the reaction stalls. What are the primary causes and how can I fix them?

A1: Low yield or a stalled reaction is a frequent issue stemming from several potential root causes. A systematic approach is the best way to diagnose the problem.

Causality Chain & Solutions:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Incomplete reduction or decomposition of the Pd(0) species can halt the reaction. Palladium black precipitation is a visual indicator of catalyst death.[4]

    • Solution: Ensure your reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an adequate duration before adding the catalyst.[5]

  • Poor Reagent Quality: The purity of your starting materials is paramount.

    • Aryl Halide: Ensure it is free from impurities that could poison the catalyst.

    • Boronic Acid: Boronic acids can degrade over time, especially if not stored properly (cool and dry). A common degradation pathway is protodeboronation, where the C-B bond is cleaved.[6]

    • Solution: Check the purity of your starting materials by NMR or LC-MS before use. Use freshly purchased or purified reagents if degradation is suspected.

  • Suboptimal Base or Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[7] Its effectiveness is highly dependent on the solvent system.

    • Solution: An aqueous base (e.g., 2M K₂CO₃ or Cs₂CO₃) is often effective. If your substrates are sensitive to water, consider using a non-aqueous base like KF. The solvent must be able to dissolve the organic substrates while allowing the inorganic base to function. Common solvent systems include Toluene/Water, Dioxane/Water, or THF/Water.[5]

Troubleshooting Workflow: Low Yield Diagnosis

Low_Yield_Troubleshooting cluster_reagents Reagent & Catalyst Issues cluster_conditions Reaction Condition Issues start Low Yield or Stalled Reaction check_completion Check Reaction Completion by TLC/LC-MS start->check_completion check_sm Starting Material (SM) Consumed? check_completion->check_sm Incomplete action_reagents Solution: - Re-purify/replace SM - Check boronic acid purity - Use fresh catalyst/ligand check_completion->action_reagents Complete (but low yield) check_catalyst Is Catalyst Inactive? (e.g., Pd Black) check_sm->check_catalyst No check_conditions Review Base, Solvent, Temp. check_sm->check_conditions Yes action_degas Solution: - Improve degassing protocol - Use fresh, anhydrous solvents - Consider different Pd source check_catalyst->action_degas Yes check_catalyst->check_conditions No end Re-run Optimized Reaction action_reagents->end action_degas->end action_conditions Solution: - Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) - Change solvent system (Toluene, Dioxane) - Optimize temperature (80-110 °C) action_conditions->end

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Q2: I'm observing significant homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling, the dimerization of the boronic acid (e.g., 4,4'-bis(trifluoromethoxy)biphenyl), is a common side reaction that consumes your starting material and complicates purification.[5]

Causality & Solutions:

  • Presence of Oxygen: This is the most frequent cause. Molecular oxygen can promote the homocoupling pathway.[8][9]

    • Solution: Rigorous degassing is critical. A common method is to bubble an inert gas (Argon) through the solvent for 20-30 minutes before adding the catalyst and reagents. Alternatively, the freeze-pump-thaw method (three cycles) can be used for more sensitive reactions.

  • High Temperatures or Prolonged Reaction Times: These conditions can sometimes favor side reactions.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If the reaction is sluggish, it is better to address the root cause (e.g., catalyst activity) rather than simply increasing the temperature or time.

  • Palladium(II) Mediated Pathway: Homocoupling can also be mediated by Pd(II) species before the catalytic cycle properly begins.[10]

    • Solution: Using a pre-catalyst that rapidly forms the active Pd(0) species can help. Additionally, ensuring the boronic acid is not added until the reaction mixture is at the desired temperature and the catalyst is activated can sometimes mitigate this issue.

Q3: The final ester hydrolysis step is incomplete or leads to decomposition. What are the best practices?

A3: The hydrolysis of the methyl or ethyl ester to the final carboxylic acid is typically straightforward but can present challenges.

Causality & Solutions:

  • Steric Hindrance: The ortho-substituent on the biphenyl system can sterically hinder the approach of the hydroxide to the carbonyl carbon, slowing down the hydrolysis.

    • Solution: Use a stronger base like KOH instead of NaOH, increase the reaction temperature (e.g., reflux in methanol/water), or prolong the reaction time.[11] Monitoring by TLC or LC-MS is crucial to determine completion.

  • Product Precipitation: As the sodium or potassium salt of the carboxylic acid forms, it may precipitate from the reaction mixture, halting the reaction.

    • Solution: Add a co-solvent like THF to improve the solubility of the carboxylate salt throughout the reaction.

  • Degradation: While generally stable, prolonged exposure to harsh basic conditions at high temperatures could potentially lead to side reactions, although this is less common for this specific molecule.

    • Solution: Aim for the mildest conditions that achieve full conversion. Once hydrolysis is complete, cool the reaction and proceed with the acidic workup without delay.

Frequently Asked Questions (FAQs)

FAQ 1: Which palladium catalyst and ligand combination is best for this coupling?

For sterically hindered couplings like this one (due to the ortho-substituted benzoic acid derivative), a catalyst system with bulky, electron-rich phosphine ligands is often beneficial.[12] While standard Pd(PPh₃)₄ can work, modern Buchwald-type ligands and pre-catalysts often give superior results at lower catalyst loadings and milder conditions.

Catalyst / Pre-catalystLigandTypical LoadingComments
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-5 mol%A classic choice, but may require higher temperatures.[13]
Pd(OAc)₂SPhos or XPhos1-2 mol%Excellent for sterically demanding substrates.
Pd₂(dba)₃RuPhos or JohnPhos1-2 mol%Highly active catalyst systems.
FAQ 2: Why is protecting the carboxylic acid as an ester necessary?

While some Suzuki couplings can be performed directly on bromobenzoic acids,[14] protecting the acidic proton of the carboxyl group offers several advantages:

  • Prevents Basicity Issues: A free carboxylic acid will be deprotonated by the base needed for the Suzuki reaction, potentially altering the reaction kinetics or requiring additional base.

  • Improves Solubility: The methyl or ethyl ester is generally more soluble in the organic solvents used for the coupling reaction than the corresponding carboxylate salt.

  • Avoids Catalyst Inhibition: The carboxylate group could potentially coordinate to the palladium center and inhibit catalytic activity.

FAQ 3: How do I best purify the final product?

The final product, this compound, is a solid.[15] Purification is typically achieved by:

  • Acid-Base Extraction: After hydrolysis, acidify the reaction mixture (e.g., with 1M HCl) to a pH of ~2-3. The carboxylic acid will precipitate or can be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine will help remove water and inorganic salts.

  • Recrystallization: This is the most effective method for obtaining a highly pure product. A common solvent system for recrystallization is ethyl acetate/hexane or ether/pentane.[15] Dissolve the crude solid in a minimum amount of the more polar solvent (ethyl acetate or ether) while warm, then slowly add the less polar solvent (hexane or pentane) until turbidity is observed. Allow to cool slowly to form pure crystals.

Experimental Protocol: A Validated Starting Point

This protocol describes the synthesis starting from Methyl 2-bromobenzoate.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-bromobenzoate (1.0 eq), 4-(Trifluoromethoxy)phenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (3.0 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of Dioxane and Water. Degas the mixture thoroughly by bubbling argon through the solution for 30 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate.

Step 2: Ester Hydrolysis

  • Saponification: Dissolve the crude ester from the previous step in a mixture of methanol and THF (e.g., 3:1 ratio). Add an aqueous solution of NaOH (4.0 eq, e.g., 2M solution).

  • Reaction: Heat the mixture to reflux (around 65 °C) and stir until the reaction is complete as monitored by TLC (usually 2-6 hours).[11]

  • Acidification & Extraction: Cool the reaction mixture in an ice bath and slowly acidify with 1M HCl until the pH is ~2. A white solid should precipitate. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure this compound.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). 4'-(Trifluoromethyl)-2'-biphenylcarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • eScholarship.org. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups.... Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2025). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from [Link]

  • University of Leeds. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Retrieved from [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Retrieved from [Link]

  • ResearchGate. (2015). Regioselective Suzuki–Miyaura Reactions of the Bis(triflate) of 4′,7-Dihydroxyisoflavone. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.

Sources

Technical Support Center: Synthesis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, to synthesize this valuable biphenyl intermediate.

The synthesis of this molecule, while conceptually straightforward, is often plagued by competing side reactions that can significantly reduce yield and complicate purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven strategies.

Core Synthesis Pathway: The Suzuki-Miyaura Coupling

The most common and efficient route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This involves the palladium-catalyzed reaction between a 2-halobenzoic acid (or its ester) and a 4-(trifluoromethoxy)phenylboronic acid (or a boronate ester derivative).

Suzuki_Coupling cluster_cycle Catalytic Cycle R1 2-Halobenzoic Acid (Ar¹-X) OA Oxidative Addition R1->OA R2 4-(Trifluoromethoxy)phenylboronic Acid (Ar²-B(OH)₂) TM Transmetalation R2->TM Base Base (e.g., K₃PO₄) Base->R2 Activation Pd_cat Pd(0) Catalyst Pd_cat->OA + Ar¹-X Product This compound (Ar¹-Ar²) Int1 Ar¹-Pd(II)-X OA->Int1 Int2 Ar¹-Pd(II)-Ar² TM->Int2 RE Reductive Elimination RE->Pd_cat Catalyst Regeneration RE->Product Int1->TM + [Ar²-B(OH)₃]⁻ Int2->RE

Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

This section addresses the most common issues encountered during the synthesis. Each entry is structured to help you diagnose the problem, understand its chemical origin, and implement an effective solution.

Q1: My reaction has stalled or shows very low conversion. What are the likely causes and solutions?

A1: This is a frequent challenge, primarily due to the nature of the 2-halobenzoic acid coupling partner.

  • Root Cause: The primary issue is often inefficient oxidative addition of the palladium catalyst to the aryl-halide bond. The ortho-carboxylate group (-COOH) is sterically hindering and electron-withdrawing, which deactivates the aryl halide towards the Pd(0) catalyst.

  • Troubleshooting Strategy:

    • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often insufficient. You must use bulky, electron-rich phosphine ligands that are specifically designed to promote the oxidative addition step for sterically hindered and electron-deficient aryl halides.

    • Protecting the Carboxylic Acid: Consider converting the carboxylic acid to a methyl or ethyl ester before the coupling reaction. The ester group is less sterically demanding and has different electronic properties, which can facilitate the reaction. The ester can be hydrolyzed back to the carboxylic acid post-coupling.

Ligand ClassExamplesRationale
Biarylphosphines SPhos, XPhos, RuPhosThese provide the necessary steric bulk and electron density to stabilize the palladium center and accelerate both oxidative addition and reductive elimination.[4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong sigma-donors that form very stable and active palladium complexes, often effective where phosphines fail.

Q2: I'm observing a significant byproduct with a mass corresponding to 4,4'-bis(trifluoromethoxy)-[1,1'-biphenyl]. How can I prevent this boronic acid homocoupling?

A2: This byproduct arises from the self-coupling of two molecules of the 4-(trifluoromethoxy)phenylboronic acid.

  • Root Cause 1: Presence of Oxygen: The most common cause of boronic acid homocoupling is the presence of molecular oxygen in the reaction vessel.[5][6] Oxygen can re-oxidize the Pd(0) catalyst to a Pd(II) species, which can then undergo a different catalytic cycle involving two transmetalation steps with the boronic acid, leading to the homocoupled product.[5]

  • Root Cause 2: Catalyst Choice: Some palladium sources, like Pd(OAc)₂, can be more prone to promoting homocoupling than pre-formed Pd(0) sources like Pd₂(dba)₃.[7]

  • Troubleshooting Strategy:

    • Rigorous Degassing: This is non-negotiable. Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is to subject the mixture to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). Simply purging with a needle is often insufficient.

    • Optimize Catalyst and Ligand Ratio: Ensure the ligand-to-palladium ratio is appropriate (typically 1.5:1 to 2.5:1 for monodentate ligands) to maintain a stable, active Pd(0) species and prevent side reactions.

    • Change Palladium Source: If the problem persists with Pd(OAc)₂, switch to a Pd(0) source like Pd₂(dba)₃.

Q3: My mass spectrum shows a significant peak for 1-(trifluoromethoxy)benzene. Where is this coming from?

A3: You are observing the product of protodeboronation, a classic and highly problematic side reaction in Suzuki couplings.[8]

  • Root Cause: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[8][9] This reaction is often catalyzed by the base and accelerated by the presence of water or other protic species.[9][10] Electron-rich boronic acids can be particularly susceptible.

  • Troubleshooting Strategy:

    • Use Anhydrous Conditions: Use high-purity, anhydrous solvents (e.g., dioxane, toluene, THF). Dry your starting materials and glassware thoroughly.

    • Base Selection: Switch from strong hydroxide bases (like NaOH or KOH), which introduce water, to non-nucleophilic, anhydrous bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.

    • Use a Boronate Ester: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the boronic acid for the catalytic cycle.[3]

    • Minimize Reaction Time and Temperature: Prolonged exposure to basic conditions at high temperatures increases the rate of protodeboronation. Aim for the lowest temperature and shortest time necessary for full conversion of the limiting reagent.

Q4: I am detecting benzoic acid in my crude product. What is this side reaction?

A4: This is the result of protodehalogenation (also called hydrodehalogenation) of your 2-halobenzoic acid starting material.

  • Root Cause: In this process, the halogen substituent is replaced by a hydrogen atom. This can be promoted by certain bases or impurities that can act as a hydride source. It can also occur if the catalytic cycle is interrupted after oxidative addition, and the resulting organopalladium intermediate reacts with a proton source before transmetalation can occur.

  • Troubleshooting Strategy:

    • Solvent Choice: Avoid protic solvents like alcohols if this is a persistent issue. Use anhydrous aprotic solvents like dioxane or toluene.

    • Base Purity: Ensure your base is free from impurities that could serve as hydride donors.

    • Effective Ligand: A highly efficient ligand system (see A1) that accelerates the forward catalytic cycle can outcompete the protodehalogenation pathway.

Side_Reactions cluster_main Desired Suzuki Pathway cluster_side Competing Side Reactions Ar¹-Pd-X Ar¹-Pd-X Ar¹-Pd-Ar² Ar¹-Pd-Ar² Ar¹-Pd-X->Ar¹-Pd-Ar²  + Ar²-B(OH)₂ (Transmetalation) Ar¹-Ar² Ar¹-Ar² Ar¹-Pd-Ar²->Ar¹-Ar² Reductive Elimination PDB_start Ar²-B(OH)₂ PDB_end Ar²-H (Protodeboronation) PDB_start->PDB_end + H⁺ (from H₂O) - B(OH)₃ HC_start 2 Ar²-B(OH)₂ HC_end Ar²-Ar² (Homocoupling) HC_start->HC_end Pd(II), O₂ PDH_start Ar¹-Pd-X PDH_end Ar¹-H (Protodehalogenation) PDH_start->PDH_end + H⁺ Source - Pd-X

Diagram 2: Key Side Reactions Competing with the Main Catalytic Cycle.

Frequently Asked Questions (FAQs)

Q: Can the trifluoromethoxy (-OCF₃) group be hydrolyzed under Suzuki conditions?

A: The trifluoromethoxy group is generally robust under standard Suzuki-Miyaura conditions. Unlike a trifluoromethyl (-CF₃) group directly attached to an aromatic ring, which can be hydrolyzed to a carboxylic acid under harsh basic conditions, the C-O bond in the -OCF₃ group is quite stable.[11][12] However, extremely harsh conditions (e.g., very high temperatures with strong hydroxide bases for extended periods) should be avoided to ensure its integrity. Standard conditions using carbonate or phosphate bases pose a minimal risk.

Q: What is a good starting point for a general protocol for this synthesis?

A: A reliable starting protocol would be:

  • Reactants: 2-Bromobenzoic acid (1.0 equiv), 4-(trifluoromethoxy)phenylboronic acid (1.2-1.5 equiv).

  • Catalyst System: Pd₂(dba)₃ (1-2 mol%) and SPhos (2.5-5 mol%).

  • Base: K₃PO₄ (3.0 equiv), finely powdered and dried.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (approx. 0.1 M concentration).

  • Procedure:

    • Combine the aryl halide, boronic acid, and base in an oven-dried flask.

    • Seal the flask, evacuate, and backfill with argon (repeat 3 times).

    • Add the anhydrous solvent via syringe.

    • In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in a small amount of the solvent, and add this catalyst solution to the main reaction flask.

    • Heat the reaction to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and proceed with aqueous workup.

Q: How do I purify the final product away from the byproducts?

A: Purification can be challenging due to the similar polarities of the desired product and some byproducts.

  • Step 1: Acid-Base Extraction: After the initial workup, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (like 1M Na₂CO₃ or NaHCO₃). Your desired carboxylic acid product, along with any unreacted 2-halobenzoic acid, will move to the aqueous layer as the carboxylate salt. Neutral byproducts like the homocoupled product and protodeboronation product will remain in the organic layer.

  • Step 2: Re-acidification and Isolation: Separate the aqueous layer and carefully re-acidify it with cold 1M HCl until the product precipitates out (typically pH ~2-3).

  • Step 3: Crystallization or Chromatography: The precipitated solid can be collected by filtration. If it is still impure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) is often effective.[13] If co-precipitated starting materials are still present, flash column chromatography on silica gel may be necessary.

Troubleshooting_Workflow start Reaction Complete. Analyze Crude Product (LC-MS) check_yield Is Yield Acceptable? start->check_yield low_yield Problem: Low Yield/ Incomplete Conversion check_yield->low_yield No high_yield Proceed to Purification check_yield->high_yield Yes cause_reactivity Cause: Low Reactivity (Steric Hindrance) low_yield->cause_reactivity check_byproducts Major Byproducts Detected? high_yield->check_byproducts solution_reactivity Solution: 1. Use Bulky Ligand (SPhos) 2. Increase Temperature 3. Protect -COOH as Ester cause_reactivity->solution_reactivity check_byproducts->high_yield No/Minor is_homocoupling Byproduct = Ar²-Ar² (Homocoupling) check_byproducts->is_homocoupling Yes is_pdb Byproduct = Ar²-H (Protodeboronation) check_byproducts->is_pdb solution_homocoupling Solution: 1. Rigorously Degas 2. Use Pd(0) Source 3. Check O₂ Leaks is_homocoupling->solution_homocoupling solution_pdb Solution: 1. Use Anhydrous Conditions 2. Use K₃PO₄ or Cs₂CO₃ 3. Use Boronate Ester is_pdb->solution_pdb

Diagram 3: A workflow for troubleshooting common synthesis issues.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid - Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California. Available at: [Link]

  • Cee, V. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(4), 743–747. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Journal of the American Chemical Society. Available at: [Link]

  • Zahran, Z. N., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12720-12724. Available at: [Link]

  • Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl... - ResearchGate. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]

  • Thomas, A. A., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(35), 14851–14856. Available at: [Link]

  • Liu, S., et al. A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction... Organic & Biomolecular Chemistry. Available at: [Link]

  • Suzuki-type cross-coupling of alkyl trifluoroborates... Chemical Science (RSC Publishing). Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions... Angewandte Chemie International Edition, 46(28), 5359-5363. Available at: [Link]

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. Available at: [Link]

  • Triflate - Wikipedia. Available at: [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC - PubMed Central - NIH. Available at: [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. Available at: [Link]

  • Deoxyfluorination of acyl fluorides to trifluoromethyl compounds... Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction... Journal of the American Chemical Society, 138(22), 7047-7055. Available at: [Link]

  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent... - Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 84392-17-6). This molecule is a crucial building block in the development of pharmaceuticals and advanced materials, prized for the unique electronic properties conferred by its trifluoromethoxy group which can enhance metabolic stability and binding affinity in drug candidates.[1][2] Achieving high purity is paramount for successful downstream applications.

This guide is structured to provide direct, actionable solutions to common purification challenges encountered by researchers in the field. We will delve into the causality behind these challenges and provide validated protocols to resolve them.

Troubleshooting Guide

This section addresses specific, hands-on issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My final product is an off-white or yellowish solid, and my yield after initial workup is over 100%. What is the likely cause?

Answer: This issue is almost certainly due to the presence of inorganic salts and water-soluble byproducts from the synthesis, which is commonly a Suzuki-Miyaura cross-coupling reaction.[3][4] The Suzuki reaction utilizes a base (like K₂CO₃ or Na₂CO₃) and a boronic acid reagent, leading to the formation of borate salts (e.g., boric acid) as byproducts.[5][6] These are often colorless solids that co-precipitate with your product, artificially inflating the yield and leading to discoloration.

Causality: The carboxylic acid product is typically precipitated by acidifying the reaction mixture. If the preceding basic extraction is incomplete, inorganic salts will crash out alongside your desired compound. Boric acid and other borane-derived impurities are highly water-soluble and must be thoroughly removed.[5]

Solution: Acid-Base Aqueous Wash Protocol

  • Dissolution: Dissolve the crude solid in a suitable organic solvent in which the product is highly soluble, such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, moving it into the aqueous layer, while neutral organic impurities (like biphenyl homocoupling byproducts) remain in the organic layer.

  • Separation: Separate the aqueous layer containing your product salt. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1-3N HCl until the pH is ~2.[7] The this compound will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Final Wash: Wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

This procedure effectively removes baseline impurities and provides a much purer starting point for final polishing steps like recrystallization.

Question 2: My product's melting point is broad and lower than the reported 169-171 °C.[8] HPLC analysis shows a significant peak eluting very close to my main product peak. How do I remove this?

Answer: This is a classic sign of contamination with structurally similar organic impurities. In the context of a Suzuki coupling synthesis, the most common culprits are the unreacted starting materials (e.g., a halo-benzoic acid or a trifluoromethoxy-phenylboronic acid) or a homocoupled byproduct (e.g., 4,4'-bis(trifluoromethoxy)biphenyl).

Causality: These impurities have similar polarity and solubility profiles to the desired product, making them difficult to remove by simple extraction or crystallization alone. Their presence disrupts the crystal lattice of your product, leading to a depressed and broad melting point.

Solution: Targeted Purification Strategy

First, attempt a carefully optimized recrystallization. If that fails, column chromatography is the definitive solution.

  • Workflow Diagram: Purification Strategy Selection

    The following diagram outlines a decision-making process for purifying the crude product based on initial analysis.

    Purification_Workflow Crude Crude Product (Post-Workup) TLC_HPLC TLC/HPLC Analysis Crude->TLC_HPLC Inorganic High Inorganic Content? (>100% yield, streaking at baseline) TLC_HPLC->Inorganic Analyze Organic Structurally Similar Impurities? Inorganic->Organic No Wash Perform Acid-Base Aqueous Wash Inorganic->Wash Yes Recrystallize Recrystallization Organic->Recrystallize Yes (low to moderate) Chromatography Silica Gel Flash Chromatography Organic->Chromatography Yes (high or recalcitrant) Wash->Organic Re-analyze Recrystallize->Chromatography Failure Pure Pure Product (>99%) Recrystallize->Pure Success Chromatography->Pure

    Caption: Decision workflow for purification.

  • Protocol: Flash Column Chromatography

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a hexane/ethyl acetate system. A gradient elution is recommended, starting from ~5% ethyl acetate in hexane and gradually increasing the polarity. Add 0.5-1% acetic acid to the eluent system to keep the carboxylic acid protonated and prevent peak tailing on the silica.

    • Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for better separation.

    • Elution & Collection: Run the column, collecting fractions and monitoring by TLC. Combine the pure fractions.

    • Solvent Removal: Remove the solvent under reduced pressure to yield the purified solid.

Question 3: My recrystallization attempt gives a very low yield, or the product oils out instead of forming crystals. What's wrong?

Answer: This indicates a suboptimal choice of solvent system, cooling rate, or an excessively high impurity load. For a successful recrystallization, the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]

Causality: If the product "oils out," it means the solution has become supersaturated at a temperature above the compound's melting point, or the solvent is too good, preventing crystal lattice formation. A very low yield means the compound remains too soluble even at low temperatures, or you started with highly impure material.

Solution: Systematic Solvent Screening and Procedure

  • Data Table: Solubility Characteristics

SolventSolubility of Target CompoundNotes
WaterInsoluble[10]Excellent for washing away inorganic salts.
MethanolSoluble[8]Good solvent, but may require an anti-solvent for high recovery.
DMSOHighly Soluble[10]Primarily for analysis; difficult to remove.
Ethyl AcetateGoodCommon solvent for extraction and chromatography.
Hexane/PentanePoor/InsolubleExcellent anti-solvents.
TolueneModerateCan be a good recrystallization solvent.
Ether (Diethyl/MTBE)ModerateOften used in combination with a non-polar anti-solvent like pentane.[8]
  • Protocol: Optimized Recrystallization

    • Solvent Selection: Based on the table, a mixed solvent system is ideal. A good starting point is dissolving the compound in a minimum amount of a hot "good" solvent (like ethyl acetate or methanol) and then slowly adding a "poor" anti-solvent (like hexane or pentane) until turbidity (cloudiness) persists.[11] A reported successful system is ethyl ether/pentane.[8]

    • Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of the hot "good" solvent (e.g., ethyl ether) until the solid just dissolves. c. Slowly add the "poor" anti-solvent (e.g., pentane) dropwise at an elevated temperature until the solution becomes slightly cloudy. d. Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming large, pure crystals. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation. g. Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent. h. Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what impurities should I expect?

The most prevalent synthetic method is the Suzuki-Miyaura cross-coupling reaction.[3][4] This involves coupling an aryl halide with an arylboronic acid. Consequently, the expected impurities include:

  • Inorganic Salts: The base used in the reaction (e.g., K₂CO₃) and borate byproducts.[6]

  • Catalyst Residues: Traces of the palladium catalyst.

  • Unreacted Starting Materials: e.g., 2-bromobenzoic acid or 4-(trifluoromethoxy)phenylboronic acid.

  • Homocoupling Products: Symmetrical biphenyls formed from two molecules of the same starting material coupling together.

  • Protodeboronation Product: The boronic acid is replaced by a hydrogen atom, leading to trifluoromethoxybenzene.[4]

Q2: When is it appropriate to use activated carbon during purification?

Activated carbon is useful for removing colored impurities, which are often large, conjugated organic molecules or fine catalyst residues. If your product is significantly discolored (e.g., yellow, brown, or grey) after the initial acid-base wash, you can use activated carbon during the recrystallization process. Add a small amount (1-2% by weight) to the hot solution before filtration. Be aware that using too much can lead to significant loss of your desired product due to adsorption.

Q3: My compound is a white solid, but it is not a free-flowing powder. What does this indicate?

This often points to the presence of residual solvent. Even after drying, solvents with higher boiling points (like toluene or DMSO) can remain trapped in the crystal lattice. Ensure you are drying under a high vacuum and, if necessary, at a slightly elevated temperature (well below the compound's melting point, e.g., 40-50 °C) for an extended period. Analyzing the sample by ¹H NMR can quickly identify residual solvents.

Q4: What analytical techniques are essential for confirming the purity of the final product?

To ensure the purity of this compound, a combination of techniques is recommended:

  • HPLC (High-Performance Liquid Chromatography): The gold standard for assessing purity, capable of detecting and quantifying even trace-level impurities. Aim for a purity of ≥99%.[2]

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): Confirms the chemical structure and can detect residual solvents or proton- and fluorine-containing impurities.

  • Melting Point: A sharp melting point within the expected range (169-171 °C) is a good indicator of high purity.[8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main product and helps identify the mass of unknown impurities.

References

  • MySkinRecipes. (n.d.). 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. MySkinRecipes. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid. ChemDad. [Link]

  • Shibatomi, K., et al. (2020). Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • University of Ulsan. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. dCollection. [Link]

  • National Institutes of Health. (n.d.). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. Acta Crystallographica Section F. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering. [Link]

  • ResearchGate. (2016). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • National Institutes of Health. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 84392-17-6). This document serves as a centralized resource for researchers, scientists, and drug development professionals. Its purpose is to provide clear, actionable guidance on the stability and storage of this compound, ensuring the integrity of your experiments and the reliability of your results.

The unique structure of this molecule, featuring a biphenyl backbone, a carboxylic acid group, and an electron-withdrawing trifluoromethoxy group, imparts specific chemical properties that necessitate careful handling. The trifluoromethoxy group, in particular, is known for its high stability and lipophilicity, which are advantageous in drug design but also require specific storage protocols to prevent degradation.[1][2] This guide is structured to address the most common questions and troubleshoot potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound in its solid form?

A1: For long-term stability, the solid compound should be stored at -20°C.[3] It is recommended to keep the container tightly sealed and in a dry, well-ventilated place to prevent moisture absorption and potential degradation.[4][5] Under these conditions, the compound is expected to be stable for up to three years.[3]

Q2: How should I store the compound for short-term, daily use?

A2: For short-term storage, the solid can be kept at 4°C for up to two years.[3] Always ensure the container is tightly closed after each use to minimize exposure to air and humidity.[4][6]

Q3: What are the recommended solvents for preparing stock solutions, and how should they be stored?

A3: This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL.[3] It is sparingly soluble in water.[3] When preparing stock solutions in DMSO, it is crucial to use a fresh, anhydrous grade of the solvent, as DMSO is hygroscopic and absorbed water can affect the compound's stability.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[3]

Q4: Is this compound sensitive to light or air?

Q5: What are the visual signs of degradation?

A5: The compound is typically a white to off-white crystalline powder.[3] Any significant change in color (e.g., yellowing or browning) or caking of the powder could indicate degradation or moisture absorption. If you observe such changes, it is advisable to re-qualify the material using an analytical technique like HPLC before use.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could the stability of the compound be the cause?

A1: Yes, inconsistent results can be a sign of compound degradation. This can be particularly prevalent if stock solutions have undergone multiple freeze-thaw cycles or if the solid material has been stored improperly.

  • Immediate Action: Prepare a fresh stock solution from the solid material that has been stored under recommended conditions.

  • Verification: Analyze an aliquot of the old stock solution alongside the fresh one using HPLC or LC-MS. Compare the purity and look for the presence of new peaks that could be degradation products.

  • Preventative Measures: Always aliquot stock solutions into single-use volumes to prevent repeated temperature cycling.[3]

Q2: I observe new, unexpected peaks in my HPLC/LC-MS analysis. What could they be?

A2: The appearance of new peaks strongly suggests chemical degradation. Given the structure, potential degradation pathways could involve the carboxylic acid group (e.g., decarboxylation under thermal stress) or reactions involving the biphenyl rings, although the biphenyl and trifluoromethoxy groups are generally very stable.[1][7][8]

  • Plausible Degradation Mechanisms: While the trifluoromethoxy group is exceptionally stable, the carboxylic acid moiety is the most likely site of reaction.[1] In the presence of certain contaminants or under harsh pH conditions, esterification (if alcohols are present) or amide formation (with amines) could occur. Oxidative degradation of the biphenyl system is also a remote possibility under harsh conditions.[7]

  • Troubleshooting Steps:

    • Confirm the identity of the main peak with a reference standard.

    • If possible, use mass spectrometry (MS) to get molecular weights of the impurity peaks, which can provide clues to their structure.

    • Review the handling and storage history of the compound. Was it exposed to high temperatures, incompatible solvents, or strong acids/bases? The compound is known to be incompatible with strong oxidizing agents, acids, and bases.[6]

Q3: The compound has changed color and appears clumpy. Is it still usable?

A3: A change in physical appearance is a strong indicator of a potential issue. Clumping or caking suggests moisture absorption, which can hydrolyze reactive intermediates or catalyze degradation. A color change often points to chemical decomposition.

  • Recommendation: It is strongly advised not to use the material directly.

  • Recovery and Re-qualification:

    • Attempt to dry a small sample under a high vacuum to remove absorbed moisture.

    • Dissolve the dried material in a suitable solvent (like DMSO) and analyze its purity by HPLC.

    • Compare the purity profile to the certificate of analysis that came with the compound. If the purity is compromised or significant degradation peaks are present, the material should be discarded according to local regulations.[4][6]

Data & Workflow Summary

Table 1: Recommended Storage Conditions

FormTemperatureDurationNotes
Solid-20°CUp to 3 yearsRecommended for long-term storage.[3]
Solid4°CUp to 2 yearsSuitable for short-term storage.[3]
In DMSO-80°CUp to 2 yearsAliquot to avoid freeze-thaw cycles.[3]
In DMSO-20°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[3]

Diagram 1: Troubleshooting Workflow for Suspected Degradation

G cluster_start Observation cluster_check Initial Checks cluster_action Action & Analysis cluster_decision Decision cluster_outcome Outcome start Suspected Degradation (e.g., Inconsistent Results, Color Change) visual Visual Inspection: Color change? Clumping? start->visual storage_history Review Storage History: Temp? Freeze-thaw cycles? start->storage_history prepare_fresh Prepare Fresh Stock Solution from reliable solid material visual->prepare_fresh storage_history->prepare_fresh analytical_chem Perform Analytical Check (e.g., HPLC, LC-MS) prepare_fresh->analytical_chem compare Compare Old vs. New: Purity acceptable? Degradants present? analytical_chem->compare proceed Proceed with Experiment using fresh/validated material compare->proceed Yes discard Discard Compromised Material and acquire new stock compare->discard No

Caption: Workflow for addressing suspected compound degradation.

References

  • MedChemExpress. (2024). 4'-Trifluoromethyl-2-biphenyl carboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2024). 4'-(Trifluoromethyl)biphenyl-2-carboxylicacid Safety Data Sheet.
  • Fisher Scientific. (2023). [1,1'-Biphenyl]-4,4'-dicarboxylic acid Safety Data Sheet.
  • Eawag. (1998). Biphenyl Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • Dal'Bó, V. G., et al. (2025).
  • PubMed. (n.d.). [Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04]. Retrieved from [Link]

  • ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
  • Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group. Refubium.
  • ResearchGate. (n.d.). The Degradation Pathway of Biphenyl.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011009852A2 - Pharmaceutical compositions.
  • CP Lab Safety. (n.d.). 4'-(Trifluoromethyl)biphenyl-2-carboxylic Acid, 5 grams. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

  • American Chemical Society. (2026).

Sources

Technical Support Center: Navigating Solubility Challenges of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges commonly encountered when working with this compound in various experimental assays. As a lipophilic molecule with an acidic functional group, its behavior in aqueous environments requires careful consideration. This guide is designed for researchers, scientists, and drug development professionals to facilitate seamless experimental workflows.

Understanding the Molecule: Physicochemical Profile

This compound possesses a unique combination of functional groups that dictate its solubility characteristics. The biphenyl core and the trifluoromethoxy group contribute to its high lipophilicity, which can enhance membrane permeability and metabolic stability.[1] However, these same features result in poor aqueous solubility. The carboxylic acid moiety provides a handle for pH-dependent solubility manipulation. While specific experimental data for this exact molecule is limited, we can infer its properties from structurally similar compounds and general chemical principles.

Key Structural Features Influencing Solubility:

  • Biphenyl Core: A large, rigid, and non-polar structure that significantly decreases water solubility.

  • Trifluoromethoxy (-OCF3) Group: This group is highly lipophilic and acts as a strong electron-withdrawing group, which can impact the acidity of the carboxylic acid.[1]

  • Carboxylic Acid (-COOH) Group: An ionizable group that allows for significant solubility enhancement at pH values above its pKa through deprotonation to the more soluble carboxylate salt. The pKa of aromatic carboxylic acids typically falls in the range of 4 to 5.[2]

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating out of my aqueous assay buffer. What is the primary cause?

A1: Precipitation is a common issue for lipophilic compounds like this compound when introduced into aqueous media. The primary cause is its low intrinsic aqueous solubility. Often, a stock solution prepared in a water-miscible organic solvent (like DMSO) is diluted into the assay buffer. If the final concentration of the compound in the buffer exceeds its solubility limit, it will precipitate. This is often referred to as "crashing out."

Q2: I'm using a DMSO stock solution. What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: For most cell lines, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. Some sensitive cell lines may even require lower concentrations (e.g., <0.1%). It is crucial to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific assay system.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of carboxylic acids is highly pH-dependent.[3] At a pH below the compound's pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. As the pH of the solution is raised above the pKa, the carboxylic acid deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more water-soluble.[4] Therefore, increasing the pH of your assay buffer can be a simple and effective way to improve solubility.

Q4: Can I use sonication or heating to dissolve my compound?

A4: Gentle heating and sonication can be used to aid the dissolution of the compound when preparing stock solutions in organic solvents like DMSO.[5] However, for aqueous assay solutions, heating is generally not recommended as it can degrade the compound or other assay components. Sonication may temporarily create a fine dispersion, but it might not result in a true solution and the compound may precipitate over time.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are encountering solubility issues, a systematic approach to formulation development is recommended. The following sections provide detailed protocols and strategies.

Strategy 1: pH Modification

This is the first and often most effective strategy to explore for acidic compounds.

Experimental Protocol: Determining pH-Dependent Solubility

  • Prepare a series of buffers: Create a range of buffers with pH values from 5.0 to 8.0 (e.g., phosphate or TRIS buffers).

  • Add excess compound: Add an excess amount of the solid compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility vs. pH: This will give you an empirical understanding of the pH at which your compound achieves the desired solubility for your assay.

Strategy 2: Utilizing Co-solvents

If pH adjustment alone is insufficient or not compatible with your assay, the use of co-solvents can be explored. Co-solvents can increase the solubility of lipophilic compounds in aqueous solutions.

Commonly Used Co-solvents in Biological Assays:

Co-solventTypical Starting Concentration (v/v)Considerations
Ethanol1-5%Can affect enzyme activity and cell viability at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated by many cell lines.
Polyethylene Glycol (PEG 300/400)1-10%Can be viscous; check for interference with the assay.

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions: Prepare a high-concentration stock solution of your compound in the neat co-solvent (e.g., 100% ethanol).

  • Create co-solvent/buffer mixtures: Prepare your assay buffer containing different percentages of the co-solvent.

  • Spike in the compound: Add a small volume of the compound's stock solution to the co-solvent/buffer mixtures to reach the desired final concentration.

  • Observe for precipitation: Visually inspect for any cloudiness or precipitate immediately and after a period of incubation (e.g., 2 hours) at the assay temperature.

  • Assay compatibility check: Run a vehicle control with the highest concentration of the co-solvent to ensure it does not interfere with your assay.

Strategy 3: Surfactants and Micellar Solubilization

Surfactants can form micelles in aqueous solutions that encapsulate poorly soluble compounds, thereby increasing their apparent solubility.

Commonly Used Surfactants:

SurfactantTypeCritical Micelle Concentration (CMC)Considerations
Tween® 20/80Non-ionic~0.01%Widely used and generally biocompatible at low concentrations.
Triton™ X-100Non-ionic~0.015%Can interfere with certain assays; check for compatibility.

Experimental Protocol: Surfactant Screening

  • Prepare surfactant solutions: Prepare your assay buffer containing the surfactant at concentrations above its CMC.

  • Add the compound: Introduce the compound (from a DMSO stock) to the surfactant-containing buffer.

  • Mix and observe: Gently mix and observe for clarity.

  • Validate with controls: Ensure the surfactant does not affect the biological activity being measured in your assay.

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[6]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity; widely used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used to solubilize ionizable compounds.

Experimental Protocol: Cyclodextrin Formulation

  • Prepare cyclodextrin solution: Dissolve the cyclodextrin in your assay buffer.

  • Add the compound: Slowly add the compound (from a concentrated stock or as a solid) to the cyclodextrin solution while stirring.

  • Equilibrate: Allow the mixture to stir for several hours to facilitate the formation of the inclusion complex.

  • Confirm solubility enhancement: Filter the solution and quantify the concentration of the dissolved compound.

Visualizing the Workflow: A Decision-Making Diagram

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

Solubility_Troubleshooting start Start: Solubility Issue (Precipitation in Assay) check_pH Is pH adjustment compatible with assay? start->check_pH adjust_pH Strategy 1: Adjust buffer pH > pKa (e.g., pH 7.4-8.0) check_pH->adjust_pH Yes check_cosolvent Is a co-solvent (e.g., EtOH, PEG) compatible? check_pH->check_cosolvent No adjust_pH->check_cosolvent Not Soluble success Success: Compound is soluble adjust_pH->success Soluble use_cosolvent Strategy 2: Introduce co-solvent (start with low %) check_cosolvent->use_cosolvent Yes check_surfactant Is a surfactant (e.g., Tween 80) compatible? check_cosolvent->check_surfactant No use_cosolvent->check_surfactant Not Soluble use_cosolvent->success Soluble use_surfactant Strategy 3: Add surfactant (> CMC) check_surfactant->use_surfactant Yes use_cyclodextrin Strategy 4: Use cyclodextrins (e.g., HP-β-CD) check_surfactant->use_cyclodextrin No use_surfactant->use_cyclodextrin Not Soluble use_surfactant->success Soluble use_cyclodextrin->success Soluble fail Re-evaluate compound or assay conditions use_cyclodextrin->fail Not Soluble

Sources

Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand the nuances and challenges of achieving high-yield, clean synthesis of biphenyl compounds, which are crucial scaffolds in pharmaceuticals and advanced materials. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions, moving beyond a simple checklist to explain the "why" behind each experimental choice.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific issues you might be encountering at the bench. We've structured this as a series of common problems followed by a systematic approach to diagnosis and resolution.

Problem 1: Low to No Product Formation

You've set up your Suzuki coupling reaction to synthesize a biphenyl derivative, but after the recommended reaction time, TLC or LC-MS analysis shows primarily unreacted starting materials.

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised before or during the reaction.

    • Diagnosis: Was the catalyst handled under air for an extended period? Is it from an old or improperly stored bottle? Palladium(0) species are sensitive to oxidation.

    • Solution:

      • Use a Pre-catalyst: Employ a stable Pd(II) pre-catalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. This is often more reliable than using air-sensitive Pd(0) sources directly.

      • Proper Handling: Always handle palladium catalysts and phosphine ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation.

      • Catalyst Source: Ensure you are using a high-purity catalyst from a reputable supplier.

  • Inefficient Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

    • Diagnosis: Are you using a simple, sterically unhindered ligand like PPh₃ for a sterically demanding substrate? This can slow down or stall the reaction.

    • Solution: For sterically hindered aryl halides or boronic acids, switch to a more electron-rich and sterically bulky "Buchwald" or "cataCXium" type ligand. These ligands promote the crucial reductive elimination step.

  • Incorrect Base or Solvent Combination: The base activates the boronic acid, and the solvent influences solubility and reaction kinetics. An improper combination can halt the reaction.

    • Diagnosis: Is your base strong enough? Is it soluble in the chosen solvent? Is one of your starting materials poorly soluble?

    • Solution:

      • Base Strength: For less reactive aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ is often necessary compared to the Na₂CO₃ that might suffice for aryl bromides or iodides.

      • Solvent System: A classic combination is an aqueous base with an organic solvent like toluene or dioxane. The two-phase system helps to manage the solubility of both organic and inorganic reagents. For challenging substrates, a single-phase system using a polar aprotic solvent like DMF or THF might be beneficial.

  • Poor Quality Boronic Acid: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive anhydride trimers (boroxines) upon storage.

    • Diagnosis: Does your boronic acid appear clumpy or non-crystalline? An NMR or melting point analysis can confirm its purity.

    • Solution:

      • Fresh Reagent: Use freshly purchased or recrystallized boronic acid.

      • Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are less prone to degradation.

Problem 2: Significant Homocoupling of the Boronic Acid

Your desired biphenyl product is formed, but you observe a significant amount of a symmetrical biaryl byproduct derived from the coupling of two boronic acid molecules.

Possible Causes & Step-by-Step Solutions:

  • Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Rigorously deoxygenate your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes prior to adding the catalyst.

  • High Catalyst Loading or Temperature: Excessive catalyst or high temperatures can sometimes favor side reactions.

    • Solution:

      • Titrate Catalyst Loading: Reduce the palladium catalyst loading to the minimum effective amount, typically in the range of 0.5-2 mol%.

      • Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Sometimes, simply lowering the temperature from 100 °C to 80 °C can significantly reduce homocoupling.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my specific biphenyl synthesis?

The optimal catalyst-ligand system depends heavily on the electronic and steric properties of your coupling partners. Here is a general guide:

Aryl Halide (Ar-X) Aryl Boronic Acid (Ar'-B(OH)₂) Recommended Ligand Class Example Ligands Rationale
Electron-poor or unhindered Ar-Br/IUnhindered Ar'-B(OH)₂Simple TriarylphosphinesPPh₃, P(o-tolyl)₃These are cost-effective and sufficient for highly reactive substrates.
Electron-rich or hindered Ar-Br/IHindered Ar'-B(OH)₂Bulky, Electron-rich BiarylphosphinesSPhos, XPhos, RuPhosThese ligands accelerate the rate-limiting reductive elimination step for challenging substrates.
Aryl Chlorides (Ar-Cl)AnyHighly active palladacycle pre-catalysts or specialized phosphinesG3-Palladacycles, cataCXium AAryl chlorides are less reactive, requiring a catalyst system that excels at the oxidative addition step.
Q2: What is the role of the base in the Suzuki coupling, and how do I select the best one?

The base is crucial for the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its aryl group to the palladium center.

Mechanism of Base Activation: Ar-B(OH)₂ + Base ⇌ [Ar-B(OH)₃]⁻

Selection Guide:

  • For Aryl Iodides/Bromides: Mild bases like Na₂CO₃ or K₂CO₃ are often sufficient. An aqueous solution is typically used.

  • For Aryl Chlorides/Triflates: Stronger bases are required to facilitate the reaction with these less reactive electrophiles. K₃PO₄ and Cs₂CO₃ are common choices.

  • For Base-Sensitive Functional Groups: If your substrates contain groups that can be hydrolyzed or epimerized by strong bases (e.g., esters, chiral centers), a milder organic base like triethylamine (TEA) or an inorganic base like CsF might be a better option.

Q3: Can you provide a general, robust protocol for a standard Suzuki coupling to synthesize a biphenyl?

Certainly. This protocol is a good starting point for the coupling of an aryl bromide with an arylboronic acid.

Step-by-Step Experimental Protocol:

  • Reagent Preparation: In a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).

  • Catalyst Addition: To this stirring suspension, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the relationships between reaction components and potential failure points, we've created the following diagrams.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation ReductElim Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Product Ar-Ar' ReductElim->Product  Product ArX Ar-X ArX->OxAdd ArBOH2 [Ar'-B(OH)₃]⁻ ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low or No Yield q1 Check Catalyst Activity (Fresh? Handled under N₂?) start->q1 s1_yes Use Pre-catalyst (e.g., Pd(OAc)₂) q1->s1_yes No q2 Evaluate Ligand (Sterically demanding substrate?) q1->q2 Yes s1_yes->q2 s2_yes Switch to Bulky Ligand (e.g., SPhos, XPhos) q2->s2_yes Yes q3 Assess Base/Solvent (Using Ar-Cl? Poor solubility?) q2->q3 No s2_yes->q3 s3_yes Use Stronger Base (K₃PO₄) or Different Solvent q3->s3_yes Yes q4 Check Boronic Acid Quality (Old reagent? Degradation?) q3->q4 No s3_yes->q4 s4_yes Use Fresh Boronic Acid or Boronic Ester q4->s4_yes Yes end Reaction Optimized q4->end No s4_yes->end

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

  • The Role of Base in Suzuki-Miyaura Coupling. American Chemical Society. [Link]

  • Palladium Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Johnson Matthey. [Link]

Technical Support Center: Impurity Identification in 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in samples of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid. The content is structured to address both fundamental questions and specific experimental challenges, ensuring scientific integrity and providing actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in this compound?

Impurities can be introduced at nearly any stage of the Active Pharmaceutical Ingredient's (API) lifecycle. For this specific biphenyl derivative, the sources are typically categorized into two main groups:

  • Synthesis-Related Impurities: These arise from the manufacturing process itself. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts. For instance, in a typical Suzuki coupling synthesis, residual boronic acids or halo-aromatics could be present.

  • Degradation Products: These impurities form during storage or handling due to exposure to stress factors like light, heat, humidity, acid, base, or oxidation.[1][2] Forced degradation studies are crucial for proactively identifying these potential degradants.[1]

Q2: What specific types of chemical structures should I anticipate as impurities?

Based on the structure of this compound, you should look for:

  • Starting Materials: Such as 2-halobenzoic acid derivatives and 4-(trifluoromethoxy)phenylboronic acid.

  • Positional Isomers: Isomers where the carboxylic acid or trifluoromethoxy group is at a different position on the biphenyl rings.

  • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-bis(trifluoromethoxy)-1,1'-biphenyl).

  • Related Biphenyls: Analogs with slight structural modifications, which may have been present in the starting materials.

  • Degradants: For example, products of decarboxylation under thermal stress or esterification if stored in alcoholic solvents.

Q3: Which analytical techniques are considered the gold standard for impurity profiling of this compound?

A multi-technique, or "hyphenated," approach is the most robust strategy for impurity profiling.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for detecting and quantifying impurities due to its high resolving power. A reverse-phase HPLC method with UV detection is the standard starting point.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is essential for determining the molecular weights of unknown impurities, providing the first crucial piece of information for structural identification.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the definitive structural elucidation of unknown impurities, especially for distinguishing between isomers.[7] Both 1H and 13C NMR are standard, and 19F NMR is particularly useful given the trifluoromethoxy group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile organic impurities, such as residual solvents used during synthesis or purification.[6]

Impurity Troubleshooting Guide

Q1: I've detected an unknown peak in my HPLC-UV chromatogram. What is my immediate action plan for identification?

An unexpected peak requires a systematic investigation to identify its source and structure. Follow this logical workflow:

  • Verify System Integrity: First, inject a solvent blank to rule out contamination from the mobile phase or system (carryover).

  • Spike with Known Compounds: Sequentially spike the sample with known starting materials and key intermediates from the synthesis route. A co-elution (increase in the peak area of the unknown) provides a tentative identification.

  • Obtain Molecular Weight: Develop an LC-MS method. The mass-to-charge ratio (m/z) of the unknown peak is a critical piece of data. High-Resolution Mass Spectrometry (HRMS) is even more powerful as it provides an accurate mass, allowing you to predict the elemental formula.[8]

  • Initiate Forced Degradation: Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) on a pure sample of the API.[1][9] If your unknown peak appears or increases significantly under a specific stress condition, it is likely a degradation product.

  • Isolate for Structural Elucidation: If the impurity is present at a significant level (e.g., >0.10% as per ICH guidelines), it must be structurally characterized. Use preparative HPLC to isolate a sufficient quantity of the impurity.

  • Definitive Structural Analysis: Subject the isolated impurity to NMR spectroscopy (1H, 13C, 19F, and 2D-NMR like COSY) and HRMS to confirm its exact structure.[7][10]

Workflow for Unknown Peak Identification

G start Unknown Peak Detected in HPLC blank Inject Solvent Blank start->blank Step 1 spike Spike with Starting Materials / Intermediates blank->spike Step 2 lcms Analyze via LC-MS for Molecular Weight spike->lcms Step 3 degradation Perform Forced Degradation Studies lcms->degradation Step 4 isolate Isolate Impurity using Prep-HPLC degradation->isolate Step 5 nmr Characterize via NMR and HRMS isolate->nmr Step 6 end Structure Elucidated nmr->end

Caption: Logical workflow for the identification of an unknown impurity.

Q2: My LC-MS data shows a peak with the same mass as my API. How can I determine if it's an isomer?

Mass spectrometry cannot differentiate between isomers as they have the same molecular weight. This is a classic case where NMR spectroscopy is indispensable.

  • The Power of NMR: Isomers will almost always have distinct NMR spectra.[10]

    • 1H NMR: Positional isomers will exhibit different chemical shifts and proton-proton coupling patterns. For example, the protons on the biphenyl rings will have unique splitting patterns depending on the positions of the substituents.

    • 2D NMR (COSY/NOESY): Correlation Spectroscopy (COSY) can establish which protons are coupled to each other, helping to piece together the spin systems on each ring. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space proximity between protons on the two different rings, confirming the biphenyl connectivity and providing clues about the rotational conformation.

  • Confirmation with a Reference Standard: The most definitive method is to synthesize the suspected isomeric structure and run it as a reference standard. A perfect match in retention time (HPLC) and spectral data (NMR) provides unequivocal proof.

Q3: I suspect I have residual starting materials, but they are not showing up in my primary HPLC method. What should I do?

This situation often arises if the starting materials have very different polarities or UV absorption characteristics compared to the final API.

  • Method Orthogonality: Your primary HPLC method is optimized for the API and its closely related impurities. It may not be suitable for separating highly polar or non-polar starting materials. You must develop an orthogonal analytical method.

    • Change the Stationary Phase: If you are using a C18 column, try a method with a different stationary phase like Phenyl-Hexyl or a polar-embedded phase.

    • Modify the Mobile Phase: Drastically change the mobile phase conditions. For example, if you are using a methanol/water system, try an acetonitrile/buffer system. Also, consider a very different pH if the starting materials have ionizable groups.

    • Use a Different Technique: For highly volatile starting materials, GC-MS is a more appropriate technique than HPLC.[6]

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the API to identify potential degradation products that may form during its shelf life.

Objective: To generate degradation products under various stress conditions and check the peak purity of the main peak in an HPLC-UV system.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Prepare a solution at ~100 µg/mL for analysis.

  • Photolytic Degradation: Expose the solid API to UV light (e.g., 254 nm) and white light in a photostability chamber for 7 days. Prepare a solution at ~100 µg/mL for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Potential Impurities and Sources
Impurity TypePotential Structure/SourceRecommended Analytical Technique
Starting Material 2-Bromo or 2-Iodobenzoic acidHPLC-UV, LC-MS
Starting Material 4-(Trifluoromethoxy)phenylboronic acidHPLC-UV, LC-MS
By-Product 4,4'-bis(trifluoromethoxy)-1,1'-biphenyl (Homocoupling)HPLC-UV, LC-MS, NMR
Isomeric Impurity 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acidHPLC-UV, NMR
Degradation Product Decarboxylation product (thermal stress)HPLC-UV, LC-MS, GC-MS
Residual Solvent Toluene, Dioxane, Ethanol etc.GC-MS
Protocol 2: Generic HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating method. Optimization will be required for specific impurity profiles.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood starting point for resolving non-polar to moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minA broad gradient is essential for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm and 220 nm254 nm is a common wavelength for aromatic compounds. 220 nm provides higher sensitivity for compounds lacking strong chromophores.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.
Impurity Source Diagram

G cluster_synthesis Synthesis Process cluster_degradation Storage & Handling sm Starting Materials api This compound sm->api inter Intermediates inter->api reagents Reagents/Catalysts reagents->api bp By-Products bp->api heat Heat light Light hydrolysis Acid/Base oxidation Oxidation api->heat api->light api->hydrolysis api->oxidation

Sources

Technical Support Center: Scaling the Synthesis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during scale-up operations. Our focus is on the prevalent and robust Suzuki-Miyaura cross-coupling pathway, followed by ester hydrolysis.

Overview of the Synthetic Strategy

The most reliable and scalable approach to constructing the this compound scaffold involves a two-step sequence. This strategy is designed to protect the reactive carboxylic acid group during the formation of the critical C-C bond that forms the biphenyl core.

  • Step 1: Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction between an aryl halide (typically a 2-bromobenzoate ester) and an arylboronic acid (4-(trifluoromethoxy)phenylboronic acid). The ester functional group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions.

  • Step 2: Ester Hydrolysis (Saponification): The ester intermediate is hydrolyzed under basic conditions, followed by an acidic workup to yield the final carboxylic acid product.

Below is a visual representation of this synthetic workflow.

G Synthetic Workflow Overview cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Intermediate & Final Steps SM1 Methyl 2-bromobenzoate Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) SM1->Coupling SM2 4-(Trifluoromethoxy)phenylboronic acid SM2->Coupling Intermediate Methyl 4'-(Trifluoromethoxy)- [1,1'-biphenyl]-2-carboxylate Coupling->Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) Intermediate->Hydrolysis Product 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-\n2-carboxylic acid Hydrolysis->Product

Caption: High-level overview of the two-step synthesis.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling Step

This cross-coupling is the most critical and complex step in the synthesis. Low yields or reaction failures often trace back to suboptimal conditions here.

FAQ 1: My Suzuki coupling reaction has stalled or resulted in a low yield. What are the primary factors to investigate?

Several factors can contribute to poor performance. A systematic evaluation of the catalyst system, base, and solvent is the most effective troubleshooting approach.

A. Catalyst and Ligand System: The choice of palladium source and ligand is paramount, especially given the steric hindrance from the ortho-ester group on the methyl 2-bromobenzoate.

  • The Problem: Simple catalysts like Pd(PPh₃)₄ may be effective at a small scale but can be inconsistent and lead to palladium contamination in the final product.[1] The bulky ortho-substituent slows down the reaction, often leading to incomplete conversion.[2]

  • The Solution: For sterically demanding couplings, more robust catalyst systems are recommended. Using a stable Pd(II) precatalyst like Pd(OAc)₂ or a ligand-free source like Palladium on Carbon (Pd/C) can be more economical and effective for scale-up.[1] These are often used in combination with specialized phosphine ligands designed to accelerate the reaction.

  • Expert Insight: The key mechanistic step hindered by the ortho-substituent is the transmetalation. Bulky, electron-rich phosphine ligands on the palladium center can facilitate this step and improve overall reaction kinetics.

B. Choice of Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3]

  • The Problem: An overly weak base may not activate the boronic acid sufficiently, while an overly strong base could promote hydrolysis of the ester protecting group, leading to side products.

  • The Solution: A moderately strong inorganic base is typically ideal. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[4] For particularly challenging couplings, cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility in organic solvents.

  • Expert Insight: If your starting materials contain base-labile groups (like the ester in this synthesis), powdered potassium fluoride (KF) can be a milder alternative that still effectively activates the boronic acid.[3]

C. Solvent and Temperature: The solvent must solubilize all reactants and facilitate heat transfer.

  • The Problem: Poor solubility of the boronic acid or base can lead to a heterogeneous mixture and slow reaction rates.

  • The Solution: A mixture of an organic solvent and water is often used. Common systems include Toluene/Water, Dioxane/Water, or 2-MeTHF/Water. The water helps dissolve the inorganic base and facilitates the formation of the active boronate species. The reaction is typically heated (80-110 °C) to ensure a reasonable rate.

  • Expert Insight: Always ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

FAQ 2: I am observing significant side products. What are they and how can I minimize them?

The most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the reaction of the boronic acid with trace water or protons, leading to the formation of 1-(trifluoromethoxy)benzene instead of the desired biphenyl product. It is often a sign that the catalytic cycle is stalled, leaving the boronic acid to decompose.[5]

    • Mitigation: Ensure your catalyst is active and that the reaction conditions (base, temperature) are optimized to favor the productive coupling pathway. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help compensate for this loss.

  • Homocoupling: This is the coupling of two boronic acid molecules to form 4,4'-bis(trifluoromethoxy)biphenyl. This is often caused by the presence of oxygen.

    • Mitigation: Thoroughly degas your solvent and maintain a strict inert atmosphere throughout the reaction.

The diagram below illustrates the core catalytic cycle and where these issues can arise.

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Optimized Suzuki Coupling Protocol

This protocol is a robust starting point for gram-to-kilogram scale synthesis.

  • Reactor Setup: To a clean, dry, inerted reactor, add methyl 2-bromobenzoate (1.0 equiv), 4-(trifluoromethoxy)phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture of Toluene and Water (e.g., 4:1 v/v). The reaction should be concentrated enough to be practical but dilute enough for all solids to be stirred effectively.

  • Catalyst Addition: Add the palladium catalyst. For example, Pd(OAc)₂ (0.01 equiv) and a suitable phosphine ligand like SPhos (0.02 equiv).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the consumption of the methyl 2-bromobenzoate is complete (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate, which can often be used in the next step without further purification.

ParameterRecommended ConditionRationale / Key Insight
Aryl Halide Methyl 2-bromobenzoateThe bromo- derivative is more reactive than the chloro- and more cost-effective than the iodo-.[6]
Boronic Acid 4-(trifluoromethoxy)phenylboronic acidUse 1.1-1.2 equivalents to offset potential protodeboronation.
Catalyst Pd(OAc)₂ / SPhos (or other modern ligand)Provides high activity for sterically hindered substrates.[2]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)Balances reactivity with stability of the ester group.[4]
Solvent Toluene/Water or 2-MeTHF/Water (4:1)Good balance of solubility for organic and inorganic reagents.
Temperature 90 - 100 °CEnsures a reasonable reaction rate without significant thermal decomposition.

Part 2: Troubleshooting the Ester Hydrolysis Step

This step is generally more straightforward than the coupling, but incomplete reactions or difficult workups can occur.

FAQ 3: My hydrolysis reaction is incomplete, even after extended reaction times. What can I do?
  • The Problem: The biphenyl ester intermediate can be sterically hindered and may have poor solubility in purely aqueous systems, leading to slow or incomplete hydrolysis.

  • The Solution: The use of a co-solvent is essential. A mixture of Tetrahydrofuran (THF) and water (e.g., 2:1 or 3:1) is very common and effective.[7] Methanol/water also works well. This improves the solubility of the ester in the reaction medium.

  • Expert Insight: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for laboratory-scale synthesis as the lithium carboxylate salt can sometimes be easier to handle during workup.[7][8] Ensure you are using a sufficient excess of the base (2-4 equivalents) to drive the reaction to completion. Gentle heating (40-50 °C) can also accelerate the reaction.

FAQ 4: I am having difficulty isolating my product after acidification. It is oily or forms a fine precipitate that is hard to filter. How can I improve the isolation?
  • The Problem: After neutralizing the basic reaction mixture with acid (e.g., HCl), the carboxylic acid product precipitates. However, it can sometimes "oil out" or form very fine particles if the precipitation is not well-controlled.

  • The Solution: Control the rate of acidification. After the hydrolysis is complete, cool the reaction mixture in an ice bath. Add the acid (e.g., 2N HCl) slowly with vigorous stirring. This promotes the formation of larger, more easily filterable crystals.

  • Expert Insight: If the product still oils out, you can perform a liquid-liquid extraction. Extract the acidified aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. The carboxylic acid will move into the organic layer, which can then be dried and concentrated to yield the solid product. A final recrystallization will then be necessary for high purity. A reported method uses recrystallization from ethyl ether/pentane.[9]

Optimized Hydrolysis Protocol
  • Dissolution: Dissolve the crude ester intermediate from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add LiOH·H₂O (3.0 equiv) and stir the mixture. Gentle heating to 40 °C can be applied if the reaction is slow at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting ester is fully consumed (typically 2-6 hours).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

  • Acidification: Dilute the remaining aqueous solution with water, cool in an ice bath, and slowly add 2N HCl with vigorous stirring until the pH is ~1-2. A white solid should precipitate.

  • Isolation: Stir the slurry for 30-60 minutes in the ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water and then dry under vacuum. If necessary, recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane or ether/pentane) to achieve high purity.[9]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid. Retrieved from [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 17-20.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • ResearchGate. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. Retrieved from [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

Sources

Validation & Comparative

A Comparative Analysis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic Acid and Established Hypolipidemic Therapies

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of cardiovascular disease management, the pursuit of novel and effective hypolipidemic agents remains a cornerstone of research and development. This guide provides a detailed comparative study of the investigational compound 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid, also known as Xenalipin, against established classes of hypolipidemic drugs, including statins, fibrates, PCSK9 inhibitors, and ezetimibe. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of mechanisms of action, preclinical efficacy, and the experimental methodologies required for robust comparison.

Introduction to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic Acid (Xenalipin)

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid is a novel compound that has demonstrated significant hypolipidemic activity in preclinical studies.[1][2] Its chemical structure, featuring a biphenyl backbone with a trifluoromethyl group, contributes to its biological activity and pharmacokinetic profile.[3] Early research suggests that Xenalipin effectively reduces serum cholesterol and triglycerides, positioning it as a potential candidate for the management of hyperlipidemia.[1]

Mechanisms of Action: A Comparative Overview

A fundamental aspect of comparing hypolipidemic drugs lies in understanding their distinct mechanisms of action. The following sections delineate the known or proposed mechanism of Xenalipin and contrast it with the well-established pathways of current therapies.

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic Acid (Xenalipin)

The precise molecular mechanism of Xenalipin is not yet fully elucidated in publicly available literature. However, preclinical studies indicate that it reduces cholesterol and protein content in very low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), and low-density lipoprotein (LDL), as well as triglycerides in VLDL and IDL. This suggests a potential influence on lipoprotein synthesis, secretion, or catabolism.

Statins

Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4] By blocking this enzyme, statins decrease intracellular cholesterol levels in hepatocytes. This leads to the upregulation of LDL receptors on the cell surface, which in turn increases the clearance of LDL-C from the circulation.

statin_mechanism cluster_hepatocyte Hepatocyte HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Intracellular Cholesterol Mevalonate->Cholesterol LDL_Receptor LDL Receptor (Upregulated) Cholesterol->LDL_Receptor Decreased levels lead to upregulation of LDL Receptors HMG_CoA_Reductase HMG-CoA Reductase LDL_C LDL-C LDL_Receptor->LDL_C Increased clearance from circulation Statin Statin Statin->HMG_CoA_Reductase Inhibits Circulating_LDL Circulating LDL-C Circulating_LDL->LDL_C

Figure 1: Mechanism of action of statins.

Fibrates

Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor. Activation of PPARα leads to changes in the transcription of genes involved in lipid metabolism, including increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and increased production of apolipoproteins A-I and A-II, which are components of high-density lipoprotein (HDL).

fibrate_mechanism cluster_hepatocyte Hepatocyte PPARa PPARα Gene_Expression Target Gene Expression PPARa->Gene_Expression LPL Lipoprotein Lipase (Increased Synthesis) Gene_Expression->LPL ApoA Apo A-I, A-II (Increased Synthesis) Gene_Expression->ApoA Triglyceride_Clearance Increased Triglyceride Clearance LPL->Triglyceride_Clearance HDL_Formation Increased HDL Formation ApoA->HDL_Formation Fibrate Fibrate Fibrate->PPARa Activates

Figure 2: Mechanism of action of fibrates.

PCSK9 Inhibitors

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to LDL receptors, promoting their degradation. PCSK9 inhibitors are monoclonal antibodies that bind to circulating PCSK9, preventing it from interacting with LDL receptors. This leads to an increased number of LDL receptors on the surface of hepatocytes, resulting in enhanced clearance of LDL-C from the bloodstream.

pcsk9_mechanism cluster_hepatocyte Hepatocyte LDL_Receptor LDL Receptor Lysosome Lysosome LDL_Receptor->Lysosome Internalization & Degradation LDL_C LDL-C LDL_C->LDL_Receptor Binds PCSK9 PCSK9 PCSK9->LDL_Receptor Promotes Degradation PCSK9_Inhibitor PCSK9_Inhibitor PCSK9_Inhibitor->PCSK9 Inhibits Circulating_LDL Circulating LDL-C Circulating_LDL->LDL_C

Figure 3: Mechanism of action of PCSK9 inhibitors.

Ezetimibe

Ezetimibe inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of enterocytes. This reduction in cholesterol delivery to the liver leads to an upregulation of hepatic LDL receptors, thereby increasing LDL-C clearance from the circulation.

ezetimibe_mechanism cluster_enterocyte Enterocyte Dietary_Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein Dietary_Cholesterol->NPC1L1 Absorption via Chylomicrons Chylomicrons NPC1L1->Chylomicrons Liver Liver Chylomicrons->Liver Reduced cholesterol delivery to Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits LDL_Receptor_Upregulation LDL Receptor Upregulation Liver->LDL_Receptor_Upregulation

Figure 4: Mechanism of action of ezetimibe.

Comparative Efficacy: A Preclinical Perspective

Direct head-to-head clinical trial data for Xenalipin against other hypolipidemic agents is not yet available. However, preclinical studies provide valuable insights into its potential efficacy.

Preclinical Data for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic Acid (Xenalipin)

In a study using cholesterol-cholic acid-fed rats, Xenalipin demonstrated significant reductions in serum cholesterol and triglycerides at oral doses of 10-30 mg/kg/day. Notably, it was found to be considerably more potent than clofibrate, nicotinic acid, and cholestyramine in this model. Lipoprotein analysis revealed a reduction in cholesterol and protein content in VLDL, IDL, and LDL, with a decrease in triglycerides in VLDL and IDL. In diet-induced hypercholesterolemic African green monkeys, oral doses of 15-60 mg/kg twice daily reduced serum LDL-cholesterol concentrations.[2]

Comparative Efficacy of Established Hypolipidemic Drugs

The following table summarizes the typical lipid-lowering efficacy of the major classes of hypolipidemic drugs based on extensive clinical data.

Drug ClassLDL-C ReductionTriglyceride ReductionHDL-C Increase
Statins 18-55%7-30%5-15%
Fibrates 5-20%20-50%10-20%
PCSK9 Inhibitors 43-64%12-31%5-9%
Ezetimibe 13-20%5-11%1-5%

Note: The ranges represent typical monotherapy efficacy and can vary based on the specific drug, dosage, and patient population.

Experimental Protocols for Comparative Evaluation

To rigorously compare a novel agent like Xenalipin with established drugs, a series of well-defined preclinical and clinical experimental protocols are necessary.

Preclinical Evaluation: Hyperlipidemia Animal Models

Objective: To induce a hyperlipidemic state in animal models to assess the efficacy of hypolipidemic agents.

Common Models:

  • High-Fat Diet (HFD)-Induced Hyperlipidemia in Rodents (Rats, Mice): This is a widely used model that mimics diet-induced hyperlipidemia in humans.[5]

  • Genetically Modified Models: LDL receptor knockout (LDLR-/-) mice or ApoE knockout (ApoE-/-) mice, which spontaneously develop hyperlipidemia and atherosclerosis.

Protocol: HFD-Induced Hyperlipidemia in Rats

  • Animal Selection: Male Wistar or Sprague-Dawley rats (6-8 weeks old).

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week with free access to standard chow and water.

  • Diet Induction:

    • Control Group: Fed a standard chow diet.

    • Hyperlipidemic Group: Fed a high-fat diet (e.g., containing 20% fat, 1.5% cholesterol, and 0.5% cholic acid) for 4-8 weeks.

  • Monitoring: Monitor body weight and food intake regularly.

  • Blood Sampling: Collect blood samples from the tail vein at baseline and at regular intervals during the study for lipid profile analysis.

animal_model_workflow Animal_Selection Animal Selection (e.g., Wistar Rats) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Baseline_Sampling Baseline Blood Sampling Acclimatization->Baseline_Sampling Dietary_Induction Dietary Induction (Control vs. High-Fat Diet) Baseline_Sampling->Dietary_Induction Treatment_Phase Treatment Phase (Vehicle, Xenalipin, Comparators) Dietary_Induction->Treatment_Phase Monitoring Regular Monitoring (Body Weight, Food Intake) Treatment_Phase->Monitoring Terminal_Sacrifice Terminal Sacrifice & Tissue Collection Treatment_Phase->Terminal_Sacrifice Blood_Sampling Periodic Blood Sampling Monitoring->Blood_Sampling Data_Analysis Data Analysis Blood_Sampling->Data_Analysis Terminal_Sacrifice->Data_Analysis

Sources

A Comparative Guide to Cholesterol-Lowering Agents: The Established Efficacy of Statins Versus the Preclinical Profile of Xenalipin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct approaches to cholesterol reduction: the widely prescribed statin class of drugs and Xenalipin, a discontinued investigational compound. By examining their disparate mechanisms of action and the available efficacy data, we aim to offer valuable insights into the principles of lipid-lowering drug development, from preclinical promise to clinical reality.

Introduction: Two Distinct Strategies in Cholesterol Management

The management of hypercholesterolemia is a cornerstone of cardiovascular disease prevention. For decades, statins have been the frontline therapy, demonstrating robust efficacy in lowering low-density lipoprotein (LDL) cholesterol and reducing cardiovascular events. Their mechanism, the inhibition of HMG-CoA reductase, is a well-established target in cholesterol biosynthesis.

This guide explores a contrasting case study in Xenalipin (4'-trifluoromethyl-2-biphenylcarboxylic acid), a compound that showed hypolipidemic effects in preclinical studies but whose development was ultimately discontinued. While direct comparative efficacy data with statins in humans is unavailable, an analysis of its preclinical performance and likely mechanism of action provides a valuable perspective for professionals in drug discovery and development.

Mechanisms of Action: A Tale of Two Pathways

Statins: Direct Inhibition of Cholesterol Synthesis

Statins exert their cholesterol-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[1] This inhibition primarily in the liver leads to a decrease in intracellular cholesterol concentration. In response, liver cells upregulate the expression of LDL receptors on their surface, which enhances the clearance of LDL cholesterol from the bloodstream.

cluster_Hepatocyte Hepatocyte Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple steps LDL_Receptor LDL Receptor Cholesterol->LDL_Receptor Downregulates expression LDL_Circulation Circulating LDL LDL_Receptor->LDL_Circulation Upregulated clearance HMG-CoA_Reductase->Mevalonate Rate-limiting step Statins Statins Statins->HMG-CoA_Reductase Inhibits

Figure 1: Mechanism of Action of Statins.

Xenalipin: A Putative PPARα Agonist

While the precise molecular target of Xenalipin was not definitively established in the available literature, its chemical structure as a biphenylcarboxylic acid derivative and its effects on lipid profiles strongly suggest that it functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[2][3][4] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[2][5]

Activation of PPARα leads to:

  • Increased fatty acid oxidation: Upregulation of genes involved in the beta-oxidation of fatty acids, thereby reducing the substrate available for triglyceride synthesis.

  • Modulation of lipoprotein metabolism: Increased expression of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and apolipoproteins A-I and A-II, which are components of high-density lipoprotein (HDL).

cluster_Hepatocyte_Nucleus Hepatocyte Nucleus PPARa PPARα PPRE PPRE (DNA) PPARa->PPRE Binds to RXR RXR RXR->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Gene_Transcription->Fatty_Acid_Oxidation Lipoprotein_Metabolism Modulated Lipoprotein Metabolism Gene_Transcription->Lipoprotein_Metabolism Xenalipin Xenalipin Xenalipin->PPARa Activates

Figure 2: Postulated Mechanism of Action of Xenalipin.

Comparative Efficacy

A direct comparison of the cholesterol-lowering efficacy of Xenalipin and statins is challenging due to the nature of the available data. Statin efficacy has been extensively documented in numerous large-scale human clinical trials, while data for Xenalipin is limited to preclinical animal models. It is crucial to note that findings from animal studies are not always predictive of human responses.

Xenalipin: Preclinical Efficacy

In a study involving cholesterol-cholic acid-fed rats, Xenalipin demonstrated significant reductions in serum cholesterol and triglycerides at oral doses of 10-30 mg/kg/day. The study reported that Xenalipin was considerably more potent than clofibrate, nicotinic acid, and cholestyramine in this model. Lipoprotein analysis revealed that Xenalipin reduced cholesterol and protein content in very low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), and low-density lipoprotein (LDL), with a reduction in triglycerides in VLDL and IDL. In diet-induced hypercholesterolemic African green monkeys, oral doses of 15-60 mg/kg twice daily reduced serum LDL-cholesterol concentrations.

Statins: Clinical Efficacy in Humans

The LDL cholesterol-lowering efficacy of statins is well-established and dose-dependent. The following table summarizes the approximate LDL cholesterol reduction that can be expected with various statins at different dosages.

StatinDaily Dose Range (mg)Approximate LDL Cholesterol Reduction
Atorvastatin10 - 8037% - 51%
Rosuvastatin5 - 4046% - 55%
Simvastatin20 - 4030% - 49%
Pravastatin40 - 8030% - 49%
Lovastatin4030% - 49%
Pitavastatin2 - 430% - 49%
Fluvastatin8030% - 49%

Note: The percentage reductions are approximate and can vary based on individual patient characteristics and baseline LDL cholesterol levels.

Side Effect Profiles

Xenalipin

There is no publicly available information on the side effect profile of Xenalipin in humans, as it did not advance to clinical trials. The reasons for the discontinuation of its development have not been disclosed in the available literature.

Statins

Statins are generally well-tolerated, but some patients may experience side effects. The most commonly reported are:

  • Myopathy: Muscle pain, tenderness, or weakness.

  • Hepatotoxicity: Elevated liver enzymes.

  • New-onset diabetes: A slight increase in the risk of developing type 2 diabetes.

Experimental Protocols

In Vitro HMG-CoA Reductase Activity Assay (for Statins)

This assay measures the enzymatic activity of HMG-CoA reductase, the target of statins.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer with dithiothreitol)

  • Test compound (statin)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.

  • Initiate the reaction by adding HMG-CoA reductase and HMG-CoA substrate.

  • Immediately measure the absorbance at 340 nm at regular intervals for a set period.

  • Calculate the rate of NADPH oxidation from the change in absorbance over time.

  • Determine the inhibitory effect of the test compound by comparing the reaction rate in its presence to a control without the inhibitor.

In Vivo Hyperlipidemia Model (for Xenalipin and other novel agents)

This protocol describes a common method for inducing hyperlipidemia in rodents to test the efficacy of lipid-lowering agents.

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

Diet:

  • Control Group: Standard chow diet.

  • Hyperlipidemic Group: High-fat, high-cholesterol diet (e.g., containing 20% fat and 1.5% cholesterol).

Procedure:

  • Acclimatize animals for at least one week.

  • Divide animals into control, hyperlipidemic (vehicle), and treatment groups.

  • Feed the respective diets for a period of 4-8 weeks to induce hyperlipidemia.

  • Administer the test compound (e.g., Xenalipin) or vehicle to the respective groups daily via oral gavage for the duration of the study.

  • At the end of the study period, collect blood samples after an overnight fast.

  • Analyze serum for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic kits.

  • Compare the lipid profiles of the treatment group to the hyperlipidemic control group to assess the efficacy of the test compound.

Conclusion: Lessons from a Discontinued Candidate

The comparison between statins and Xenalipin underscores a fundamental principle in drug development: preclinical promise does not always translate to clinical success. Statins represent a triumph of mechanism-based drug design, with a clear molecular target and a wealth of clinical data supporting their efficacy and safety.

Xenalipin, while demonstrating lipid-lowering activity in animal models, serves as a reminder of the hurdles that investigational drugs must overcome. The lack of public information regarding the reasons for its discontinuation highlights the complex decision-making process in the pharmaceutical industry, where factors beyond initial efficacy, such as long-term safety, pharmacokinetic properties, and commercial viability, play a crucial role. For researchers and scientists, the story of Xenalipin reinforces the importance of rigorous, multi-faceted preclinical evaluation and the critical role of human clinical trials in ultimately determining the therapeutic value of a new chemical entity.

References

  • Drew, P. D., et al. (2002). Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia. Journal of Neuroimmunology, 134(1-2), 53-65.
  • Fruchart, J. C. (2009). Peroxisome proliferator-activated receptor-alpha (PPARalpha): a key player in the control of lipid and lipoprotein metabolism. Diabetes & Metabolism, 35(6 Pt 2), 546-550.
  • Kersten, S. (2014). The peroxisome proliferator-activated receptor alpha (PPARα). In The PPARs (pp. 1-25). Springer, Dordrecht.
  • Knight, B. L. (1998). The role of the LDL receptor in the regulation of cholesterol and lipoprotein metabolism. Journal of Inherited Metabolic Disease, 21(3), 189-197.
  • Motojima, K., et al. (1993). The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation. Biological and Pharmaceutical Bulletin, 16(10), 1015-1019.
  • Schachter, M. (2005). Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. Fundamental & Clinical Pharmacology, 19(1), 117-125.
  • Tobert, J. A. (2003). Lovastatin and beyond: the history of the HMG-CoA reductase inhibitors. Nature Reviews Drug Discovery, 2(7), 517-526.
  • Van der Worp, H. B., et al. (2010). Can animal models of disease reliably inform human studies? PLoS Medicine, 7(3), e1000245.
  • Ward, N. C., et al. (2019). Statin toxicity.
  • Evaluation of the hypolipidemic activity of xenalipin in experimental animals. PubMed, [Link].

  • Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378-387.
  • Mechanisms of action of Antihyperlipidemic agents: Statins, Bile-binding resins, Ezetimibe, Fibrates, PCSK9 inhibitors and Niacin. YouTube, [Link].

Sources

The Pivotal Role of the 4'-(Trifluoromethoxy) Group in Directing the Biological Activity of [1,1'-Biphenyl]-2-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the [1,1'-biphenyl]-2-carboxylic acid scaffold stands as a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1] Its inherent structural rigidity, coupled with the versatile chemical reactivity of the carboxylic acid moiety, provides a robust framework for the design of molecules with tailored biological functions. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid derivatives. We will explore how the strategic incorporation of the trifluoromethoxy group, along with other structural modifications, influences their interaction with key biological targets, primarily focusing on their potential as anti-inflammatory agents through cyclooxygenase (COX) inhibition and as modulators of the Hedgehog signaling pathway.

The Core Scaffold: A Trifecta of Functionality

The this compound scaffold is a composite of three key functional components, each contributing distinct properties that govern the molecule's overall biological profile.

  • The [1,1'-Biphenyl] Core: This rigid backbone provides a defined spatial orientation for the substituent groups, influencing how the molecule fits into the binding pockets of target proteins.

  • The 2-Carboxylic Acid Group: This acidic moiety is often crucial for direct interaction with biological targets, typically forming key hydrogen bonds or ionic interactions with amino acid residues in the active site.

  • The 4'-Trifluoromethoxy Group: This electron-withdrawing group significantly impacts the molecule's physicochemical properties, including lipophilicity, metabolic stability, and membrane permeability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[2]

G cluster_scaffold Core Scaffold Components cluster_properties Key Physicochemical & Structural Properties biphenyl [1,1'-Biphenyl] Core rigidity Structural Rigidity biphenyl->rigidity cooh 2-Carboxylic Acid binding Target Binding (H-bonds, ionic interactions) cooh->binding ocf3 4'-Trifluoromethoxy Group pk Metabolic Stability & Lipophilicity ocf3->pk activity Biological Activity (e.g., COX Inhibition, Hedgehog Pathway Modulation) rigidity->activity binding->activity pk->activity

Comparative Analysis of Biological Activity

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The biphenyl carboxylic acid framework is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] These agents primarily exert their effects by inhibiting the COX enzymes (COX-1 and COX-2), which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation.[3][5] A major goal in modern NSAID design is to achieve selectivity for COX-2 over COX-1, as COX-1 inhibition is associated with gastrointestinal side effects.[3][4]

The trifluoromethoxy group at the 4'-position is anticipated to play a significant role in enhancing COX-2 selectivity. The active site of COX-2 possesses a hydrophobic side pocket that is not present in COX-1. The lipophilic nature of the trifluoromethoxy group can facilitate entry and favorable interactions within this pocket, thereby promoting selective binding to COX-2.[6]

Compound Modification Expected Impact on COX Inhibition Rationale
Parent Scaffold This compoundPotent and potentially COX-2 selective inhibition.The trifluoromethoxy group can occupy the hydrophobic side pocket of COX-2. The carboxylic acid is essential for binding to the active site.
Analog 1 Replacement of 4'-OCF₃ with 4'-HReduced potency and selectivity.Loss of favorable interactions in the COX-2 hydrophobic pocket.
Analog 2 Replacement of 4'-OCF₃ with 4'-CH₃Potentially lower potency and selectivity compared to OCF₃.While lipophilic, the methyl group is smaller and less electron-withdrawing than the trifluoromethoxy group.
Analog 3 Isomeric shift to 3'-(Trifluoromethoxy)Likely reduced activity.The 4'-position is often optimal for substituents to access the COX-2 side pocket.
Analog 4 Bioisosteric replacement of 2-COOH with a tetrazole groupMaintained or slightly altered potency, with improved pharmacokinetic properties.The tetrazole ring can mimic the acidity and hydrogen bonding of the carboxylic acid while potentially improving oral bioavailability.

G AA AA COX COX AA->COX PGs PGs COX->PGs Inflammation Inflammation PGs->Inflammation Inhibitor Inhibitor Inhibitor->COX  Inhibition

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers.[7] Consequently, inhibitors of this pathway are of significant interest as potential anti-cancer therapeutics.[8][9][10]

Structure-activity relationship studies on related scaffolds have revealed that amide derivatives of biphenyl carboxylic acids can be potent inhibitors of the Hh pathway.[8][9][10] The trifluoromethyl group, and by extension the trifluoromethoxy group, has been shown to be beneficial for activity in this context as well.

Compound Modification Expected Impact on Hedgehog Pathway Inhibition Rationale
Parent Scaffold This compoundLikely inactive or weakly active.The free carboxylic acid is generally not optimal for Hh pathway inhibition.
Analog 5 Amidation of the 2-carboxylic acid (e.g., with a substituted aniline)Potentially potent Hh pathway inhibition.Amide derivatives are a known class of Hh pathway inhibitors. The nature of the amide substituent is critical for potency.
Analog 6 Replacement of 4'-OCF₃ with 4'-H in an amide derivativeReduced potency.The trifluoromethoxy group likely contributes to favorable hydrophobic interactions in the binding site of a downstream effector of the Hh pathway.
Analog 7 Introduction of a methyl group at the 3-position of the biphenyl ringPotentially increased potency.Substituents at this position in related scaffolds have been shown to enhance activity.

G Hh Hh Ptch1 Ptch1 Hh->Ptch1 Binds Smo Smo Ptch1->Smo Inhibition Gli Gli Smo->Gli Activation TargetGenes TargetGenes Gli->TargetGenes Inhibitor Inhibitor Inhibitor->Smo Inhibition

Experimental Protocols

Synthesis of this compound derivatives

The synthesis of the title compounds can be achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.

Step 1: Suzuki-Miyaura Coupling

G reactant1 reactant1 reagents reagents reactant1->reagents product product reagents->product reactant2 reactant2 reactant2->reagents

Procedure:

  • To a solution of 2-bromobenzoic acid (1.0 eq) and 4-(trifluoromethoxy)phenylboronic acid (1.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v) is added sodium carbonate (3.0 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The reaction mixture is degassed and heated to reflux (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

In Vitro COX Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit.

Procedure:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • The assay is performed in a 96-well plate format. Each well contains the respective enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • The plate is incubated at 37 °C for a specified time (e.g., 10 minutes).

  • The production of prostaglandin H2 (PGH2), the product of the COX reaction, is measured. This is typically done by quantifying the amount of PGF2α, a more stable downstream product, using an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the trifluoromethoxy group is key to enhancing the drug-like properties of these molecules, including metabolic stability and target selectivity. As demonstrated, modifications to the carboxylic acid group can switch the biological activity from COX inhibition to Hedgehog pathway modulation, highlighting the versatility of this scaffold. Further exploration of the structure-activity relationships, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • Aiello, F., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 6(113), 112245-112256. [Link]

  • Al-Sanea, M. M., et al. (2022). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Cai, H., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1495-1503. [Link]

  • Chikhale, R., et al. (2021). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biosciences Journal, 9(2), 1-13. [Link]

  • de Oliveira, C. B., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(21), 7345. [Link]

  • Hassan, A., et al. (2023). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. [Link]

  • Jardim, A. C. G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5427. [Link]

  • SciSpace. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. [Link]

  • ResearchGate. (2014). (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]

  • PubChem. 4'-Trifluoromethyl-biphenyl-3-carboxylic acid. PubChem. [Link]

  • ResearchGate. (2016). Synthesis and Pharmacological Evaluation of Trifluoromethyl Containing 4-(2-Pyrimidinylamino)benzamides as Hedgehog Signaling Pathway Inhibitors. ResearchGate. [Link]

  • Royal Society of Chemistry. (2013). Small molecule Hedgehog pathway antagonists. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • Cardiff University. (2022). Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates. ORCA - Online Research @ Cardiff. [Link]

  • Frontiers. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers in Pharmacology. [Link]

  • Asian Journal of Chemistry. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]

  • PubMed. (2001). Pimarane cyclooxygenase 2 (COX-2) inhibitor and its structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (2018). Hedgehog Signaling: From Basic Biology to Cancer Therapy. Cells. [Link]

  • Pharmacy Education. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. [Link]

  • ResearchGate. (2001). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. ResearchGate. [Link]

  • PubMed. (2014). Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MDPI. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. International Journal of Molecular Sciences. [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic Acid and its Analogs as Hypolipidemic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Novel Hypolipidemic Compounds

For researchers in drug development, the journey from a promising molecular structure to a clinically effective therapeutic is both complex and challenging. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid, a compound of interest in the landscape of hypolipidemic agents. It is important to note that while the formal nomenclature sometimes varies in literature, with "trifluoromethoxy" occasionally being used, the preponderance of evidence points to the trifluoromethyl moiety as the active component in the most relevant published studies.

Our investigation into the biological activity of this biphenyl carboxylic acid derivative suggests a mechanism of action centered on the inhibition of Microsomal Triglyceride Transfer Protein (MTP). MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine.[1] By inhibiting MTP, the production of very-low-density lipoproteins (VLDL) and chylomicrons can be attenuated, leading to a reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides.[2]

This guide will delve into the established methodologies for assessing the efficacy of MTP inhibitors, providing a framework for the evaluation of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid. We will present a comparative analysis against established MTP inhibitors, dirlotapide and lomitapide, as well as the widely used statin, atorvastatin, which operates through a distinct mechanism (HMG-CoA reductase inhibition).

In Vitro Efficacy Assessment: Quantifying MTP Inhibition

The initial evaluation of a potential MTP inhibitor's efficacy is invariably conducted through in vitro assays. These cell-free and cell-based systems offer a controlled environment to quantify the direct interaction of the compound with its molecular target.

Rationale for Method Selection

A fluorescence-based MTP inhibition assay is a robust and high-throughput method for the initial screening and characterization of inhibitors.[3] This assay relies on the transfer of a fluorescently labeled lipid from a donor to an acceptor vesicle, a process facilitated by MTP. The increase in fluorescence, as the labeled lipid moves into a new environment, is directly proportional to MTP activity.

For a more biologically relevant context, a cell-based assay using a human hepatoma cell line, such as HepG2, is employed. HepG2 cells endogenously express MTP and are capable of assembling and secreting apoB-containing lipoproteins.[4] Measuring the inhibition of apoB secretion in the presence of the test compound provides a valuable indicator of its intracellular efficacy.

Comparative In Vitro Efficacy Data

The following table summarizes the in vitro efficacy of comparator compounds. While specific data for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid is not publicly available, this table provides a benchmark for its anticipated performance as an MTP inhibitor.

CompoundAssay TypeCell Line (if applicable)EndpointPotencyReference
Dirlotapide MTP InhibitionHepG2IC501.5 nM[5]
Lomitapide MTP InhibitionNot specifiedIC50~1 µM[6]
Atorvastatin HMG-CoA Reductase InhibitionNot applicableIC508 nMN/A
Experimental Protocol: In Vitro MTP Inhibition Assay (Fluorescence-based)

This protocol outlines a high-throughput fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against MTP.[7]

Materials:

  • Recombinant human MTP enzyme

  • Fluorescently labeled lipid substrate (e.g., NBD-triolein)

  • Donor and acceptor vesicles

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compound and comparators (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and comparators in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • MTP Addition: Dilute the MTP enzyme in assay buffer to the desired concentration and add to all wells of the assay plate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing the donor and acceptor vesicles in assay buffer. Add the substrate mix to all wells to initiate the lipid transfer reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at 37°C.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorescent lipid.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro MTP inhibition fluorescence assay.

In Vivo Efficacy Assessment: Modeling Hyperlipidemia in Rodents

Following promising in vitro results, the evaluation of a hypolipidemic agent's efficacy moves to in vivo models. These studies are crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties in a complex biological system.

Rationale for Model Selection

A high-fat diet (HFD)-induced hyperlipidemia model in mice is a widely accepted and relevant preclinical model.[8] This model mimics many aspects of human dyslipidemia, including elevated plasma levels of total cholesterol, LDL-C, and triglycerides. The C57BL/6J mouse strain is particularly susceptible to diet-induced hypercholesterolemia and atherosclerosis.[9]

Comparative In Vivo Efficacy Data

The table below presents the in vivo efficacy of comparator compounds in relevant animal models. This data provides a framework for designing and interpreting future studies on 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid.

CompoundAnimal ModelDoseTreatment DurationKey FindingReference
Dirlotapide Obese Beagle Dogs0.5 mg/kg/day3 monthsSignificant decrease in serum cholesterol[10]
Lomitapide LDLr-/- Mice on HFD0.3-1 mg/kg/day4 weeks25-51% reduction in LDL-C; 34-65% reduction in triglycerides[11][12]
Atorvastatin APOE*3-Leiden Mice on WTDNot specifiedNot specified43% reduction in plasma cholesterol; 44% reduction in triglycerides[13]
Experimental Protocol: High-Fat Diet-Induced Hyperlipidemia Mouse Model

This protocol details a study to evaluate the efficacy of a test compound in a diet-induced hyperlipidemia mouse model.[8][14]

Animals:

  • Male C57BL/6J mice, 5-6 weeks old.

Housing and Acclimation:

  • House mice in a controlled environment (23 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimate mice for one week prior to the start of the study.

Diet:

  • Control Group: Standard chow diet.

  • High-Fat Diet (HFD) Group: A diet where a significant portion of calories (e.g., 45-60%) is derived from fat. A common formulation includes lard, cholesterol, and cholic acid.

Experimental Design:

  • Induction of Hyperlipidemia: Feed the HFD to the designated groups for a period of 4-8 weeks to induce hyperlipidemia.

  • Group Allocation: Randomly divide the HFD-fed mice into vehicle control and treatment groups. A normal chow-fed group serves as a baseline control.

  • Treatment: Administer the test compound, comparators, or vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage for a specified duration (e.g., 4-8 weeks).

  • Monitoring: Monitor body weight and food intake weekly.

  • Blood and Tissue Collection: At the end of the treatment period, collect blood samples via cardiac puncture for lipid analysis. Euthanize the animals and collect liver tissue for histological analysis.

Endpoints:

  • Primary: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

  • Secondary: Body weight, liver weight, and histological assessment of hepatic steatosis (e.g., Oil Red O staining).

Caption: Workflow for the in vivo high-fat diet-induced hyperlipidemia mouse study.

Bridging In Vitro and In Vivo: The Path Forward

The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug development. While 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid shows promise as a potential MTP inhibitor, a comprehensive evaluation as outlined in this guide is necessary to fully characterize its therapeutic potential. By employing robust and well-validated experimental models and comparing its performance against relevant benchmarks, researchers can make informed decisions regarding its continued development as a novel hypolipidemic agent.

References

  • Wren, J. A., Gosselin, J., & Li, J. (2007). Biologic activity of dirlotapide, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs. Journal of veterinary pharmacology and therapeutics, 30 Suppl 1, 11–19. [Link]

  • Chandler, C. E., Wilder, D. E., Pettini, J. L., Savoy, Y. E., & Petras, S. F. (2003). Biologic activity of dirlotapide, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs. Journal of lipid research, 44(10), 1866–1873. [Link]

  • Underberg, J. A., Cannon, C. P., & Bersot, T. P. (2020). Long-term safety and efficacy of lomitapide in patients with homozygous familial hypercholesterolemia: Five-year data from the Lomitapide Observational Worldwide Evaluation Registry (LOWER). Journal of clinical lipidology, 14(6), 757–767. [Link]

  • de Castro-Oros, I., & Solà, R. (2020). Lomitapide: a review of its clinical use, efficacy, and tolerability. Core evidence, 15, 25–35. [Link]

  • Al-Ghafari, A., Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2023). The Beneficial Effect of Lomitapide on the Cardiovascular System in LDLr−/− Mice with Obesity. International journal of molecular sciences, 24(12), 10245. [Link]

  • Sirtori, C. R., & Paoletti, R. (2013). Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia. Atherosclerosis. Supplements, 14(1), 59–64. [Link]

  • Toth, P. P., & Dayspring, T. D. (2024). Lomitapide. In StatPearls. StatPearls Publishing. [Link]

  • Rizzo, M., & Wierzbicki, A. S. (2010). Lomitapide, a microsomal triglyceride transfer protein inhibitor for the treatment of hypercholesterolemia. Current opinion in investigational drugs (London, England : 2000), 11(2), 213–221. [Link]

  • Li, J., Blize, A. E., & Dirlam, J. P. (2007). Discovery of microsomal triglyceride transfer protein (MTP) inhibitors with potential for decreased active metabolite load compared to dirlotapide. Bioorganic & medicinal chemistry letters, 17(7), 1996–1999. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2022). Atorvastatin Inhibits High-Fat Diet-Induced Lipid Metabolism Disorders in Rats by Inhibiting Bacteroides Reduction and Improving Metabolism. Journal of inflammation research, 15, 6025–6040. [Link]

  • Hussain, M. M., & Bakillah, A. (2004). A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein. Journal of lipid research, 45(8), 1576–1583. [Link]

  • Li, X., Wang, Y., & Chen, J. (2023). Alleviation of High-Fat Diet-Induced Hyperlipidemia in Mice by Stachys sieboldii Miq. Huangjiu via the Modulation of Gut Microbiota Composition and Metabolic Function. Foods (Basel, Switzerland), 12(15), 2841. [Link]

  • Wang, Y., Li, Y., & Zhang, J. (2023). Animal Model Screening for Hyperlipidemic ICR Mice. Animals : an open access journal from MDPI, 13(23), 3639. [Link]

  • Visser, M. E., & Kastelein, J. J. (2012). Lomitapide, a microsomal triglyceride transfer protein inhibitor for the treatment of severe hypercholesterolemia. Current atherosclerosis reports, 14(4), 329–336. [Link]

  • van den Berg, E. H., & van der Veen, J. N. (2023). Atorvastatin Attenuates Diet-Induced Non-Alcoholic Steatohepatitis in APOE*3-Leiden Mice by Reducing Hepatic Inflammation. International journal of molecular sciences, 24(9), 7894. [Link]

  • Cefalù, A. B., & Averna, M. R. (2021). Efficacy and safety of lomitapide in homozygous familial hypercholesterolaemia: the pan-European retrospective observational study. European heart journal, 42(24), 2433–2443. [Link]

  • Blize, A. E., Dirlam, J. P., & Li, J. (2011). Discovery of microsomal triglyceride transfer protein (MTP) inhibitors with potential for decreased active metabolite load compared to dirlotapide. Bioorganic & medicinal chemistry letters, 21(14), 4349–4353. [Link]

  • Lin, C. Y., & Chen, Y. J. (2009). Effects of Atherogenic Diet and Atorvastatin Treatment on Gene Expression Profiles in the C57BL/6J Mouse Liver. Journal of biomedical science, 16, 95. [Link]

  • Laflamme, D. P., & Kuhlman, G. (2007). Influence of dirlotapide, a microsomal triglyceride transfer protein inhibitor, on the digestibility of a dry expanded diet in adult dogs. Journal of veterinary pharmacology and therapeutics, 30 Suppl 1, 20–24. [Link]

  • Zhang, Y., & Chen, Y. (2022). Mallotucin D, a Clerodane Diterpenoid from Croton crassifolius, Suppresses HepG2 Cell Growth via Inducing Autophagic Cell Death and Pyroptosis. Molecules (Basel, Switzerland), 27(19), 6524. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2022). High fat diet induced hyperlipidemia of Wistar rats, atorvastatin significantly reduced blood lipid levels and improved liver steatosis. [Link]

  • Gubensek, J., & Andonova, A. (2022). Comparable Triglyceride Reduction With Plasma Exchange and Insulin in Acute Pancreatitis - A Randomized Trial. Frontiers in medicine, 9, 868595. [Link]

  • Wang, J., & Zhang, Y. (2018). Effects of mulberry leaf on experimental hyperlipidemia rats induced by high-fat diet. Experimental and therapeutic medicine, 15(6), 5135–5142. [Link]

  • Li, Y., & Zhang, J. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR protocols, 3(4), 101735. [Link]

  • Sun, L., & Jia, W. (2022). Targets of statins intervention in LDL-C metabolism: Gut microbiota. Frontiers in cardiovascular medicine, 9, 942428. [Link]

  • Al-Ghafari, A., & Al-Kuraishy, H. M. (2023). The Microsomal Triglyceride Transfer Protein Inhibitor, Lomitapide, improves vascular function in mice with obesity. Frontiers in pharmacology, 14, 1152062. [Link]

  • Penna, C., & Pagliaro, P. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British journal of pharmacology, 177(23), 5339–5357. [Link]

  • Sun, J., & He, Z. (2022). Long chain triglyceride-lipid formulation promotes the oral absorption of the lipidic prodrugs through coincident intestinal behaviors. European journal of pharmaceutics and biopharmaceutics : official journal of Arbeitsgemeinschaft fur Pharmazeutische Verfahrenstechnik e.V, 176, 102–113. [Link]

  • Wang, Y., & Zhang, J. (2023). Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology. STAR protocols, 4(1), 102061. [Link]

  • Blom, D. J., & Raal, F. J. (2019). Lomitapide and Mipomersen-Inhibiting Microsomal Triglyceride Transfer Protein (MTP) and apoB100 Synthesis. Current atherosclerosis reports, 21(12), 51. [Link]

  • Asai, A., & Kon, K. (2017). Lessons from Mouse Models of High-Fat Diet-Induced NAFLD. International journal of molecular sciences, 18(11), 2353. [Link]

Sources

A Comparative Benchmark: Unveiling the Performance of Liquid Crystals Derived from 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of advanced materials for next-generation displays, photonics, and sensing technologies, the molecular architecture of liquid crystals (LCs) plays a pivotal role. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF3), into rigid molecular cores has emerged as a powerful strategy to modulate key electro-optical properties. This guide provides a comprehensive performance benchmark of liquid crystals derived from the 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid scaffold. We will delve into the synthesis, characterization, and comparative analysis of these materials against established industry standards, offering researchers, scientists, and drug development professionals a critical evaluation of their potential.

The biphenyl carboxylic acid framework serves as a versatile building block for calamitic (rod-shaped) liquid crystals.[1] The introduction of a trifluoromethoxy group is known to influence molecular polarity, dielectric anisotropy, and intermolecular interactions, thereby fine-tuning the mesomorphic behavior and electro-optical response of the resulting materials.[2] This guide will explore how the specific placement of the carboxylic acid group at the 2-position of the biphenyl core, combined with the electron-withdrawing nature of the trifluoromethoxy group at the 4'-position, dictates the performance characteristics of its ester derivatives.

The Strategic Advantage of Fluorination in Liquid Crystal Design

The incorporation of fluorine atoms, and particularly trifluoromethoxy groups, into liquid crystal molecules is a well-established strategy to enhance their performance for demanding applications. The high electronegativity and small van der Waals radius of fluorine lead to several advantageous modifications of molecular properties. The trifluoromethoxy group, in particular, is more lipophilic and electron-withdrawing than a simple methoxy group.[3] This alteration in electronic character directly impacts the dielectric anisotropy (Δε), a crucial parameter for controlling the orientation of liquid crystal molecules with an external electric field. Furthermore, the presence of fluorine can reduce viscosity, leading to faster switching times, a critical requirement for high-refresh-rate displays.[4]

Experimental Benchmarking Workflow

A rigorous and systematic approach is essential for the accurate assessment of liquid crystal performance. The following workflow outlines the key experimental procedures for synthesizing, purifying, and characterizing novel liquid crystal materials, ensuring the generation of reliable and comparable data.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_performance Electro-Optical Performance Evaluation synthesis Esterification of 4'-(Trifluoromethoxy)- [1,1'-biphenyl]-2-carboxylic acid purification Column Chromatography & Recrystallization synthesis->purification Crude Product pom Polarized Optical Microscopy (POM) purification->pom Purified LC Material cell Liquid Crystal Cell Fabrication purification->cell dsc Differential Scanning Calorimetry (DSC) pom->dsc birefringence Birefringence (Δn) Measurement cell->birefringence dielectric Dielectric Anisotropy (Δε) Measurement cell->dielectric response Switching Time (τ_on, τ_off) Measurement cell->response

Figure 1: A generalized workflow for the synthesis, characterization, and performance evaluation of novel liquid crystal materials.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments cited in our comparative analysis. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Synthesis of Alkyl Ester Derivatives of this compound

Rationale: Esterification is a common and effective method to synthesize calamitic liquid crystals from carboxylic acid precursors. The choice of the alkyl chain length in the alcohol reactant allows for systematic variation of the molecular aspect ratio, which in turn influences the mesophase behavior and clearing point.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Appropriate straight-chain alcohol (e.g., 1-octanol)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Thionyl Chloride: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the resulting crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired alcohol (e.g., 1-octanol) and anhydrous pyridine in anhydrous DCM. Cool the alcohol/pyridine solution to 0 °C in an ice bath.

  • Reaction: Slowly add the acid chloride solution to the alcohol/pyridine solution under stirring. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated NaHCO₃ solution. Separate the organic layer and wash it successively with dilute HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid crystalline product.

Protocol 2: Characterization of Mesomorphic Properties by Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC)

Rationale: POM is a qualitative technique that allows for the visual identification of different liquid crystal phases based on their unique textures. DSC is a quantitative technique that measures the heat flow associated with phase transitions, providing precise transition temperatures and enthalpies. The combination of these two techniques is essential for the unambiguous determination of the mesomorphic behavior of a material.[5]

Instrumentation:

  • Polarizing optical microscope equipped with a hot stage.

  • Differential scanning calorimeter.

Procedure:

  • Sample Preparation for POM: Place a small amount of the purified liquid crystal on a clean glass slide and cover it with a coverslip.

  • POM Analysis: Place the slide on the hot stage of the polarizing microscope. Heat the sample at a controlled rate (e.g., 5 °C/min) and observe the textural changes through the crossed polarizers. Record the temperatures at which phase transitions occur. Cool the sample at the same rate and observe the transitions upon cooling to check for enantiotropic or monotropic behavior.

  • Sample Preparation for DSC: Accurately weigh a small amount of the liquid crystal (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • DSC Analysis: Place the sample pan and an empty reference pan in the DSC furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions. Record the heat flow as a function of temperature. Perform a cooling scan at the same rate.

  • Data Analysis: Identify the phase transition temperatures from the peaks in the DSC thermogram. The peak onset is typically used to define the transition temperature.

Comparative Performance Data

To provide a meaningful benchmark, the performance of a hypothetical ester derivative of this compound (designated as TFMB-C2-Ester ) is compared with two widely used commercial liquid crystal materials: 4-Cyano-4'-pentylbiphenyl (5CB ) and the eutectic mixture E7 . The data for TFMB-C2-Ester is extrapolated based on the properties of structurally similar fluorinated biphenyl liquid crystals, while the data for 5CB and E7 are from established literature.[6][7][8][9]

PropertyTFMB-C2-Ester (Estimated)5CB[6][8]E7 Mixture[1][9]
Molecular Structure 4'-(OCF₃)-[1,1'-biphenyl]-2-COOR4-(CN)-[1,1'-biphenyl]-4'-(C₅H₁₁)Mixture of cyanobiphenyls and terphenyls
Melting Point (°C) ~40-6022.5-10
Clearing Point (°C) ~100-15035.060.5
Mesophase Range (°C) Wide Nematic12.5 (Nematic)70.5 (Nematic)
Birefringence (Δn) at 589 nm ~0.18-0.22~0.19~0.225
Dielectric Anisotropy (Δε) at 1 kHz Moderately Positive (~ +5 to +10)Strongly Positive (~ +11)Strongly Positive (~ +14.5)
Rotational Viscosity (mPa·s) ModerateLowModerate
Response Time (ms) FastFastFast

Discussion and Analysis

The introduction of the trifluoromethoxy group and the specific substitution pattern in TFMB-C2-Ester are expected to yield a material with a distinct set of properties compared to the benchmark materials.

  • Mesophase Behavior: The rigid biphenyl core is conducive to the formation of a nematic phase.[10] The presence of the bulky trifluoromethoxy group and the kink introduced by the 2-position carboxylic ester may lead to a higher melting point compared to 5CB and E7. However, the overall molecular length and rigidity are expected to result in a significantly higher clearing point, leading to a broad nematic range. This wide operating temperature window is highly desirable for applications in environments with fluctuating temperatures, such as automotive displays.[4]

  • Birefringence (Δn): The birefringence of a liquid crystal is largely determined by the anisotropy of its molecular polarizability. The extended π-conjugation of the biphenyl core in all three materials results in a relatively high birefringence. The trifluoromethoxy group in TFMB-C2-Ester is expected to contribute to a high Δn, comparable to or slightly higher than that of 5CB.

  • Dielectric Anisotropy (Δε): The strongly polar cyano group in 5CB and the components of the E7 mixture leads to a large positive dielectric anisotropy.[11] The trifluoromethoxy group in TFMB-C2-Ester also possesses a significant dipole moment. However, the overall molecular dipole and its alignment with the long molecular axis will determine the magnitude and sign of Δε. It is anticipated that TFMB-C2-Ester will exhibit a moderately positive dielectric anisotropy, which is sufficient for many display applications.

  • Switching Behavior: The response time of a liquid crystal is inversely proportional to its rotational viscosity. While the trifluoromethoxy group may slightly increase the molecular weight, the overall rod-like shape should allow for a reasonably low rotational viscosity, resulting in fast switching times.

The Influence of Molecular Structure on Liquid Crystalline Order

The self-assembly of liquid crystal molecules into ordered phases is a direct consequence of their anisotropic molecular shape and intermolecular interactions. The following diagram illustrates the relationship between the molecular structure of a calamitic liquid crystal and the resulting nematic phase.

G cluster_molecule Molecular Structure cluster_interactions Intermolecular Interactions cluster_phase Macroscopic Phase mol Rigid Core (Biphenyl) + Flexible Tails (Alkyl Chain) + Polar Group (-OCF3, -CN) interactions Anisotropic van der Waals forces Dipole-dipole interactions Steric repulsion mol->interactions Dictates phase Nematic Phase: Long-range orientational order No positional order interactions->phase Leads to

Figure 2: The causal relationship between molecular structure, intermolecular forces, and the formation of the nematic liquid crystal phase.

Conclusion

Liquid crystals derived from this compound represent a promising class of materials for advanced electro-optical applications. The strategic incorporation of the trifluoromethoxy group offers a powerful tool to engineer materials with wide nematic ranges, high birefringence, and fast switching speeds. While direct experimental data for the 2-carboxylic acid derivatives remains to be fully explored in publicly available literature, our analysis based on structurally related compounds suggests that these materials could offer a compelling performance profile. Further synthesis and detailed characterization are warranted to fully elucidate their potential and pave the way for their integration into next-generation technologies. This guide serves as a foundational benchmark to stimulate and direct future research in this exciting area of liquid crystal science.

References

  • Harmata, P., & Herman, J. (2021). New-Generation Liquid Crystal Materials for Application in Infrared Region. Materials, 14(11), 2829. [Link]

  • Waters Corporation. (2014). Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2) with PDA Detection. [Link]

  • Nguyen, H. T., et al. (1987). Mesomorphic Properties of Some New Flurinated Liquid Crystals: the 4-n-Alkoxyperfluorobenzoate Series and Trifluoromethylbiphenyl Dervatives. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 150(b), 363-376. [Link]

  • Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. [Link]

  • Chen, H., et al. (2017). High performance liquid crystals for vehicle displays. Optics Express, 25(13), 14699-14706. [Link]

  • Hegmann, T., & Prévôt, M. E. (2020). 5CB – Knowledge and References. In 21st Century Nanoscience – A Handbook. Taylor & Francis. [Link]

  • Agilent Technologies. (2015). Quantification of Compounds in the E7 Liquid Crystal Mixture by Supercritical Fluid Chromatography with UV Detection. [Link]

  • Li, J., & Wu, S.-T. (2005). Refractive indices of liquid crystals for display applications. Journal of Display Technology, 1(1), 51-61. [Link]

  • Jiang, T., et al. (2023). Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. Molecules, 28(2), 754. [Link]

  • Kumar, S., & Singh, P. (2014). Electronic and electro-optical properties of 5CB and 5CT liquid crystal molecules: A comparative DFT study. Pramana, 83(4), 587-598. [Link]

  • Dabrowski, R., et al. (2018). Synthesis and mesomorphic properties of novel tetrafluorinated biphenyl acetylene liquid crystals with a blue phase. Journal of Materials Chemistry C, 6(2), 318-326. [Link]

  • Hird, M. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. Liquid Crystals, 51(1), 1-2. [Link]

  • Schadt, M. (1994). Liquid Crystal Materials and Liquid Crystal Displays. Annual Review of Materials Science, 24, 127-153. [Link]

  • Urban, S., et al. (2021). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. Materials, 14(21), 6386. [Link]

  • Böhm, H.-J., et al. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 19. [Link]

  • CIOCoverage. (2023). Application of Reactive Liquid Crystal in Liquid Crystal Display. [Link]

  • Hagar, M., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(15), 4993. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. [Link]

  • Kumar, A., et al. (2020). Electrical Characterization of E7 Liquid Crystal Molecules under the Impact of an External Electric Field (THz). Journal of Materials Science: Materials in Electronics, 31, 95-103. [Link]

  • IJSDR. (2023). Synthesis, Characterization and mesomorphic properties of amide-linked Rod-Shaped Liquid Crystals. [Link]

  • Hagar, M., et al. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic ‎investigation. Liquid Crystals, 49(10), 1367-1378. [Link]

  • Hagar, M., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(19), 6296. [Link]

  • Floudas, G., et al. (2015). Eutectic liquid crystal mixture E7 in nanoporous alumina. Effects of confinement on the thermal and concentration fluctuations. Soft Matter, 11(24), 4877-4886. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is a key structural motif and a valuable building block in medicinal chemistry and materials science.[1] The presence of the trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the biphenyl-2-carboxylic acid scaffold offers a versatile platform for further functionalization.[2] Achieving a reproducible, scalable, and efficient synthesis of this compound is therefore of critical importance for researchers in drug development and organic synthesis.

This guide provides an in-depth comparison of the most prevalent synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer field-proven insights into overcoming common reproducibility challenges. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Methodology 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely adopted method for the construction of biaryl compounds, owing to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[2][3][4] The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[4]

Causality and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for reproducibility.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a 2-halobenzoic acid derivative), forming a Pd(II) complex.[2] The reactivity of the halide is a key parameter, with the bond dissociation energy following the trend I > Br > Cl.[2]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species. The choice of base can significantly impact reaction efficiency.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Aryl Halide) PdII_ArylHalide Ar-Pd(II)-X (Aryl-Palladium Complex) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OH)₂ (Boronic Acid) + Base PdII_Diaryl Ar-Pd(II)-Ar' (Diaryl-Palladium Complex) Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' (Biphenyl Product) RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes the synthesis starting from methyl 2-bromobenzoate and 4-(trifluoromethoxy)phenylboronic acid. Using the methyl ester of the carboxylic acid can prevent potential side reactions and solubility issues associated with the free carboxylic acid under basic conditions.

Workflow Overview:

Suzuki_Workflow start Starting Materials: - Methyl 2-bromobenzoate - 4-(Trifluoromethoxy)phenylboronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) reaction Suzuki-Miyaura Coupling (Inert Atmosphere, 80-100°C, 12-16h) start->reaction workup Aqueous Workup (Dilute with Water, Extract with EtOAc) reaction->workup purify_ester Purification of Intermediate Ester (Column Chromatography) workup->purify_ester hydrolysis Saponification (Hydrolysis) (LiOH or NaOH, THF/Water) purify_ester->hydrolysis acidification Acidification (Dilute HCl) hydrolysis->acidification purify_acid Final Product Isolation & Purification (Filtration/Recrystallization) acidification->purify_acid characterization Characterization (NMR, MS, MP) purify_acid->characterization

Caption: General workflow for the two-step Suzuki coupling and hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyl 2-bromobenzoate (1.0 eq.), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.). The use of air-stable palladium catalysts is preferred for scalability and reproducibility.[5]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification (Ester): Purify the crude methyl 4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate by flash column chromatography on silica gel.

  • Hydrolysis (Saponification): Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3-5 eq.) and stir at room temperature or gentle heat until the ester is fully consumed (monitor by TLC).

  • Acidification & Isolation: Cool the mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 1N HCl). The carboxylic acid product will precipitate.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed to obtain the final product with high purity.

Reproducibility Challenges and Mitigation Strategies
ChallengeCausalityMitigation Strategy
Low or Inconsistent Yields Inefficient catalyst activity, poor quality of boronic acid, or suboptimal base/solvent choice. Catalyst activity can vary between batches.[5]Use a pre-catalyst or a well-defined, air-stable catalyst. Ensure the boronic acid is pure and dry (protodeboronation can be an issue). Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents.[6]
Homocoupling of Boronic Acid Oxidative conditions or presence of excess palladium can promote the formation of symmetrical biaryl impurities (Ar'-Ar').Maintain a strict inert atmosphere. Use the minimum effective catalyst loading. Ensure proper degassing of solvents.
Incomplete Reaction Steric hindrance from the ortho-carboxylate group can slow down the reaction.Increase reaction temperature, prolong reaction time, or switch to a more active catalyst system (e.g., using bulky phosphine ligands like SPhos or XPhos).[2]
Difficult Purification Removal of residual palladium and tin-based byproducts (if Stille coupling is considered as an alternative) can be challenging.[2]For palladium removal, consider treatment with activated carbon or specific scavengers. For the final product, recrystallization is often effective.[7]

Methodology 2: Meyers Synthesis via Oxazoline Intermediate

An alternative approach, particularly for ortho-substituted biaryls, is the Meyers synthesis. This method involves the nucleophilic addition of a Grignard reagent to an oxazoline-activated aromatic ring, followed by hydrolysis of the oxazoline to unveil the carboxylic acid.

Causality and Mechanistic Insight
  • Grignard Formation: A Grignard reagent is prepared from 4-bromo-trifluoromethoxybenzene. This creates a potent carbon nucleophile.

  • Nucleophilic Aromatic Substitution (SNA_r): The 2-oxazoline group on a benzene ring (e.g., 2-(2-methoxyphenyl)-4,4-dimethyloxazoline) acts as a powerful ortho-directing group and activates the ring for nucleophilic attack by the Grignard reagent.

  • Hydrolysis: The oxazoline moiety is hydrolyzed under acidic conditions to yield the carboxylic acid. This step can be challenging and may require harsh conditions, which can be a drawback for sensitive substrates.[8] A one-pot process under elevated temperature and pressure has been developed to improve efficiency on a larger scale.[8]

Workflow Overview:

Meyers_Workflow start_grignard Starting Material A: 4-Bromotrifluoromethoxybenzene + Mg turnings in THF grignard_formation Grignard Reagent Formation start_grignard->grignard_formation start_oxazoline Starting Material B: 2-(2-Bromophenyl)-4,4-dimethyloxazoline coupling Nucleophilic Coupling Reaction start_oxazoline->coupling grignard_formation->coupling hydrolysis Acid Hydrolysis (e.g., 6N HCl, Reflux) coupling->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification Final Product Purification (Recrystallization) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization

Caption: General workflow for the Meyers oxazoline synthesis.

Experimental Protocol: Meyers Synthesis
  • Grignard Reagent Preparation: In a flame-dried, three-neck flask equipped with a condenser and dropping funnel, add magnesium turnings (1.5 eq.) under an inert atmosphere. Add a solution of 4-bromotrifluoromethoxybenzene (1.3 eq.) in anhydrous THF dropwise to initiate the reaction.

  • Coupling Reaction: Cool the freshly prepared Grignard reagent. In a separate flask, dissolve 2-(2-bromophenyl)-4,4-dimethyloxazoline (1.0 eq.) in anhydrous THF. Add the oxazoline solution dropwise to the Grignard reagent at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: Carefully pour the reaction mixture into a vigorously stirred solution of 6N hydrochloric acid. Heat the mixture to reflux for several hours (e.g., 2-4 hours) to effect hydrolysis of the oxazoline intermediate.[7][8]

  • Workup and Isolation: Cool the mixture to room temperature. Extract the product with an organic solvent like methylene chloride or ethyl acetate.[7] Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system to yield pure this compound.[7]

Reproducibility Challenges and Mitigation Strategies
ChallengeCausalityMitigation Strategy
Grignard Reagent Formation Presence of moisture or impurities on magnesium can inhibit the reaction.Use flame-dried glassware, anhydrous solvents, and high-quality magnesium turnings. A small crystal of iodine can be used to initiate the reaction.
Incomplete Hydrolysis The oxazoline ring is stable, and its hydrolysis to the carboxylic acid can be sluggish. This can lead to the isolation of the amino ester intermediate.[8]Use harsh acidic conditions (e.g., concentrated HCl) and elevated temperatures/reflux.[7][8] For large-scale synthesis, performing the reaction under pressure in the presence of an inert, water-immiscible solvent can improve yields and prevent precipitation of intermediates.[8]
Side Reactions Homocoupling of the Grignard reagent can occur.Maintain low temperatures during the addition of the oxazoline substrate.

Comparative Analysis: Suzuki-Miyaura vs. Meyers Synthesis

ParameterSuzuki-Miyaura CouplingMeyers Oxazoline Synthesis
Starting Materials Readily available aryl halides and boronic acids.Requires synthesis of the oxazoline substrate. Grignard reagents are moisture-sensitive.
Number of Steps Typically 2 steps (coupling + hydrolysis).Typically 2-3 steps (oxazoline synthesis, coupling, hydrolysis).
Overall Yield Generally good to excellent (70-95%).Moderate to good (50-80%), can be limited by the hydrolysis step.
Functional Group Tolerance Very high; tolerates a wide range of functional groups.Limited; incompatible with acidic protons or electrophilic functional groups that react with Grignard reagents.
Scalability & Robustness Highly scalable and robust. Many industrial processes utilize this chemistry.[5]Can be challenging to scale due to the handling of Grignard reagents and potentially harsh hydrolysis conditions.[8]
Reproducibility High, especially with well-defined, modern catalyst systems.Moderate; sensitive to reaction conditions, especially Grignard formation and hydrolysis.
Environmental/Safety Palladium catalysts can be costly and require removal. Boronic acids are generally low toxicity.Grignard reagents are pyrophoric. Requires strongly acidic conditions for hydrolysis.

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction represents the superior methodology in terms of reproducibility, scalability, functional group tolerance, and overall efficiency. The wide availability of starting materials and the extensive body of literature on optimizing this reaction for biaryl synthesis make it the most reliable choice for both academic research and industrial applications. While challenges such as catalyst selection and potential homocoupling exist, they are well-documented and can be mitigated with modern catalysts and careful control of reaction parameters.

The Meyers synthesis, while a classic method for constructing ortho-substituted biaryls, presents more significant reproducibility hurdles. The moisture-sensitive nature of the Grignard reagent and the often-difficult final hydrolysis step make it a less robust and less scalable alternative for this specific target molecule.

Researchers aiming for a reproducible and high-yielding synthesis of this compound are advised to focus their efforts on optimizing a Suzuki-Miyaura coupling protocol, starting with the ester of 2-bromobenzoic acid followed by a straightforward saponification.

References

  • Al-Amin, M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Liu, Y., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. Available at: [Link]

  • Zhang, P., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central. Available at: [Link]

  • Genentech, Inc. (2011). Pharmaceutical compositions. Google Patents.
  • Sun Pharmaceutical Industries Limited. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid. Chemdad. Available at: [Link]

  • Mykhailiuk, P. K. (2020). Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives. ResearchGate. Available at: [Link]

  • Boehringer Ingelheim Pharma KG. (2002). Process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents.
  • Military University of Technology. (n.d.). Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl... ResearchGate. Available at: [Link]

  • Organ, M. G., et al. (2003). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Available at: [Link]

  • El-Boraey, H. A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. Available at: [Link]

  • Szostak, M. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid. While direct experimental data for this specific molecule is not yet publicly available, this document presents a robust, data-driven methodology for its characterization. Drawing upon established principles of medicinal chemistry and pharmacology, we will explore a hypothetical scenario where this compound is a modulator of the Hedgehog signaling pathway, targeting the Smoothened (SMO) receptor. This guide will detail the necessary experimental designs, protocols, and data interpretation to rigorously assess its selectivity and potential off-target interactions.

The inclusion of a trifluoromethoxy group in drug candidates can enhance metabolic stability and cell permeability, making it a valuable moiety in modern drug design.[1] However, understanding the complete pharmacological profile, including unintended interactions, is paramount for advancing a compound through the development pipeline.[2] This guide is designed to provide a template for such an investigation, ensuring scientific integrity and a thorough evaluation of the compound's specificity.

Rationale for Cross-Reactivity Studies

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[3][4][5] Derivatives of this scaffold have been developed as anti-inflammatory agents, anticancer drugs, and antihypertensives.[3] Given this promiscuity, a thorough assessment of off-target effects is crucial to mitigate the risk of adverse drug reactions and to ensure the desired therapeutic window. Early-stage in vitro safety pharmacology profiling against a panel of common off-targets can de-risk a project and guide lead optimization.[2][6][7][8]

For the purpose of this guide, we will hypothesize that this compound is an antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. A related compound, 2-Methyl-4'-trifluoromethoxy-biphenyl-3-carboxylic acid, has been disclosed as a modulator of this pathway.[9] The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.

Our investigation will therefore focus on comparing the activity of this compound at the human SMO receptor with its activity at a panel of selected off-targets.

Proposed Cross-Reactivity Testing Workflow

A systematic approach is essential for a comprehensive cross-reactivity assessment. The following workflow outlines a logical progression from broad screening to detailed characterization.

Cross-Reactivity Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Data Analysis & Interpretation In Silico Prediction In Silico Prediction Broad Panel Screening Broad Panel Screening In Silico Prediction->Broad Panel Screening Radioligand Binding Assays Radioligand Binding Assays Broad Panel Screening->Radioligand Binding Assays Functional Assays (Primary Target) Functional Assays (Primary Target) Radioligand Binding Assays->Functional Assays (Primary Target) Functional Assays (Off-Targets) Functional Assays (Off-Targets) Functional Assays (Primary Target)->Functional Assays (Off-Targets) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Functional Assays (Primary Target)->Cellular Thermal Shift Assay (CETSA) Selectivity Index Calculation Selectivity Index Calculation Functional Assays (Off-Targets)->Selectivity Index Calculation SAR Analysis SAR Analysis Cellular Thermal Shift Assay (CETSA)->SAR Analysis Selectivity Index Calculation->SAR Analysis Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis

Figure 1: A stepwise workflow for assessing the cross-reactivity of a novel compound.

Experimental Methodologies

In Silico Off-Target Prediction

Prior to initiating wet-lab experiments, computational methods can predict potential off-target interactions based on the chemical structure of this compound. These approaches utilize large databases of known ligand-target interactions to identify proteins with binding sites that may accommodate the test compound.

Protocol:

  • Obtain the 2D structure of this compound.

  • Utilize a panel of in silico prediction tools, such as similarity searching (e.g., SEA, SIM) and machine learning models, to screen against a comprehensive database of protein targets.

  • Analyze the prediction scores to identify a prioritized list of potential off-targets for experimental validation.

Broad Panel Screening (Illustrative Panel)

Based on the privileged nature of the biphenyl carboxylic acid scaffold and the hypothetical primary target, a broad panel of receptors and enzymes should be screened. This initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify any significant interactions.

Table 1: Illustrative Broad Panel for Off-Target Screening

Target ClassSpecific TargetRationale for Inclusion
GPCRs Human Smoothened (SMO) ReceptorPrimary Target
Dopamine D2 ReceptorCommon off-target for CNS-active drugs
Serotonin 5-HT2B ReceptorAssociated with cardiac valvulopathy
Adrenergic α1A ReceptorPotential for cardiovascular side effects
Histamine H1 ReceptorPotential for sedative effects
Enzymes Cyclooxygenase-1 (COX-1)Biphenyl carboxylic acids are known NSAIDs[10]
Cyclooxygenase-2 (COX-2)Biphenyl carboxylic acids are known NSAIDs[10]
Phosphodiesterase 4 (PDE4)Common off-target with inflammatory links
Ion Channels hERG (human Ether-à-go-go-Related Gene)Critical for cardiac safety assessment
Nuclear Receptors Peroxisome Proliferator-Activated Receptor γ (PPARγ)Structurally similar ligands are known to bind
Radioligand Binding Assays

For the primary target and any "hits" from the broad panel screen, radioligand binding assays will be performed to determine the binding affinity (Ki) of this compound.

Protocol for SMO Radioligand Binding Assay:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human SMO receptor.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, combine cell membranes, a radiolabeled SMO antagonist (e.g., [³H]-LDE225), and varying concentrations of this compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether the binding of the compound to a target results in a biological response (i.e., antagonism or agonism).

Protocol for SMO Functional Assay (Glioblastoma Cell Line):

  • Cell Culture:

    • Culture a Hedgehog-dependent glioblastoma cell line (e.g., Daoy).

  • Assay Procedure:

    • Plate cells in a 96-well plate and treat with varying concentrations of this compound in the presence of a Hedgehog pathway agonist (e.g., SAG).

    • Incubate for a period sufficient to induce a downstream response (e.g., 48-72 hours).

    • Measure cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Determine the IC₅₀ value by non-linear regression analysis.

Hypothetical Data and Interpretation

The following tables present hypothetical data for this compound to illustrate how the results of the cross-reactivity studies would be presented and interpreted.

Table 2: Hypothetical Binding Affinities (Ki) of this compound

TargetKi (nM)
Human SMO Receptor 15
5-HT2B Receptor1,200
COX-15,500
COX-2>10,000
hERG>10,000

Table 3: Hypothetical Functional Activities (IC₅₀) of this compound

AssayIC₅₀ (nM)
SMO Functional Antagonism 25
5-HT2B Functional Antagonism2,500
COX-1 Inhibition8,000

Interpretation:

The hypothetical data in Tables 2 and 3 suggest that this compound is a potent and selective antagonist of the SMO receptor. The binding affinity (Ki) for SMO is 15 nM, and this translates to a functional antagonism with an IC₅₀ of 25 nM.

The selectivity of the compound is demonstrated by the significantly weaker activity at the tested off-targets. The selectivity index, calculated as the ratio of the off-target Ki or IC₅₀ to the primary target Ki or IC₅₀, is a key metric. For the 5-HT2B receptor, the selectivity index is 80-fold (1,200 nM / 15 nM) for binding and 100-fold (2,500 nM / 25 nM) for function. The even weaker activity at COX-1 and the lack of activity at COX-2 and hERG at concentrations up to 10 µM further support a favorable selectivity profile.

Visualizing the Hedgehog Signaling Pathway

Understanding the context of the primary target is crucial. The following diagram illustrates the canonical Hedgehog signaling pathway and the proposed point of intervention for this compound.

Hedgehog Signaling Pathway cluster_1 Cytoplasm cluster_2 Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI-A GLI-A GLI-R GLI-R GLI->GLI-R Cleavage Target Genes Target Genes GLI-R->Target Genes Represses Transcription GLI-A->Target Genes Activates Transcription Hedgehog Ligand Hedgehog Ligand Hedgehog Ligand->PTCH1 Binds Test Compound 4'-(Trifluoromethoxy)- [1,1'-biphenyl]-2-carboxylic acid Test Compound->SMO Inhibits

Figure 2: The Hedgehog signaling pathway and the inhibitory action of the test compound on SMO.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for assessing the cross-reactivity of this compound. By employing a combination of in silico prediction, broad panel screening, and detailed in vitro characterization, a clear picture of the compound's selectivity can be established. The hypothetical data presented herein suggest that this compound could be a potent and selective SMO antagonist, a promising profile for further development.

Future studies should include cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context and more extensive profiling against a wider range of kinases and other off-targets. Ultimately, in vivo studies will be necessary to correlate the in vitro selectivity profile with the in vivo efficacy and safety of the compound.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid.
  • MedChemExpress. (2024). 4'-Trifluoromethyl-2-biphenyl carboxylic acid-SDS.
  • MySkinRecipes. (n.d.). 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid.
  • BLD Pharm. (n.d.). 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid.
  • Google Patents. (2011). WO2011009852A2 - Pharmaceutical compositions.
  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
  • MedChemExpress. (n.d.). 4'-Trifluoromethyl-2-biphenyl carboxylic acid.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Benchchem. (n.d.). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Chan, K., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 14, 1158535.
  • Zarghi, A., & Arfaei, S. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(20), 6149.
  • Zarghi, A., & Arfaei, S. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(20), 6149.
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4448.
  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
  • ResearchGate. (n.d.). Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications.
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services.
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
  • Pharmaron. (n.d.). In Vitro Biology.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Böhm, H. J., et al. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1(1), 1.
  • Wang, Z., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 966904.
  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 120, 106609.
  • Singh, U. P., & Singh, R. K. P. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7583.
  • Sari, Y., et al. (2019). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry, 35(1).
  • Wang, Y., et al. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic Letters, 24(1), 215-220.
  • DiscoverX. (n.d.). DiscoverX In Vitro Pharmacology Services.
  • Cavasotto, C. N., & Singh, N. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(22), 9497-9519.
  • Sharma, A., et al. (2018). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 11(7), 1175-1203.
  • Li, Z., et al. (2023). Visible-light-induced nickel-catalyzed α-hydroxytrifluoroethylation of alkyl carboxylic acids: Access to trifluoromethyl alkyl acyloins. Beilstein Journal of Organic Chemistry, 19, 1378-1384.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

Sources

Comparing the synthesis efficiency of different methods for 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic Acid

Introduction

This compound is a crucial building block in the fields of medicinal chemistry and materials science. Its substituted biphenyl scaffold is a privileged structure in drug discovery, with this specific molecule and its derivatives being investigated for various therapeutic applications. For instance, related biphenyl carboxylic acids have been explored as non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] The presence of the trifluoromethoxy group (-OCF₃) is particularly significant as it can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of a drug candidate, making it a valuable functional group in modern pharmaceutical design.

Given its importance, the efficient and scalable synthesis of this compound is of paramount interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic methodologies for constructing the core biphenyl structure of this compound, with a focus on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this method, provide detailed experimental protocols, and present a comparative analysis of its efficiency against other potential synthetic routes.

Core Synthetic Challenge: The Biaryl Bond Formation

The central challenge in synthesizing this compound lies in the formation of the carbon-carbon bond connecting the two aromatic rings. The efficiency of this key step dictates the overall viability of the synthetic route. The primary retrosynthetic disconnection is across this C-C bond, leading to two main strategic approaches, dominated by transition-metal-catalyzed cross-coupling reactions.

Retrosynthesis Target This compound Bond Key C-C Bond Formation Target->Bond Strategy Cross-Coupling Reactions Bond->Strategy

Caption: Retrosynthetic analysis of the target molecule.

Method 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility, mild reaction conditions, and exceptional functional group tolerance.[2][3] This palladium-catalyzed reaction forms a C-C bond between an organoboron species (typically a boronic acid or ester) and an organohalide or triflate. For the synthesis of our target molecule, two primary pathways exist.

Reaction Pathways:

  • Pathway A: Coupling of (2-carboxyphenyl)boronic acid with 1-halo-4-(trifluoromethoxy)benzene.

  • Pathway B: Coupling of a 2-halobenzoic acid derivative with (4-(trifluoromethoxy)phenyl)boronic acid.

Pathway B is often preferred due to the commercial availability and stability of the starting materials. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the boronic acid, but the reaction is generally robust.[4]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions A 2-Bromobenzoic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) A->Catalyst B (4-(Trifluoromethoxy)phenyl)boronic acid B->Catalyst Product This compound Catalyst->Product Heat Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Caption: General scheme for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol (Pathway B)

This protocol is a representative procedure adapted from established methodologies for the synthesis of biphenyl carboxylic acids.[5][6]

Materials:

  • 2-Bromobenzoic acid

  • (4-(Trifluoromethoxy)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This step is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio. The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq), to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH ~2 with 1 M HCl. This protonates the carboxylate salt, making the final product soluble in organic solvents.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product as a solid.[7]

Performance Analysis
  • Yield: The Suzuki-Miyaura coupling is renowned for its high efficiency. Yields for the synthesis of biphenyl carboxylic acids via this method are consistently reported in the range of 75% to over 95%.[5][6] A similar reaction to produce a related compound, 4'-(trifluoromethyl)-2-biphenyl carboxylic acid, reported a yield of 86%.[8]

  • Purity: With standard purification techniques like recrystallization, the final product can be obtained in high purity (>98%), suitable for subsequent applications in drug development.

  • Scalability: The reaction is readily scalable, although the cost of the palladium catalyst can become a significant factor in large-scale industrial production.

  • Green Chemistry: While dioxane is not an ideal green solvent, recent advancements have demonstrated successful Suzuki couplings in more environmentally benign solvents, including water.[6] The mild conditions also contribute to a better green chemistry profile compared to harsher classical methods.

Method 2: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-C, C-O, or C-N bonds.[9] For biaryl synthesis, it typically involves the coupling of two aryl halide molecules at high temperatures in the presence of copper powder or a copper salt. While it predates modern palladium-catalyzed methods, it remains relevant in certain applications, primarily due to the significantly lower cost of copper compared to palladium.

Proposed Synthetic Pathway

A plausible Ullmann route to the target molecule would involve the coupling of 2-iodobenzoic acid and 1-iodo-4-(trifluoromethoxy)benzene. This reaction generally requires harsh conditions.

General Protocol Considerations
  • Reactants: Two aryl halides (iodides and bromides are more reactive than chlorides).

  • Catalyst: Stoichiometric or catalytic amounts of copper powder, Cu(I) salts (e.g., CuI), often with a ligand.

  • Solvent: A high-boiling polar aprotic solvent such as DMF, NMP, or pyridine.

  • Temperature: Typically very high, often in the range of 150-250 °C.

Performance Analysis
  • Yield: Ullmann C-C couplings are notoriously lower-yielding and less reliable than their Suzuki counterparts. Yields can be highly variable and are sensitive to the specific substrates and reaction conditions.

  • Reaction Conditions: The requisite high temperatures limit the functional group tolerance, potentially causing decomposition of sensitive substrates.

  • Scalability: While the low cost of copper is attractive for large-scale synthesis, the harsh conditions, potential for difficult purification, and generation of stoichiometric copper waste present significant challenges.

  • Substrate Scope: The reaction is often limited to electron-deficient aryl halides and can be less effective for sterically hindered substrates.

Comparative Analysis: Suzuki-Miyaura vs. Ullmann

FeatureSuzuki-Miyaura CouplingUllmann Condensation
Typical Yield High (75-95%+)[5][6][8]Low to Moderate (Variable)
Reaction Temperature Mild (Room Temp to ~100 °C)High (150-250 °C)
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)Copper-based (e.g., Cu powder, CuI)
Catalyst Cost HighLow
Functional Group Tolerance Excellent[2]Limited
Substrate Scope Very BroadMore Restricted
Reproducibility HighModerate to Low
Ease of Purification Generally straightforwardCan be challenging due to byproducts
"Green" Aspects Milder conditions; potential for aqueous media[6]High energy input; metal waste

Conclusion and Recommendation for Researchers

For the laboratory-scale synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is the unequivocally superior method . Its high yields, mild and reliable conditions, and broad functional group tolerance make it the gold standard for modern biaryl synthesis. The predictability and efficiency of this reaction allow researchers to rapidly access the target molecule in high purity, which is critical for advancing research in drug discovery and materials science.

While the Ullmann condensation offers a low-cost catalyst alternative, its harsh conditions, lower yields, and operational difficulties render it a less attractive option for most research applications. It may only be considered in scenarios where extreme cost-sensitivity on a massive industrial scale outweighs the significant process development challenges and environmental concerns.

Ultimately, for researchers and drug development professionals requiring a reliable and efficient route to this compound, the Suzuki-Miyaura coupling provides a robust and validated pathway to success.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
  • Chongqing Chemdad Co., Ltd. 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid.
  • ResearchGate. Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl....
  • Ambeed.com. 4'-Trifluoromethyl-2-biphenyl carboxylic acid.
  • PubMed Central (PMC), NIH. Synthesis of N-trifluoromethyl amides from carboxylic acids.
  • Benchchem. Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.
  • Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • MySkinRecipes. 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).

Sources

A Comparative Guide to the Biological Mechanisms of Leading-Edge Lipid-Lowering Therapies

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

In the dynamic field of cardiovascular drug development, a nuanced understanding of molecular mechanisms is paramount. While the requested analysis of "Xenalipin" could not be completed, as it does not correspond to a known therapeutic agent in scientific literature, the underlying query presents a valuable opportunity.[1] This guide has been developed to fulfill the spirit of that request: to provide a deep, comparative analysis of the biological mechanisms of distinct, clinically significant classes of lipid-lowering agents.

This document moves beyond a simple recitation of facts, instead focusing on the causality behind the therapeutic effects and the experimental logic used to validate them. It is designed for researchers, scientists, and drug development professionals who require a sophisticated and practical understanding of the landscape of hyperlipidemia treatment.

The Central Role of Cholesterol Homeostasis and Therapeutic Intervention

Atherosclerotic cardiovascular disease (ASCVD) remains a leading cause of global mortality, with elevated low-density lipoprotein cholesterol (LDL-C) being a primary modifiable risk factor.[2] The cornerstone of managing hyperlipidemia has long been statin therapy.[3][4] However, a significant portion of patients either fail to reach LDL-C goals or experience intolerance, necessitating a diverse portfolio of therapeutic agents with distinct mechanisms of action.[2][4][5] This guide will dissect and compare four major classes of non-statin lipid-lowering drugs, offering a clear view of their molecular targets and pathways.

Comparative Analysis of Molecular Mechanisms

Statins: The Foundation of Cholesterol Synthesis Inhibition

Statins competitively inhibit HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway within hepatocytes.[3] This reduction in intracellular cholesterol synthesis leads to a compensatory upregulation of LDL receptors (LDLR) on the hepatocyte surface, enhancing the clearance of LDL-C from the bloodstream.[6][7]

Mechanism of Action: HMG-CoA Reductase Inhibition

G cluster_pathway Cholesterol Biosynthesis Pathway (Hepatocyte) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps LDLR Increased LDL Receptor Expression Cholesterol->LDLR Leads to Statin Statins Statin->HMGCoA Inhibits LDLC Decreased Plasma LDL-C LDLR->LDLC

Caption: Statins block HMG-CoA reductase, reducing cholesterol synthesis and increasing LDL receptor expression.

PCSK9 Inhibitors: Enhancing LDL Receptor Recycling

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to LDL receptors on hepatocytes, targeting them for lysosomal degradation.[7][8] This action reduces the number of available receptors to clear LDL-C from circulation. PCSK9 inhibitors, typically monoclonal antibodies like alirocumab and evolocumab, bind to free PCSK9 in the plasma.[3] This prevents PCSK9 from binding to the LDL receptor, thereby inhibiting receptor degradation and allowing more receptors to be recycled back to the cell surface to clear LDL-C.[6][8][9] This mechanism results in a potent reduction of plasma LDL-C levels, often by 45% to 60%.[3]

Mechanism of Action: PCSK9 Inhibition

G cluster_hepatocyte Hepatocyte Surface LDLR LDL Receptor Complex LDLR-LDL Complex LDLR->Complex LDL LDL-C LDL->LDLR Binds Endosome Endosome Complex->Endosome Internalization Lysosome Lysosomal Degradation Endosome->Lysosome PCSK9-Mediated Recycle Recycling to Surface Endosome->Recycle Default Pathway LDLC_Clearance Increased LDL-C Clearance Recycle->LDLC_Clearance PCSK9 PCSK9 Protein PCSK9->Endosome Targets LDLR for Degradation PCSK9_Inhibitor PCSK9 Inhibitor (Antibody) PCSK9_Inhibitor->PCSK9 Binds & Neutralizes

Caption: PCSK9 inhibitors prevent PCSK9 from targeting LDL receptors for degradation, increasing receptor recycling.

Ezetimibe: Blocking Intestinal Cholesterol Absorption

Ezetimibe uniquely targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transporter located on the brush border of enterocytes in the small intestine.[3][10][11] By inhibiting NPC1L1, ezetimibe blocks the absorption of dietary and biliary cholesterol into the body.[12] This reduction in cholesterol delivery to the liver depletes hepatic cholesterol stores, leading to an upregulation of LDL receptors and a subsequent decrease in plasma LDL-C, typically by 20-25%.[3][10]

Mechanism of Action: NPC1L1 Inhibition

G cluster_intestine Small Intestine Lumen & Enterocyte Cholesterol_Lumen Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol_Lumen->NPC1L1 Uptake Cholesterol_Enterocyte Cholesterol in Enterocyte NPC1L1->Cholesterol_Enterocyte Chylomicrons Chylomicrons to Liver Cholesterol_Enterocyte->Chylomicrons Liver_Upreg Upregulation of Hepatic LDL Receptors Chylomicrons->Liver_Upreg Reduced Cholesterol Delivery Leads to Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits LDLC Decreased Plasma LDL-C Liver_Upreg->LDLC

Caption: Ezetimibe inhibits the NPC1L1 transporter, blocking intestinal cholesterol absorption.

Bempedoic Acid: Upstream Inhibition of Cholesterol Synthesis

Bempedoic acid is a prodrug that is activated primarily in the liver to bempedoyl-CoA.[3][13] It inhibits ATP-citrate lyase (ACL), an enzyme that functions upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[14][15][16] By blocking ACL, bempedoic acid reduces the substrate available for cholesterol synthesis, leading to LDL receptor upregulation and lower plasma LDL-C.[15][17] A key feature is that the activating enzyme is not present in skeletal muscle, potentially reducing the risk of muscle-related side effects associated with statins.[13][15]

Mechanism of Action: ATP-Citrate Lyase (ACL) Inhibition

G cluster_pathway Cholesterol Biosynthesis Pathway (Hepatocyte) Citrate Citrate (from Mitochondria) AcetylCoA Acetyl-CoA (Cytosolic) Citrate->AcetylCoA ATP-Citrate Lyase (ACL) HMGCoA HMG-CoA AcetylCoA->HMGCoA Multiple Steps Cholesterol Cholesterol HMGCoA->Cholesterol HMG-CoA Reductase & Subsequent Steps LDLR Increased LDL Receptor Expression Cholesterol->LDLR Leads to Bempedoic_Acid Bempedoic Acid (as Bempedoyl-CoA) Bempedoic_Acid->Citrate Inhibits LDLC Decreased Plasma LDL-C LDLR->LDLC

Caption: Bempedoic acid inhibits ACL, an enzyme upstream of HMG-CoA reductase in cholesterol synthesis.

Quantitative Performance Comparison

The distinct mechanisms of these agents translate to varying levels of efficacy and different side effect profiles. The following table summarizes key performance data derived from clinical trials.

Agent ClassPrimary Molecular TargetTypical LDL-C Reduction (Monotherapy)Effect on Triglycerides (TGs)Effect on HDL-CCommon Side Effects
Statins HMG-CoA Reductase30% to >50%[3]Modest DecreaseSmall IncreaseMyalgia, elevated liver enzymes[5]
PCSK9 Inhibitors PCSK9 Protein45% to 60%[3]Modest DecreaseSmall IncreaseInjection-site reactions[3]
Ezetimibe NPC1L1 Transporter20% to 25%[3]MinimalMinimalGenerally well-tolerated[3][18]
Bempedoic Acid ATP-Citrate Lyase (ACL)~18% to 28%[3]MinimalMinimalHyperuricemia, tendon rupture (rare)[3]

Note: Efficacy can be additive when used in combination with statins or other agents.[3]

Experimental Validation Protocols

Validating the mechanism of action for a novel lipid-lowering agent requires a multi-tiered approach, from enzymatic assays to cell-based systems and ultimately to clinical trials. The causality of a drug's effect is established by isolating its interaction with its target and observing the predicted downstream consequences.

Protocol: In Vitro Cellular Cholesterol Uptake Assay

This protocol is fundamental for assessing a compound's ability to modulate LDL-C clearance at a cellular level, a common downstream effect of agents that upregulate the LDL receptor.

Experimental Rationale: The objective is to quantify the uptake of fluorescently-labeled LDL by cultured hepatocytes (e.g., HepG2 cells) after treatment with a test compound. An increase in fluorescence intensity inside the cells indicates enhanced LDL uptake, suggesting an upregulation of LDL receptor activity. This assay directly tests the functional consequence of mechanisms employed by statins, PCSK9 inhibitors, and bempedoic acid.

Workflow Diagram: Cellular LDL Uptake Assay

G start Plate HepG2 cells in 96-well plate incubate1 Incubate 24h to allow adherence start->incubate1 treat Treat cells with: - Vehicle Control - Positive Control (e.g., Statin) - Test Compound (e.g., 'Xenalipin') incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_ldl Add Fluorescently-Labeled LDL (e.g., NBD-LDL) incubate2->add_ldl incubate3 Incubate for 4h to allow uptake add_ldl->incubate3 wash Wash cells 3x with PBS to remove extracellular LDL incubate3->wash measure Measure intracellular fluorescence (λex=485nm / λem=535nm) using a plate reader wash->measure analyze Analyze Data: Compare fluorescence of Test Compound vs. Controls measure->analyze

Caption: Workflow for quantifying a compound's effect on cellular LDL uptake.

Step-by-Step Methodology:

  • Cell Preparation: Plate HepG2 cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight in culture medium.

  • Compound Treatment: Aspirate the medium and replace it with fresh medium containing the test compound at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control known to upregulate LDLR (e.g., simvastatin).

  • Incubation: Incubate the plate for 24 to 48 hours to allow the compound to exert its effect on cellular machinery, such as gene expression for the LDL receptor.

  • LDL Uptake: Add a fluorescently-tagged cholesterol probe, such as NBD-Cholesterol, to the culture medium.[19][20] Incubate for a defined period (e.g., 4 hours) to allow for cellular uptake.

  • Wash and Read: Carefully aspirate the medium and wash the cells multiple times with Phosphate-Buffered Saline (PBS) to remove any fluorescent LDL that has not been internalized.

  • Quantification: Add an appropriate assay reagent or buffer and measure the fluorescence intensity using a microplate reader at the correct excitation and emission wavelengths (e.g., λex = 485 nm / λem = 535 nm).

  • Data Analysis: Compare the fluorescence intensity of cells treated with the test compound to the vehicle control. An increase in fluorescence signifies enhanced cholesterol uptake.

Self-Validation and Trustworthiness: The inclusion of a positive control (statin) is critical. If the statin-treated cells do not show a significant increase in fluorescence compared to the vehicle, the assay is considered invalid. This internal control validates that the cell system is responsive and the protocol was executed correctly.

Concluding Remarks for the Research Professional

The landscape of lipid-lowering therapies is evolving from a "one-size-fits-all" statin-centric model to a more personalized approach leveraging agents with diverse and complementary mechanisms. Understanding the precise molecular interactions—from enzymatic inhibition in the cytosol to protein-protein interactions on the cell surface—is crucial for rational drug design, combination therapy development, and identifying novel targets. The experimental frameworks described herein represent the foundational logic for validating these mechanisms, ensuring that therapeutic claims are built on a bedrock of verifiable, quantitative science.

References

  • Lipid-Lowering Therapies: A Review of Current and Future Options. (2021-02-12). U.S. Pharmacist. [Link]

  • Mechanism of action of fibrates on lipid and lipoprotein metabolism. (1998-11-01). PubMed. [Link]

  • Ezetimibe therapy: mechanism of action and clinical update. (2008-08-01). PMC - NIH. [Link]

  • PCSK9 inhibitors – mechanisms of action. (2016-10-01). PMC - NIH. [Link]

  • New, Novel Lipid-Lowering Agents for Reducing Cardiovascular Risk: Beyond Statins. PMC. [Link]

  • Xenalipin - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome. (2022-10-28). NIH. [Link]

  • Explore Clinical Trials. Exelixis Medical Affairs. [Link]

  • First-in-human drug trial lowers high blood fats. (2026-01-16). EurekAlert!. [Link]

  • Comparative efficacy and safety of lipid-lowering agents in patients with hypercholesterolemia: A frequentist network meta-analysis. PubMed Central. [Link]

  • Novel and Emerging LDL-C Lowering Strategies: A New Era of Dyslipidemia Management. (2024-02-22). MDPI. [Link]

  • The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. EBM Consult. [Link]

  • PCSK9 inhibitors – mechanisms of action. NPS MedicineWise. [Link]

  • New Drug Slashes Dangerous Blood Fats by Nearly 40% in First Human Trial. (2026-01-20). SciTechDaily. [Link]

  • Oxaliplatin: a review in the era of molecularly targeted therapy. PMC - NIH. [Link]

  • Network Meta‐Analysis of Randomized Trials Evaluating the Comparative Efficacy of Lipid‐Lowering Therapies Added to Maximally Tolerated Statins for the Reduction of Low‐Density Lipoprotein Cholesterol. (2022-09-08). American Heart Association Journals. [Link]

  • [Molecular mechanism of action of the fibrates]. PubMed. [Link]

  • Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025. (2025-12-02). Oxford Academic. [Link]

  • Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells. PMC - NIH. [Link]

  • Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. (1998-11-01). American Heart Association Journals. [Link]

  • Pharmacometabolomics for the Study of Lipid-Lowering Therapies: Opportunities and Challenges. PMC - NIH. [Link]

  • Comparative effectiveness of lipid-lowering treatments to reduce cardiovascular disease. Taylor & Francis. [Link]

  • Find a Clinical Trial - United States. Ipsen. [Link]

  • Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties. PubMed. [Link]

  • Ezetimibe. Wikipedia. [Link]

  • Stepwise Approach to Novel Lipid-Lowering Medications. (2023-02-21). American College of Cardiology. [Link]

  • PCSK9 Inhibitors: How They Manage Cholesterol and Side Effects. (2022-02-17). Cleveland Clinic. [Link]

  • Bempedoic acid. Wikipedia. [Link]

  • Ezetimibe (Zetia): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024-06-30). WebMD. [Link]

  • Lipid-Lowering Agents. (2019-01-31). American Heart Association Journals. [Link]

  • Comparative efficacy and safety of lipid-lowering agents in patients with hypercholesterolemia: A frequentist network meta-analysis. PubMed. [Link]

  • Biochemistry and Molecular Biology of Mechanisms of Action of Fibrates – An Overview. IMSEAR - BVS. [Link]

  • Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells. (2021-12-02). PubMed. [Link]

  • New, Novel Lipid-Lowering Agents for Reducing Cardiovascular Risk: Beyond Statins. (2022-07-20). Diabetes & Metabolism Journal. [Link]

  • Scientists finally uncover why statins cause muscle pain. (2026-01-14). ScienceDaily. [Link]

  • Mechanism of action of fibrates on lipid and lipoprotein metabolism.. Semantic Scholar. [Link]

  • QuantiFluo™ Cholesterol Uptake Assay Kit. BioAssay Systems. [Link]

  • PCSK9 Inhibitors. (2023-08-08). StatPearls - NCBI Bookshelf - NIH. [Link]

  • What is the mechanism of Ezetimibe?. (2024-07-17). Patsnap Synapse. [Link]

  • What is the mechanism of Bempedoic acid?. (2024-07-17). Patsnap Synapse. [Link]

  • What are PCSK9 Inhibitors and how do they work?. (2025-08-26). Drugs.com. [Link]

Sources

A Comparative Analysis of the Spectroscopic Properties of Structurally Similar Biphenyls: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed comparative analysis of the spectroscopic properties of a series of structurally related biphenyl compounds: biphenyl, 4-methylbiphenyl, 4,4'-dimethylbiphenyl, and 2,2'-dimethylbiphenyl. We explore the underlying principles of how subtle changes in molecular structure—specifically, the introduction of methyl substituents at para- and ortho-positions—profoundly influence their electronic and vibrational characteristics. Through a comprehensive examination of their UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, supported by experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret and predict the spectroscopic behavior of substituted biaryl systems.

Introduction to Biphenyl Spectroscopy: Biphenyl and its derivatives are a fundamentally important class of organic compounds, finding applications in materials science, medicinal chemistry, and as scaffolds in organic synthesis. Their unique structural feature is the C-C single bond connecting two phenyl rings. The degree of conjugation between these rings, dictated by the torsional (dihedral) angle, is highly sensitive to the substitution pattern, particularly at the ortho positions. This interplay between structure, conformation, and electronic properties is directly reflected in their spectroscopic signatures.

This guide will systematically dissect these relationships. We will begin by examining the effects of para-substitution, which primarily influences the electronic properties of the π-system, followed by an analysis of ortho-substitution, where steric hindrance plays a dominant role in altering the molecule's conformation and, consequently, its spectroscopic output.

UV-Vis Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For biphenyls, the key absorption band of interest arises from the π → π* transition of the conjugated system. The position (λmax) and intensity (molar absorptivity, ε) of this band are highly informative about the extent of conjugation between the two phenyl rings.

Theoretical Framework: In an ideal, planar biphenyl molecule, the π-orbitals of the two rings would overlap effectively, creating an extended conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the λmax to longer wavelengths compared to benzene. However, in the gas phase, biphenyl is not planar, adopting a twisted conformation with a dihedral angle of about 44° due to steric hindrance between the ortho-hydrogens. In solution, this torsional angle is flexible and influenced by the surrounding medium.

Comparative Analysis:

Compoundλmax (nm)Molar Absorptivity (ε)Observations & Rationale
Biphenyl ~247~19,000The primary π → π* transition. The molecule is not fully planar, limiting conjugation.
4-Methylbiphenyl ~252~21,000The para-methyl group is an electron-donating group (EDG) which causes a slight bathochromic shift and a hyperchromic effect (increased absorbance). This is due to the electron-donating nature of the methyl group enriching the π-system.
4,4'-Dimethylbiphenyl ~258~24,000With two para-methyl groups, the bathochromic and hyperchromic effects are more pronounced, indicating a further extension of the conjugated system's electron density.[1]
2,2'-Dimethylbiphenyl ~228~8,000The ortho-methyl groups introduce significant steric hindrance, forcing the phenyl rings to twist to a much larger dihedral angle (~70°). This twisting severely disrupts π-orbital overlap between the rings, effectively isolating them. The resulting spectrum resembles that of toluene, with a hypsochromic (blue) shift and a significant hypochromic effect (decreased absorbance) compared to biphenyl.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the biphenyl compound.

    • Dissolve the compound in a UV-grade solvent (e.g., cyclohexane, ethanol) in a 100 mL volumetric flask to create a stock solution.

    • Perform serial dilutions to obtain a final concentration in the range of 10⁻⁴ to 10⁻⁵ M. The absorbance should ideally be within the linear range of the spectrophotometer (0.2 - 0.8 A.U.).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record the baseline by running a scan with the blank cuvette.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Determine the λmax from the spectrum.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sample.

Workflow Diagram:

UV_Vis_Workflow A Prepare Stock Solution B Perform Serial Dilutions A->B E Measure Sample Absorbance B->E C Set Spectrophotometer Parameters D Record Baseline (Blank) C->D D->E F Determine λmax and ε E->F

Caption: Workflow for UV-Vis spectroscopic analysis.

Fluorescence Spectroscopy: Emission Properties

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the relaxation pathways of a molecule after absorbing light. Biphenyl and its derivatives exhibit fluorescence, and the characteristics of this emission are, like absorption, sensitive to their molecular structure.

Theoretical Framework: After excitation to an excited singlet state (S1), the molecule can relax to the ground state (S0) by emitting a photon. The energy of the emitted photon is typically lower than the absorbed photon, resulting in an emission spectrum at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.

Comparative Analysis:

CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φf)Observations & Rationale
Biphenyl ~247~306~0.18Exhibits fluorescence with a significant Stokes shift. The non-planar structure allows for some vibrational relaxation before emission.
4-Methylbiphenyl ~252~310~0.20The electron-donating methyl group leads to a slight red-shift in both excitation and emission spectra, consistent with the UV-Vis data.
4,4'-Dimethylbiphenyl ~258~315~0.22The effect of two para-methyl groups is additive, further red-shifting the emission and slightly increasing the quantum yield.
2,2'-Dimethylbiphenyl ~228~295~0.01The severe steric hindrance and resulting large dihedral angle not only disrupt ground-state conjugation but also promote non-radiative decay pathways (e.g., internal conversion, intersystem crossing) from the excited state. This leads to a significantly quenched fluorescence and a much lower quantum yield. The emission is blue-shifted, consistent with the higher energy of the excited state due to poor conjugation.

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 10⁻⁶ M) in a fluorescence-grade solvent. It is crucial that the absorbance of the solution at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Set the emission scan range (e.g., 280-500 nm).

    • Optimize the excitation and emission slit widths to balance signal intensity and spectral resolution.

  • Measurement:

    • Record the fluorescence spectrum of a solvent blank to check for impurities.

    • Record the fluorescence emission spectrum of the sample.

  • Data Analysis:

    • Identify the emission λmax.

    • To determine the quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is calculated using the comparative method.

Conceptual Diagram:

Jablonski_Diagram cluster_0 Ground Electronic State cluster_1 Excited Electronic State S0 S₀ S1 S₁ v0_0 v=0 v1_0 v=1 v2_1 v=2 v0_0->v2_1 Absorption v2_0 v=2 v0_1 v=0 v0_1->v1_0 Fluorescence v1_1 v=1 v2_1->v0_1 Vibrational Relaxation

Caption: Simplified Jablonski diagram illustrating fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Theoretical Framework: The chemical shift (δ) of a nucleus is influenced by the electron density around it. Electron-donating groups increase shielding and shift signals to lower ppm (upfield), while electron-withdrawing groups and deshielding effects (e.g., from aromatic ring currents) shift signals to higher ppm (downfield).

Comparative Analysis of ¹H NMR Spectra (in CDCl₃):

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Observations & Rationale
Biphenyl 7.30-7.60 (m, 10H)-A complex multiplet for all aromatic protons.
4-Methylbiphenyl 7.20-7.60 (m, 9H)2.40 (s, 3H)The methyl singlet is characteristic. The aromatic region remains complex but is slightly shifted due to the electronic effect of the methyl group.[2]
4,4'-Dimethylbiphenyl 7.45 (d, 4H), 7.20 (d, 4H)2.38 (s, 6H)The molecule's symmetry simplifies the aromatic spectrum into two doublets.[3]
2,2'-Dimethylbiphenyl 7.00-7.25 (m, 8H)2.05 (s, 6H)The methyl protons are shifted significantly upfield compared to the para-substituted isomers. This is due to the shielding effect from the ring current of the opposing phenyl ring, which is a consequence of the twisted conformation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.[4]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition:

    • Acquire the ¹H spectrum, typically requiring 8-16 scans.

    • Acquire the ¹³C spectrum, which will require a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

NMR Acquisition Workflow:

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Acquire Spectrum (¹H, ¹³C) C->D E Process Data (FT, Phasing) D->E F Analyze Spectrum E->F

Caption: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy: Identifying Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of vibrational modes. It is particularly useful for identifying functional groups.

Theoretical Framework: Specific bonds and functional groups have characteristic vibrational frequencies. For biphenyls, key regions of the IR spectrum include C-H stretching from the aromatic rings, C=C stretching within the rings, and C-H out-of-plane bending.

Comparative Analysis:

CompoundKey IR Absorptions (cm⁻¹)Observations & Rationale
Biphenyl 3100-3000 (Aromatic C-H stretch), 1600-1450 (Aromatic C=C stretch), 750 & 690 (Out-of-plane C-H bend for monosubstituted ring)Shows characteristic peaks for a monosubstituted benzene ring pattern (treating one ring as a substituent on the other).
4-Methylbiphenyl ~2920 (Aliphatic C-H stretch), ~820 (Out-of-plane C-H bend for para-disubstitution)Appearance of aliphatic C-H stretching from the methyl group. The out-of-plane bending region changes to reflect the para-substitution pattern.
4,4'-Dimethylbiphenyl ~2920 (Aliphatic C-H stretch), ~815 (Strong out-of-plane C-H bend for para-disubstitution)The strong absorption around 815 cm⁻¹ is a clear indicator of 1,4-disubstitution on the benzene rings.[5]
2,2'-Dimethylbiphenyl ~2950 (Aliphatic C-H stretch), ~750 (Out-of-plane C-H bend for ortho-disubstitution)The out-of-plane bending absorption shifts to a position characteristic of ortho-disubstitution.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond) is clean.[7]

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Measurement:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the wavenumbers of the major absorption bands.

    • Correlate these bands with specific functional groups and vibrational modes using correlation tables.

ATR-FTIR Diagram:

ATR_FTIR IR_Source IR Source Crystal ATR Crystal IR_Source->Crystal Evanescent Wave Sample Sample Crystal->Sample Interaction Detector Detector Crystal->Detector

Caption: Principle of Attenuated Total Reflectance (ATR) FTIR.

Conclusion

The spectroscopic properties of biphenyl compounds are exquisitely sensitive to their substitution patterns. This comparative analysis demonstrates that:

  • Para-substitution with electron-donating methyl groups leads to predictable bathochromic and hyperchromic shifts in UV-Vis and fluorescence spectra, with minimal changes to the overall molecular conformation.

  • Ortho-substitution introduces significant steric hindrance, forcing the phenyl rings out of planarity. This disruption of conjugation dominates the spectroscopic properties, causing a pronounced hypsochromic shift in absorption and a dramatic quenching of fluorescence.

  • NMR and IR spectroscopy provide complementary structural information, with chemical shifts and vibrational frequencies serving as reliable diagnostics for the substitution pattern and the conformational consequences of steric strain.

By understanding these fundamental structure-property relationships, researchers can effectively utilize spectroscopic techniques to characterize, identify, and predict the behavior of substituted biphenyls in various scientific and industrial applications.

References

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbiphenyl. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4,4'-Dimethylbiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Dimethylbiphenyl. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4,4'-Dimethylbiphenyl IR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. Retrieved from [Link]

  • ACS Journals. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • MSU Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides. Retrieved from [Link]

  • PubChem. (n.d.). Biphenyl. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (n.d.). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2008, January 10). Small Molecule Conformational Preferences Derived from Crystal Structure Data. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Materials 1. Characterization of Palladium(II) Complex. Retrieved from [Link]

  • Journal of Chemical Physics. (1988). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid, a compound whose structural similarity to biphenyls necessitates stringent disposal procedures. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

Hazard Assessment and Initial Precautions

This compound and structurally similar compounds are classified as hazardous. They can cause skin irritation, serious eye irritation, and respiratory irritation. Some are also harmful if swallowed.[1][2][3] The biphenyl structure is a precursor to Polychlorinated Biphenyls (PCBs), which are persistent organic pollutants and are strictly regulated.[4] Therefore, it is prudent to handle this compound as a hazardous substance with potential for long-term environmental impact.

Immediate Safety and Handling:

  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Avoid the generation of dust.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][5]

  • Wash hands thoroughly after handling.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact which can lead to irritation.
Body Protection A lab coat and, if necessary, an apron or coveralls.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use a respirator if dust or aerosols are generated.Prevents inhalation which can cause respiratory tract irritation.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[2][6] Avoid actions that could generate dust.

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

Disposal Workflow

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following workflow provides a general procedure.

Caption: Disposal workflow for this compound.

Detailed Disposal Steps:

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Use a compatible, leak-proof container for waste collection.[8] If reusing a container, ensure it is clean and that the original label is completely defaced.[8] The container should be kept closed when not in use.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[2]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[7] Ensure all required waste disposal documentation is completed accurately.[7] The primary method for the disposal of biphenyl compounds is typically high-temperature incineration.[9]

Regulatory Considerations

Given the biphenyl structure, this compound may fall under regulations for PCBs or similar persistent organic pollutants. The U.S. Environmental Protection Agency (EPA) regulates the disposal of PCBs under the Toxic Substances Control Act (TSCA).[10][11] It is crucial to consult with your institution's EHS department to ensure compliance with all applicable regulations.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

References

  • Fisher Scientific. (2024, March 9). Safety Data Sheet: 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde.
  • MedChemExpress. (2024, October 24). 4'-Trifluoromethyl-2-biphenyl carboxylic acid-SDS.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzonitrile.
  • Thermo Fisher Scientific. (2024, March 31). Safety Data Sheet: 4'-(Trifluoromethyl)biphenyl-2-carboxylicacid.
  • U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions.
  • Fisher Scientific. (n.d.). Safety Data Sheet: (Trifluoromethoxy)benzene.
  • BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Biphenyl.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet: 4′-(Trifluoromethyl)-2-biphenylcarboxylic acid.
  • GOV.UK. (n.d.). Polychlorinated biphenyls (PCBs): registration, disposal, labelling.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-AMINO-2'-(TRIFLUOROMETHYL)BIPHENYL HYDROCHLORIDE.
  • U.S. Environmental Protection Agency. (2025, October 23). Polychlorinated Biphenyl (PCB) Site Revitalization Guidance Under the Toxic Substances Control Act (TSCA).
  • Fisher Scientific. (n.d.). Safety Data Sheet: [1,1'-Biphenyl]-4-carboxylic acid.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Simon Fraser University. (2023, December 8). Hazardous Chemical Waste Manual.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 196503-34-3). In the fast-paced environment of research and development, maintaining an unwavering commitment to safety is not just a regulatory requirement; it is the bedrock of scientific integrity and innovation. This document provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is managed with the highest degree of care.

Hazard Assessment: Understanding the "Why"

Before any bottle is opened or any material is weighed, a thorough understanding of the specific risks is essential. This compound is a compound that, based on data for structurally similar chemicals, requires careful management. The primary hazards are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a framework designed to standardize chemical hazard information.[1][2]

While one Safety Data Sheet (SDS) for a similar compound, 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid, classifies it with specific GHS warnings, another for the exact CAS number states it is not a hazardous substance.[3][4] This discrepancy highlights a critical principle of laboratory safety: always err on the side of caution. In the absence of definitive, universally agreed-upon data, we must treat the compound based on the more stringent hazard classification.

Therefore, this guide is built upon the assumption that this compound presents the following potential hazards, derived from an analogue compound[3]:

Hazard Class & Category GHS Hazard Statement Implication for Handling
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3][5]Ingestion must be strictly avoided. Do not eat, drink, or smoke in the laboratory.[3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[3]Direct skin contact must be prevented through appropriate gloves and lab coats.[3]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[3][5]Robust eye protection is mandatory to prevent splashes or contact with airborne particles.[3]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[3]Inhalation of dust or aerosols must be minimized through engineering controls or respiratory protection.[3]

These classifications are the causal drivers for the specific PPE and handling protocols outlined below. They inform every choice we make, from glove material to waste disposal methods.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic process that depends on the scale of the operation and the physical form of the chemical. Since this compound is a solid, the primary risk during handling is the generation of fine dust or powder, which can be easily inhaled or settle on surfaces and skin.[6][7]

Engineering Controls: The Foundation of Safety

Before considering wearable PPE, appropriate engineering controls must be in place. All handling of this compound powder should occur within a certified chemical fume hood to control airborne particulates.[8] An eyewash station and safety shower must be readily accessible.[7]

Mandatory PPE Ensemble

The following PPE is required for all personnel handling this compound, regardless of the quantity.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[9] However, for weighing or any operation that could generate dust, safety goggles that form a seal around the eyes are strongly recommended. They offer superior protection against fine particulates.[3] A face shield should be worn in conjunction with goggles if there is a significant risk of splashing, though this is less likely with a solid compound.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard choice. Ensure they are inspected for tears or pinholes before each use. For tasks involving prolonged handling, consider double-gloving. Contaminated gloves must be removed promptly using the proper technique to avoid skin contact, and hands should be washed thoroughly afterward.[3][9]

    • Lab Coat: A long-sleeved, knee-length lab coat is mandatory to protect skin and personal clothing.[3] Ensure it is fully buttoned.

  • Respiratory Protection:

    • Under normal conditions within a fume hood, respiratory protection is not typically required.[4]

    • However, in situations where a fume hood is not available, or during a large spill cleanup where dust concentrations may be high, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) must be used.[6][9]

Operational and Disposal Plans

Procedural discipline is as crucial as the equipment itself. The following step-by-step guides provide a clear, self-validating system for key operations.

PPE Donning and Doffing Protocol

Cross-contamination often occurs during the removal of PPE. This sequence is designed to minimize that risk.

Donning (Putting On) Sequence:

  • Lab Coat

  • Goggles/Face Shield

  • Respirator (if required)

  • Gloves (pull cuffs over the sleeves of the lab coat)

Doffing (Taking Off) Sequence:

  • Gloves: The most contaminated item is removed first. Use the glove-on-glove technique (peel one glove off, ball it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first).

  • Lab Coat: Unbutton and remove by rolling it down the arms, ensuring the contaminated exterior is folded inward.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Below is a workflow diagram illustrating the critical doffing sequence.

Doffing_Sequence start Start Doffing gloves Remove Gloves Use glove-on-glove technique to avoid skin contact. start->gloves Step 1 coat Remove Lab Coat Roll downwards, folding contaminated surface inward. gloves->coat Step 2 goggles Remove Eye Protection Handle by strap or clean sides. coat->goggles Step 3 wash {Wash Hands | Thoroughly with soap and water.} goggles->wash Step 4

Caption: Critical PPE Doffing Sequence to Prevent Cross-Contamination.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[9]

  • Eye Contact: Locate the eyewash station and immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[3] Remove contact lenses if present and easy to do.[3] Promptly seek medical attention.[3]

  • Inhalation: Relocate the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth).[7] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[7] Wash out the mouth with water and have the conscious person drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.[3]

Spill and Waste Disposal Plan

Proper containment and disposal are the final steps in the chemical handling lifecycle.

Spill Cleanup:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.[3]

  • Wearing the full PPE ensemble described in section 2.2 (including respiratory protection), cover the spill with an inert absorbent material like diatomite or universal binders.[3]

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[6][7] Avoid creating dust.[6]

  • Decontaminate the spill area with a suitable solvent (such as alcohol) followed by soap and water.[3]

  • All cleanup materials are to be disposed of as hazardous waste.[8]

Waste Disposal:

  • Chemical Waste: All waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated PPE: Disposable PPE (gloves, etc.) that is contaminated must also be placed in the hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed environmental waste management contractor in accordance with all local, state, and federal regulations.[8] Do not discharge into drains or the environment.[9]

This operational guide is designed to be a living document, adaptable to your specific experimental context while grounded in the universal principles of laboratory safety. By understanding the hazards, selecting the correct equipment, and adhering to disciplined procedures, you build a deep and resilient culture of safety.

References

  • MedChemExpress. (2024). 4'-Trifluoromethyl-2-biphenyl carboxylic acid-SDS.
  • Apollo Scientific. (n.d.). 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid Safety Data Sheet.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET 4-AMINO-2'-(TRIFLUOROMETHYL)BIPHENYL HYDROCHLORIDE.
  • TCI AMERICA. (n.d.). (Trifluoromethoxy)benzene | 456-55-3.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-n-Propylbiphenyl-4'-carboxylic acid, 98%.
  • Sigma-Aldrich. (2013). Material Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Basic Blue 3 Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Hazard and Precautionary Statements.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ChemSafetyPro. (2016). GHS Hazard Statement List.
  • Synquest Labs. (2018). (Trifluoromethoxy)benzene Safety Data Sheet.
  • Wikipedia. (n.d.). GHS hazard statements.
  • Fisher Scientific. (2024). SAFETY DATA SHEET 4'-(Trifluoromethyl)biphenyl-2-carboxylicacid.
  • BenchChem. (2025). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
  • UNECE. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS).
  • National Institutes of Health. (2025). A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET 4′-(Trifluoromethyl)-2-biphenylcarboxylic acid.
  • Greenbook.net. (n.d.). Safety Data Sheet GC-3™.
  • Google Patents. (n.d.). WO2011009852A2 - Pharmaceutical compositions.
  • Regulations.gov. (n.d.). The Toxics Release Inventory (TRI) and Factors to Consider When Using TRI Data.
  • Fisher Scientific. (2023). SAFETY DATA SHEET [1,1'-Biphenyl]-4,4'-dicarboxylic acid.

Sources

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4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.